Product packaging for Phenazopyridine hydrochloride(Cat. No.:CAS No. 136-40-3)

Phenazopyridine hydrochloride

货号: B1679787
CAS 编号: 136-40-3
分子量: 249.70 g/mol
InChI 键: QQBPIHBUCMDKFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Phenazopyridine Hydrochloride can cause cancer according to an independent committee of scientific and health experts.
This compound is a hydrochloride obtained by combining phenazopyridine with one equivalent of hydrochloric acid. A local anesthetic that has topical analgesic effect on mucosa lining of the urinary tract. Its use is limited by problems with toxicity (primarily blood disorders) and potential carcinogenicity. It has a role as a carcinogenic agent, a local anaesthetic and a non-narcotic analgesic. It contains a phenazopyridine(1+).
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1987 and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClN5 B1679787 Phenazopyridine hydrochloride CAS No. 136-40-3

属性

IUPAC Name

3-phenyldiazenylpyridine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5.ClH/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;/h1-7H,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBPIHBUCMDKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5.ClH, C11H12ClN5
Record name PHENAZOPYRIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021118
Record name Phenazopyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phenazopyridine hydrochloride appears as brick-red microcrystals with a slight violet luster or a purple powder. Aqueous solutions are yellow to brick-red and slightly acidic; they may be stabilized by the addition of 10% glucose. Slightly bitter taste. (NTP, 1992)
Record name PHENAZOPYRIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 68 °F (NTP, 1992)
Record name SID85273730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name PHENAZOPYRIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

136-40-3
Record name PHENAZOPYRIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,6-Diamino-3-phenylazopyridine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazopyridine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 136-40-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazopyridine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazopyridine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazopyridine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazopyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENAZOPYRIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EWG668W17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

282 °F (NTP, 1992)
Record name PHENAZOPYRIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Phenazopyridine Hydrochloride on the Urinary Tract Mucosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine (B135373) hydrochloride is a unique azo dye compound widely utilized for the symptomatic relief of pain, burning, urgency, and frequency associated with irritation of the lower urinary tract mucosa.[1][2][3][4][5] This irritation can stem from urinary tract infections (UTIs), trauma, surgery, or endoscopic procedures.[1][6] It is crucial to note that phenazopyridine is not an antimicrobial agent and does not treat the underlying cause of the irritation; rather, it serves as a targeted urinary tract analgesic.[3][7][8] While it has a long history of clinical use, its precise mechanism of action has not been fully elucidated, though significant evidence points to a direct topical anesthetic effect on the urothelium.[1][9][10][11] This guide provides an in-depth review of the known pharmacological actions, supporting experimental evidence, and putative molecular mechanisms of phenazopyridine on the urinary tract mucosa.

Pharmacokinetics and Bioavailability at the Target Site

The efficacy of phenazopyridine is intrinsically linked to its pharmacokinetic profile, which ensures its delivery in an active form to the urinary tract.

  • Absorption and Distribution: Following oral administration, phenazopyridine is rapidly absorbed from the gastrointestinal tract.[1][2][10] It reaches a peak plasma time (Tmax) within approximately 2 to 3 hours.[1][2]

  • Metabolism and Excretion: The drug is metabolized in the liver, with one identified metabolite being paracetamol (4-acetoaminophenol).[12][13] However, a substantial portion of the dose, approximately 65%, is rapidly excreted by the kidneys as unchanged, active drug directly into the urine.[9] This high concentration of the parent compound in the urine is fundamental to its localized action on the urinary tract mucosa.[9][10] The drug's presence imparts a characteristic and harmless reddish-orange color to the urine.[4][10][14]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters observed in healthy volunteers.

ParameterMean ValueStandard DeviationUnitsCitation
Cmax (Maximum Concentration)65.00± 29.23ng/mL[1]
Tmax (Time to Maximum Concentration)2.48± 0.50h[1]
AUC (0-∞) (Area Under the Curve)431.77± 87.82ng·h/mL[1]

Core Mechanism of Action: Topical Analgesia

The primary mechanism of phenazopyridine is a direct topical analgesic effect on the mucosal lining of the urinary tract.[1][5][9][11][15] Unlike systemic analgesics, it acts locally at the site of irritation, providing targeted pain relief without systemic anesthetic side effects.[16]

Inhibition of Voltage-Gated Sodium Channels

The most specific proposed mechanism is the inhibition of voltage-gated sodium channels within the sensory nerve fibers innervating the bladder and urethra.[1][17] By blocking these channels, phenazopyridine prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials along nociceptive nerve pathways. This action effectively numbs the mucosal lining, interrupting the transmission of pain signals from the irritated urothelium to the central nervous system.[18]

G cluster_0 Sensory Nerve Terminal (Urothelium) cluster_1 Mechanism of Action NaChannel Voltage-Gated Na+ Channel Extracellular Intracellular PainSignal Action Potential (Pain Signal to CNS) NaChannel->PainSignal Depolarization Phenazopyridine Phenazopyridine (in Urine) Block Blockade Block->NaChannel Inhibition Stimulus Noxious Stimulus (e.g., Inflammation) Stimulus->NaChannel:p1 Opens Channel NaIon Na+ NaIon->NaChannel:p2 Influx

Caption: Proposed mechanism of phenazopyridine blocking voltage-gated sodium channels.
Selective Inhibition of Mechanosensitive Nerve Fibers

Research using animal models has provided more specific insights into phenazopyridine's neuro-inhibitory effects. A study in rats demonstrated that intravenous phenazopyridine dose-dependently and significantly decreases the activity of mechanosensitive Aδ-fibers in the bladder, but not C-fiber activity.[1][19] Aδ-fibers are thinly myelinated nerves that transmit sharp, localized pain. In contrast, the common local anesthetic lidocaine (B1675312) was found to inhibit both Aδ- and C-fiber activities.[19] This suggests a degree of selectivity in phenazopyridine's action on bladder afferent pathways.[19]

More recent research using an ex vivo mouse bladder preparation showed that intravesical application of phenazopyridine (at concentrations consistent with therapeutic urinary levels) causes a concentration-dependent reduction in mechanosensory nerve responses to bladder distension.[16] The study found that the drug significantly inhibited both low-threshold and high-threshold afferent units.[16]

Putative Secondary Mechanisms

While local anesthesia is the primary accepted mechanism, other actions have been proposed.

  • TRPM8 Inhibition: A 2023 study has indicated that phenazopyridine can inhibit TRPM8 (Transient Receptor Potential Melastatin 8), a receptor highly expressed in bladder sensory nerves that contributes to sensory signaling.[16] This represents a novel molecular target that could contribute to its analgesic effect.

  • Anti-inflammatory Effects: Some literature suggests that phenazopyridine may inhibit prostaglandin (B15479496) synthesis. Prostaglandins are key mediators of inflammation and pain, so this action could contribute to the overall reduction of discomfort in the urinary tract. However, this mechanism is less substantiated than its direct anesthetic properties.

Quantitative Data Summary

The following tables summarize quantitative data on the clinical efficacy of phenazopyridine.

Table 1: Clinical Efficacy of a Single 200 mg Dose vs. Placebo at 6 Hours Data from a multicenter, randomized, placebo-controlled study in patients with acute uncomplicated cystitis.

Symptom Assessment (VAS Score)Phenazopyridine GroupPlacebo GroupCitation
Reduction in General Discomfort 53.4%28.8%[20]
Reduction in Pain During Urination 57.4%35.9%[20]
Reduction in Urination Frequency 39.6%27.6%[20]
Patients Reporting "Significant Improvement" 43.3%Not specified (significantly lower)[20]

Table 2: Onset of Action Data from a comparative study.

ParameterObservationCitation
Time to Detectable Analgesic Effect Approx. 20 minutes[21]

Key Experimental Protocols

The understanding of phenazopyridine's mechanism is derived from specific preclinical and clinical experimental models.

Protocol: Ex Vivo Bladder Mechanosensory Recording

This protocol is adapted from studies investigating the direct effects of phenazopyridine on bladder sensory nerves.[16]

  • Tissue Preparation: Mice are euthanized, and the bladder, along with its associated pelvic nerves, is dissected and placed in a dissecting chamber containing Krebs-bicarbonate solution.

  • Nerve Recording Setup: The bladder is cannulated for intravesical filling, and the pelvic nerve bundle is placed in a recording chamber with paraffin (B1166041) oil. Fine filaments of the nerve are teased out and placed on a platinum-iridium recording electrode.

  • Bladder Distension: The bladder is filled with saline (0.9% NaCl) at a constant rate (e.g., 100 μl/min) to a maximum pressure (e.g., 50 mm Hg) to elicit mechanosensory responses.

  • Drug Administration: A baseline response to distension is recorded. The bladder is then emptied and infused with phenazopyridine at clinically relevant concentrations (e.g., 100–300 μM).

  • Data Acquisition and Analysis: Raw nerve activity is recorded before and after drug administration. Action potential firing in response to bladder filling is analyzed to determine changes in peak firing rate, total firing rate, and activation threshold of single afferent units (both low- and high-threshold).

G start Start: Mouse Euthanasia dissect Dissect Bladder with Pelvic Nerves start->dissect mount Mount Bladder in Organ Bath & Cannulate dissect->mount record_setup Place Nerves on Recording Electrode mount->record_setup baseline Record Baseline: Saline Distension (0-50 mmHg) record_setup->baseline admin Administer Drug: Intravesical Phenazopyridine (100-300 µM) baseline->admin record_post Record Post-Drug: Phenazopyridine Distension admin->record_post analyze Data Analysis: Compare Action Potential Firing (Pre- vs. Post-Drug) record_post->analyze end Conclusion on Mechanosensory Inhibition analyze->end

Caption: Experimental workflow for ex vivo analysis of bladder mechanosensory signaling.
Protocol: Randomized Clinical Trial for Symptomatic Efficacy

This protocol is a generalized methodology based on clinical studies evaluating phenazopyridine's efficacy.[20]

  • Patient Recruitment: Enroll female patients with symptoms of acute, uncomplicated lower urinary tract infection (e.g., dysuria, frequency, urgency).

  • Inclusion/Exclusion Criteria: Establish clear criteria, including symptom severity scores (e.g., Visual Analogue Scale - VAS) and exclusion of complicated UTIs or renal impairment.

  • Randomization: Patients are randomly assigned to one of two parallel groups: a treatment group receiving a single oral dose of phenazopyridine (e.g., 200 mg) or a control group receiving a matching placebo.

  • Blinding: The study is conducted in a double-blind manner, where neither the patients nor the investigators know the treatment assignment.

  • Efficacy Assessment: The primary endpoint is the change in symptom severity from baseline. Patients complete a VAS questionnaire to rate general discomfort, pain during urination, and frequency at a specified time point (e.g., 6 hours) after drug administration.

  • Follow-up: After the initial assessment, all patients begin standard antibiotic therapy. Follow-up may occur over the next few days to monitor for adverse events and complete resolution of symptoms.

  • Statistical Analysis: The mean change in VAS scores between the phenazopyridine and placebo groups is compared using appropriate statistical tests (e.g., t-test or ANOVA) to determine statistical significance.

Conclusion and Future Directions

Phenazopyridine hydrochloride provides effective and rapid symptomatic relief for lower urinary tract irritation through a primary mechanism of topical anesthesia on the urinary tract mucosa.[1][14] Strong evidence points to the inhibition of voltage-gated sodium channels and the selective modulation of Aδ-afferent nerve fibers as the core actions.[1][17][19] Newer findings suggesting a role for TRPM8 inhibition open promising avenues for further research.[16]

For drug development professionals, phenazopyridine serves as a model for targeted, non-systemic organ-specific analgesia. Future research should focus on elucidating the precise molecular interactions with specific sodium channel subtypes and other receptors like TRPM8 in the urothelium. Additionally, developing formulations that could prolong the local residence time in the bladder without increasing systemic absorption could further enhance therapeutic efficacy and patient comfort.

G UTI Urinary Tract Irritation (e.g., Infection, Trauma) Mucosa Mucosal Inflammation & Irritation UTI->Mucosa Nerve Sensory Nerve Activation (Aδ-fibers, Nociceptors) Mucosa->Nerve Signal Pain Signal Transmission to CNS Nerve->Signal Perception Perception of Pain, Burning, Urgency Signal->Perception Phenazopyridine Phenazopyridine (Topical Anesthetic) Phenazopyridine->Nerve BLOCKS Antibiotic Antibiotic Therapy Antibiotic->UTI TREATS (Underlying Cause)

Caption: Logical relationship of phenazopyridine in the management of UTI symptoms.

References

A Technical Guide to the Synthesis and Characterization of Phenazopyridine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Phenazopyridine (B135373) Hydrochloride, the formation of its associated impurities, and the analytical methodologies required for their characterization. This document is intended to serve as a vital resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Introduction to Phenazopyridine Hydrochloride

This compound is an azo dye used as a urinary tract analgesic to relieve symptoms such as pain, burning, and urgency.[1] As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical to ensure its safety, efficacy, and quality. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities. This guide delves into the process-related and degradation impurities of this compound, offering detailed methods for their analysis and characterization.

Synthesis and Formation of Process-Related Impurities

The commercial synthesis of this compound involves the diazo coupling of benzene (B151609) diazonium chloride with 2,6-diaminopyridine.[2][3] This process, while effective, can lead to the formation of several process-related impurities.

The primary starting materials and intermediates include:

  • Aniline

  • Sodium Nitrite

  • Hydrochloric Acid

  • 2,6-Diaminopyridine (DAP)

Unreacted starting materials, intermediates, or by-products from side reactions can result in process-related impurities. One of the most significant process impurities is 2,6-diaminopyridine (DAP) , a key starting material.[4][5] Another documented process-related impurity is 3-phenyl-5-phenylazo-pyridine-2,6-diamine , which can be formed during the synthesis process.[6][7]

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation reactant reactant intermediate intermediate product product impurity_process impurity_process impurity_degradant impurity_degradant Aniline Aniline BDC Benzene Diazonium Chloride Aniline->BDC NaNO2, HCl DAP 2,6-Diaminopyridine Phenazopyridine_HCl Phenazopyridine HCl DAP->Phenazopyridine_HCl DAP_Imp Impurity: 2,6-Diaminopyridine (Unreacted Starting Material) DAP->DAP_Imp Process-Related BDC->Phenazopyridine_HCl Coupling with DAP Double_Coupling_Imp Impurity: 3-phenyl-5-phenylazo- pyridine-2,6-diamine Phenazopyridine_HCl->Double_Coupling_Imp Side Reaction Phenol_Imp Impurity: Phenol (Hydrolytic Degradation) Phenazopyridine_HCl->Phenol_Imp Degradation (Acid/Heat) TAP_Imp Impurity: 2,3,6-Triaminopyridine (Oxidative Degradation) Phenazopyridine_HCl->TAP_Imp Degradation (Oxidative) Hydroxy_Imp Impurity: 6-Amino-2-hydroxy-... (Hydrolytic Degradation) Phenazopyridine_HCl->Hydroxy_Imp Degradation

Caption: Synthesis of Phenazopyridine HCl and key impurity formation pathways.

Degradation Impurities and Stability-Indicating Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thereby establishing the intrinsic stability of the drug molecule.[8][9]

Key degradation pathways for this compound include:

  • Acid/Heat Hydrolysis: Under acidic and high-temperature conditions, phenazopyridine can degrade to form Phenol (PH) and 2,6-diaminopyridine (DAP) .[4][10][11] Other degradants identified under these conditions include hydroxylated impurities like 6-Amino-2-hydroxy-3-phenyldiazenylpyridine and 2,6-Dihydroxy-3-phenyldiazenylpyridine .[3][12]

  • Oxidative Degradation: Exposure to oxidative agents (e.g., H₂O₂) can lead to the formation of 2,3,6-triaminopyridine (TAP) .[13]

  • Photodegradation: Photolysis can cause complex reactions, including cyclodehydrogenation and rearrangement, leading to products such as pyrido[3,4-c]cinnoline-2,4-diamine.[14]

A summary of known impurities is presented in Table 1.

| Table 1: Summary of Known this compound Impurities | | :--- | :--- | :--- | | Impurity Name | Classification | Origin / Stress Condition | | 2,6-Diaminopyridine (DAP) | Process & Degradation | Unreacted starting material; Acid/Heat hydrolysis[4][5] | | Phenol (PH) | Degradation | Acid/Heat hydrolysis[4] | | 2,3,6-Triaminopyridine (TAP) | Degradation | Oxidative degradation[13][15] | | 3-phenyl-5-phenylazo-pyridine-2,6-diamine | Process | Synthesis by-product[6] | | 3,5-bis((E)-Phenyldiazenyl)pyridine-2,6-diamine | Process | Synthesis by-product | | 6-Amino-2-hydroxy-3-phenyldiazenylpyridine | Degradation | Hydrolysis[3][12] | | 2,6-Dihydroxy-3-phenyldiazenylpyridine | Degradation | Hydrolysis[3][12] |

Analytical Characterization and Experimental Protocols

A robust analytical workflow is crucial for the detection, identification, and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed.

Analytical_Workflow cluster_workflow General Workflow for Impurity Analysis start_end start_end process process decision decision method method report report Start Sample Preparation (API or Drug Product) HPLC HPLC / UPLC Analysis (Stability-Indicating Method) Start->HPLC Detect Peak Detection & Integration HPLC->Detect Threshold Impurity > Threshold? Detect->Threshold Quantify Quantification Threshold->Quantify Yes Report Final Report Threshold->Report No Identify Structural Elucidation (LC-MS, NMR, IR) Quantify->Identify Identify->Report End Analysis Complete Report->End

Caption: A typical analytical workflow for impurity profiling and characterization.

This section outlines a representative stability-indicating HPLC method synthesized from published literature for the separation and quantification of phenazopyridine and its key impurities.[4][5][10][16]

Objective: To resolve phenazopyridine from its known process-related and degradation impurities.

4.1.1. Chromatographic Conditions

| Table 2: HPLC Method Parameters | | :--- | :--- | | Parameter | Condition | | Column | Waters BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent[5] | | Mobile Phase A | 20 mM Ammonium Acetate buffer (pH adjusted as needed)[5] | | Mobile Phase B | Acetonitrile[5] | | Flow Rate | 0.4 mL/min[5] | | Detection Wavelength | 240 nm[5] | | Injection Volume | 1.5 µL[5] | | Column Temperature | Ambient or controlled (e.g., 30 °C) | | Run Time | ~9-15 minutes | | Gradient Program | Optimized to separate all known impurities. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the main peak and any late-eluting impurities, followed by a re-equilibration step. |

4.1.2. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., Acetonitrile:Water 10:90 v/v).[5] Prepare working standards by further dilution to the target concentration (e.g., 0.5 mg/mL).

  • Impurity Stock Solution: If available, prepare a mixed stock solution of known impurity standards.

  • Sample Solution: Accurately weigh and transfer about 50 mg of the Phenazopyridine HCl sample into a 100 mL volumetric flask. Add approximately 50 mL of diluent, sonicate to dissolve, and make up to volume with the diluent.[5]

  • Forced Degradation Samples:

    • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60-80°C for a specified time (e.g., 30 minutes to a few hours).[8] Neutralize the solution before injection.

    • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60-80°C.[8] Neutralize before injection.

    • Oxidative Degradation: Treat the drug substance solution with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the drug substance (solid and/or solution) to UV light as per ICH Q1B guidelines.

The analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

| Table 3: Typical Quantitative Performance Data | | :--- | :--- | :--- | | Parameter | Analyte | Typical Value | | LOD | Impurities | 0.02 - 0.1 µg/mL[4][10] | | LOQ | Impurities | 0.06 - 0.3 µg/mL[4][10] | | Linearity (r²) | Phenazopyridine & Impurities | > 0.99[5] | | Accuracy (% Recovery) | Impurities (spiked) | 98.0% - 102.0%[5] |

For unknown impurities detected during the analysis, structural elucidation is necessary. This typically involves a combination of techniques.

Characterization_Logic cluster_elucidation Logical Flow for Structure Elucidation start start technique technique result result conclusion conclusion Unknown Unknown Impurity Peak (from HPLC) LCMS LC-MS / MS-MS Unknown->LCMS NMR Isolation (Prep-HPLC) followed by NMR (1H, 13C) Unknown->NMR MW Molecular Weight & Fragmentation Pattern LCMS->MW IR FT-IR Spectroscopy NMR->IR Confirm with Structure Proton/Carbon Skeleton & Connectivity NMR->Structure FG Functional Groups IR->FG Final Definitive Structure MW->Final Structure->Final FG->Final

Caption: Logical relationship of techniques for impurity structure elucidation.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the impurity and its fragmentation pattern, offering initial structural clues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation via preparative HPLC, ¹H and ¹³C NMR are used to determine the exact chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the impurity molecule.

Conclusion

The effective control of impurities in this compound is paramount for ensuring drug product quality and patient safety. This guide outlines the synthetic origins of process-related impurities and the formation of degradants under various stress conditions. By implementing robust, validated stability-indicating analytical methods and employing advanced characterization techniques, researchers and drug development professionals can adequately identify, quantify, and control these impurities, meeting stringent regulatory requirements.

References

Unraveling the Metabolic Fate of Phenazopyridine Hydrochloride in Rat Urine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of phenazopyridine (B135373) hydrochloride metabolites in rat urine. It is designed to equip researchers and drug development professionals with a detailed understanding of the metabolic pathways and the experimental protocols necessary for such investigations. This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents visual representations of the metabolic processes and experimental workflows.

Core Findings: Phenazopyridine Metabolism in Rats

Phenazopyridine hydrochloride undergoes extensive metabolism in rats, primarily through two main pathways: azo bond cleavage and hydroxylation.[1] The major urinary metabolite is 4-acetylaminophenol (NAPA), a product of azo bond cleavage, followed by several hydroxylated derivatives.[2] Notably, unchanged phenazopyridine accounts for less than 1% of the dose excreted in urine.[2]

Quantitative Analysis of Urinary Metabolites

The following table summarizes the quantitative data on the major metabolites of phenazopyridine identified in rat urine. The data highlights the prevalence of metabolites formed through azo bond cleavage.

MetabolitePercentage of Dose in UrineAnalytical MethodReference
4-acetylaminophenol (NAPA)Major metaboliteNot specified in abstract[2]
5,4'-dihydroxy-phenazopyridineLess than NAPANot specified in abstract[2]
5-hydroxy-phenazopyridineLess than 5,4'-dihydroxy-PAPNot specified in abstract[2]
4'-hydroxy-phenazopyridineLess than 5-hydroxy-PAPNot specified in abstract[2]
2'-hydroxy-phenazopyridineLeast abundant hydroxylatedNot specified in abstract[2]
Unchanged Phenazopyridine< 1%Not specified in abstract[2]
2,6-diamino-3-[(4-hydroxyphenyl)azo]pyridineIdentifiedNot specified in abstract[3]
2,6-diamino-3-[(2-hydroxyphenyl)azo]pyridineIdentifiedNot specified in abstract[3]

Experimental Protocols

This section details the methodologies employed in the identification and quantification of phenazopyridine metabolites in rat urine, synthesized from various studies.

Animal Studies
  • Animal Model: Male Wistar rats are commonly used for studying the metabolism of phenazopyridine.[2]

  • Administration: this compound is typically administered orally. In one study, a dose of 50 mg/kg was used.[3] Another study utilized ¹⁴C-labeled phenazopyridine to facilitate tracking of the drug and its metabolites.[2]

  • Urine Collection: Following administration, rats are housed in metabolism cages to allow for the separate collection of urine and feces over a specified period, often 24 hours.

Sample Preparation
  • Extraction: Urinary metabolites are typically extracted from the urine samples. This often involves liquid-liquid extraction. For instance, after oral administration of a mixture of fentanyl and its deuterium-labeled counterpart, urinary metabolites were extracted with chloroform (B151607) at a pH of 9.0.

  • Derivatization: Depending on the analytical method, derivatization may be necessary to improve the volatility and chromatographic properties of the metabolites, especially for gas chromatography-mass spectrometry (GC-MS) analysis.

Analytical Instrumentation and Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for the separation and quantification of phenazopyridine and its metabolites.[1][4][5][6][7] A reversed-phase C18 column is often employed.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the identification of metabolites.[5][6][7] It provides detailed structural information based on the mass fragmentation patterns of the compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry, making it a valuable tool for metabolite identification.[7]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of phenazopyridine and a typical experimental workflow for metabolite identification.

Metabolic Pathway of Phenazopyridine in Rats

cluster_cleavage Azo Cleavage Products cluster_hydroxylation Hydroxylated Metabolites PAP Phenazopyridine AC Azo Cleavage PAP->AC Reductive Cleavage HY Hydroxylation PAP->HY Aniline Aniline AC->Aniline TAP 2,3,6-Triaminopyridine AC->TAP OH_PAP_2 2'-hydroxy-PAP HY->OH_PAP_2 OH_PAP_4 4'-hydroxy-PAP HY->OH_PAP_4 OH_PAP_5 5-hydroxy-PAP HY->OH_PAP_5 diOH_PAP 5,4'-dihydroxy-PAP HY->diOH_PAP pAP p-Aminophenol Aniline->pAP NAPA N-acetyl-p-aminophenol (Acetaminophen) pAP->NAPA

Caption: Metabolic pathways of phenazopyridine in rats.

Experimental Workflow for Metabolite Identification

cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Analysis drug_admin Drug Administration to Rat urine_collection Urine Collection drug_admin->urine_collection extraction Extraction urine_collection->extraction derivatization Derivatization (Optional for GC-MS) extraction->derivatization hplc HPLC extraction->hplc lcms LC-MS extraction->lcms gcms GC-MS derivatization->gcms identification Metabolite Identification hplc->identification gcms->identification lcms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for phenazopyridine metabolite identification.

References

A Technical Guide to the Spectroscopic Analysis of Phenazopyridine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of phenazopyridine (B135373) hydrochloride, a potent urinary tract analgesic, and its related derivatives. This document details the experimental protocols and presents key quantitative data to support research, quality control, and drug development activities.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a versatile and widely used technique for the quantitative analysis of phenazopyridine hydrochloride, particularly in pharmaceutical formulations and for stability studies. The method relies on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum due to its specific chemical structure, which includes an azo chromophore.

Data Presentation: UV-Vis Absorption Maxima

The absorption maxima (λmax) of this compound can vary depending on the solvent and the presence of other substances. The molecule exhibits characteristic peaks that are crucial for both identification and quantification.

Wavelength (λmax)Solvent/ContextReference
279 nmMethanol (B129727) (in combination with Ciprofloxacin HCl)[1]
413 nmMethanol (in combination with Ciprofloxacin HCl)[1]
370 nmDistilled Water (First derivative spectrophotometry)[2][3]
428 nmDistilled Water (Ratio difference method)[2][3][4]
276 nmDistilled Water (Ratio difference method)[2][3][4]
332 nmUsed for pKa determination via spectrophotometric study[5][6]
412 nmDirect determination in the presence of trimethoprim[7]
Experimental Protocol: UV-Vis Spectrophotometric Analysis

The following protocol outlines a general procedure for the quantitative determination of this compound in a pharmaceutical formulation.

Objective: To determine the concentration of phenazopyridine HCl in a tablet sample.

Materials:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Analytical balance

  • Methanol (analytical grade)

  • This compound reference standard

  • Tablet sample containing Phenazopyridine HCl

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of the phenazopyridine HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by making appropriate dilutions of the stock solution into 10 mL volumetric flasks to achieve concentrations in the linear range (e.g., 2-14 µg/mL).[3][8]

  • Sample Preparation:

    • Weigh and finely powder ten tablets to determine the average tablet weight.

    • Accurately weigh a portion of the powder equivalent to 100 mg of phenazopyridine HCl and transfer it to a 100 mL volumetric flask.

    • Add approximately 75 mL of methanol, shake vigorously for 15 minutes, and then sonicate for 30 minutes to ensure complete dissolution.

    • Dilute to the mark with methanol and filter the solution through a suitable filter paper (e.g., Whatman No. 41).[2]

    • Further dilute the filtered solution with methanol to obtain a theoretical concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 200 to 550 nm.[2]

    • Record the absorbance of each working standard solution and the sample solution against a methanol blank at the chosen analytical wavelength (e.g., 279 nm or 413 nm).[1]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

    • Determine the concentration of phenazopyridine HCl in the sample solution from the calibration curve using its measured absorbance.

    • Calculate the amount of phenazopyridine HCl per tablet.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of this compound by analyzing the vibrations of its molecular bonds. The resulting spectrum provides a unique "fingerprint" of the molecule. Attenuated Total Reflectance (ATR)-FTIR is a common modern technique for this analysis.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. The absence of the typical azo group band around 1600 cm⁻¹ in photolysis products can indicate degradation.[9]

Wavenumber (cm⁻¹)Assignment
~3400 - 3100N-H stretching (primary amines)
~3100 - 3000C-H stretching (aromatic)
~1640N-H bending (scissoring)
~1600, 1580, 1480C=C stretching (aromatic ring)
~1450N=N stretching (azo group)
~1250C-N stretching
~840 - 750C-H out-of-plane bending (aromatic substitution)

Note: These are approximate values and can vary slightly based on the sample preparation and instrument.

Experimental Protocol: ATR-FTIR Analysis

Objective: To obtain the infrared spectrum of a solid sample of phenazopyridine HCl for identification.

Materials:

  • FTIR Spectrometer with an ATR accessory

  • Solid phenazopyridine HCl sample

  • Spatula

  • Cleaning solvent (e.g., isopropanol) and soft tissues

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid phenazopyridine HCl powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 scans to improve the signal-to-noise ratio.[10]

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened tissue.

  • Data Analysis: Analyze the resulting spectrum, identifying the characteristic peaks and comparing them to a reference spectrum for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the nitrogen atoms within phenazopyridine and its derivatives. 1H, 13C, and 15N NMR studies are invaluable for unambiguous structure elucidation and for identifying protonation sites.[11]

Data Presentation: NMR Chemical Shifts

NMR studies have established the chemical shifts for this compound. DFT calculations combined with NMR data indicate that the preferred protonation site is the pyridine (B92270) ring nitrogen atom.[11]

¹H and ¹³C NMR Data for Phenazopyridine Photolysis Product (Pyrido[3,4-c]cinnoline-2,4-diamine) [12]

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Phenyl H7.85 (d, J = 2.5 Hz, 2H)116.3, 118.8, 129.6, 143.1
Phenyl H6.62 (m, 1H)-
Phenyl H7.01 (m, 2H)-
C-5-85.4
C-3-106.0
C-4-145.7
C-6-148.2
C-2-149.2
Experimental Protocol: General NMR Sample Preparation

Objective: To prepare a sample of phenazopyridine HCl for NMR analysis.

Materials:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Phenazopyridine HCl sample

  • Pipette/Syringe

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the phenazopyridine HCl sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Mixing: Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument for analysis.

  • Data Acquisition: Acquire the desired spectra (e.g., ¹H, ¹³C, DEPT, COSY, HSQC) according to standard instrument protocols.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a highly sensitive and selective method for the quantification of phenazopyridine in biological matrices such as plasma.[13][14][15]

Data Presentation: Mass Spectrometric Data

For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.

ParameterValueTechniqueReference
Base Peak (m/z)213GC-MS[13]
Internal Standard (IS)Diazepam (m/z 283)GC-MS[13]
Linearity Range5–500 ng/mL (in human plasma)GC-MS[13]
Limit of Detection (LOD)0.3 ng/mLGC-MS[13]
Experimental Protocol: GC-MS Analysis of Phenazopyridine in Plasma

The following is a summarized protocol for the extraction and analysis of phenazopyridine from a plasma sample.

Objective: To quantify phenazopyridine in human plasma.

Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)[13]

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

  • Plasma sample

  • Internal standard solution (Diazepam in methanol)[13]

  • Extraction solvent (e.g., a mixture of organic solvents)

Procedure:

  • Sample Preparation: To a 1 mL aliquot of plasma in a centrifuge tube, add the internal standard solution.

  • Liquid-Liquid Extraction:

    • Add the extraction solvent to the plasma sample.

    • Vortex the mixture for several minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, fixed volume of a suitable solvent (e.g., methanol).

  • GC-MS Analysis:

    • Inject an aliquot of the reconstituted sample into the GC-MS system.

    • The analysis is performed in selected ion monitoring (SIM) mode, monitoring the base peak ions for phenazopyridine (m/z 213) and the internal standard.[13]

  • Quantification: The concentration of phenazopyridine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Analytical Workflow Visualization

A systematic workflow is essential for the reliable spectroscopic analysis of a pharmaceutical compound. The following diagram illustrates a general workflow from sample reception to final data reporting.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Phenazopyridine HCl Sample Sample Reception (Bulk Drug / Formulation) Prep Sample Preparation (Weighing, Dissolution, Dilution) Sample->Prep Initial Handling Method Select Analytical Method Prep->Method UV UV-Vis Spectrophotometry (Quantification, λmax) Method->UV Quantitative IR FTIR Spectroscopy (Identification, Functional Groups) Method->IR Qualitative NMR NMR Spectroscopy (Structure Elucidation) Method->NMR Structural MS LC/GC-Mass Spectrometry (Quantification, High Sensitivity) Method->MS Trace Analysis Acquire Data Acquisition UV->Acquire IR->Acquire NMR->Acquire MS->Acquire Process Data Processing & Analysis (Calibration, Peak Integration) Acquire->Process Raw Data Report Final Report Generation (Certificate of Analysis) Process->Report Analyzed Results

Caption: General workflow for the spectroscopic analysis of Phenazopyridine HCl.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Phenazopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the core physicochemical properties of phenazopyridine (B135373) hydrochloride (PHCl). Understanding these characteristics is fundamental for formulation development, analytical method validation, and ensuring the quality, safety, and efficacy of pharmaceutical products containing this active pharmaceutical ingredient (API).

Core Physicochemical Properties

Phenazopyridine hydrochloride is an azo dye with analgesic properties, primarily used to relieve symptoms associated with urinary tract infections.[1][2] Its physical and chemical characteristics, summarized below, are critical for its behavior in both pharmaceutical formulations and biological systems. It presents as brick-red microcrystals with a slight violet luster and has a slightly bitter taste.[2][3]

PropertyValueReference(s)
Chemical Name 3-(phenylazo)pyridine-2,6-diamine;hydrochloride[4]
Molecular Formula C₁₁H₁₁N₅·HCl[2]
Molecular Weight 249.70 g/mol [2][5]
Appearance Brick-red microcrystals or purple powder[3][6]
Melting Point ~139 °C (for free base); ~235 °C (decomposes for HCl salt)[7]
pKa 5.05 (± 0.15) via HPLC; 5.17 - 5.20 via UV-Vis Spectrophotometry[7][8]
Aqueous Solubility Slightly soluble in cold water (~0.33 g/100 mL); Soluble in boiling water (~5 g/100 mL)[2]
Solubility in other solvents Soluble in DMSO (50 mg/mL), ethylene (B1197577) glycol, propylene (B89431) glycol, and acetic acid. Insoluble in acetone, ether, and chloroform.[2][4][9]
Log P (Octanol/Water) 2.62 (± 0.11)[8]
Log D (at pH 2.0) 1.61 (± 0.16)[8]
UV Absorption Maxima (λmax) In Ethanol: 238 nm, 279 nm, 402 nm. In Visible Region: 422 nm.[7][10]

Mechanism of Action: A Localized Analgesic Effect

The precise mechanism of action for phenazopyridine is not fully elucidated, but it is known to exert a direct topical analgesic effect on the mucosal lining of the urinary tract.[11][12][13] This action provides symptomatic relief from pain, burning, and urgency without possessing any antibacterial properties.[7][14]

Recent studies suggest the mechanism involves the inhibition of specific ion channels and signaling proteins:

  • Voltage-Gated Sodium Channels: It is proposed that phenazopyridine inhibits these channels, leading to a local anesthetic effect.[5][12]

  • TRPM8 Channels: Phenazopyridine acts as an antagonist of Transient Receptor Potential Melastatin 8 (TRPM8) channels.[15]

  • SARM1 Inhibition: It has been identified as a competitive inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), which may contribute to its effects on neuronal pathways.[15]

  • Aδ-Fibers: In vivo studies in rats have shown that phenazopyridine can directly inhibit mechanosensitive Aδ-fibers in the bladder, which are involved in pain signaling.[9]

cluster_targets Molecular Targets PAP Phenazopyridine Hydrochloride Mucosa Urinary Tract Mucosa PAP->Mucosa Excreted in Urine Acts Locally Inhibition Inhibition PAP->Inhibition Sodium Voltage-Gated Sodium Channels TRPM8 TRPM8 Channels SARM1 SARM1 Protein Nerve Aδ Nerve Fibers Sodium->Inhibition TRPM8->Inhibition SARM1->Inhibition Nerve->Inhibition Effect Topical Analgesic Effect Inhibition->Effect

Caption: Proposed mechanism of action for this compound.

Key Experimental Protocols

Accurate determination of this compound's properties relies on validated analytical techniques. The following sections detail the methodologies for its analysis using HPLC, UV-Visible Spectrophotometry, and DSC.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is a cornerstone technique for the quantification, impurity profiling, and stability testing of this compound.[16] Modern Ultra-Performance Liquid Chromatography (UPLC) methods offer improved speed and resolution.[5]

Methodology: A validated stability-indicating HPLC method for determining this compound and its degradation products is as follows:[16]

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV or Photodiode Array (PDA) detector.[5]

  • Column: Reversed-phase C18 column (e.g., BDS Hypersil C18 or BEH C18, 1.7-5 µm particle size).[5][17]

  • Mobile Phase: An isocratic mobile phase consisting of a 1:1 (v/v) mixture of acetonitrile (B52724) and an acetate (B1210297) buffer (pH 4.0).[16][17] A gradient elution using an ammonium (B1175870) acetate buffer and acetonitrile can also be employed for UPLC systems.[5]

  • Flow Rate: 1.0 mL/min for standard HPLC.[16][18] 0.4 mL/min for UPLC.[5]

  • Detection Wavelength: UV detection at 280 nm or 370 nm.[17]

  • Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the API in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile). Working standards and samples are prepared by further dilution to a target concentration (e.g., 5-45 µg/mL).[5][18]

start Start: Sample/Standard (Phenazopyridine HCl) prep 1. Sample Preparation - Accurately weigh API - Dissolve in diluent - Dilute to final concentration start->prep inject 2. Injection Inject 20 µL into HPLC/UPLC system prep->inject separation 3. Chromatographic Separation - C18 Reversed-Phase Column - Mobile Phase (e.g., ACN:Buffer) - Isocratic or Gradient Elution inject->separation detection 4. Detection UV/PDA Detector at set λ (e.g., 280 nm) separation->detection analysis 5. Data Analysis - Integrate peak area - Correlate area to concentration - Quantify API and impurities detection->analysis end End: Report Results analysis->end

Caption: General experimental workflow for HPLC analysis of phenazopyridine HCl.
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound and for the determination of its pKa.[8][10]

Methodology for pKa Determination: This protocol is based on measuring the change in absorbance as a function of pH.[8]

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Reagents: A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH range 3.5 to 8.3).[8] A stock solution of this compound in an appropriate solvent.

  • Procedure:

    • Prepare a series of solutions by diluting the stock solution with each buffer to a constant final concentration.

    • Measure the absorbance of each solution at a selected analytical wavelength (e.g., 332 nm) against a buffer blank.[8]

    • Plot the measured absorbance versus the pH of the buffer.

    • The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the ionized and non-ionized forms of the drug are equal.[8]

start Start: Determine pKa prep_stock 1. Prepare Stock Solution of Phenazopyridine HCl start->prep_stock prep_buffers 2. Prepare Buffer Series (e.g., pH 3.5 to 8.3) start->prep_buffers prep_samples 3. Prepare Sample Series Dilute stock solution in each buffer to a constant final concentration prep_stock->prep_samples prep_buffers->prep_samples measure 4. Measure Absorbance Record absorbance at λ=332 nm for each sample vs. buffer blank prep_samples->measure plot 5. Plot Data Graph Absorbance vs. pH measure->plot analyze 6. Analyze Curve Fit a sigmoidal curve to the data. The pKa is the pH at the inflection point. plot->analyze end End: pKa Value analyze->end

Caption: Workflow for pKa determination via UV-Visible spectrophotometry.
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[19] It is crucial for characterizing the thermal properties of an API, such as its melting point, purity, and polymorphism.[19][20]

General Methodology:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the this compound powder (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Procedure:

    • An empty, sealed aluminum pan is used as the reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 250 °C).

    • The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak indicates melting, and the peak onset or maximum is taken as the melting point. The shape and area of the peak can provide information about purity and the presence of different polymorphic forms.[20]

References

Phenazopyridine Hydrochloride: An In-depth Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phenazopyridine (B135373) Hydrochloride

Phenazopyridine hydrochloride is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract.[1] It is chemically known as 2,6-Diamino-3-(phenylazo)pyridine monohydrochloride.[2] Its primary therapeutic application is the symptomatic relief of pain, burning, urgency, and frequency associated with urinary tract infections and other irritations of the lower urinary tract mucosa.[3]

The physicochemical properties of this compound are summarized in Table 1. It is a brick-red crystalline solid with a slight violet luster.[4][5] While it is only slightly soluble in cold water and ethanol (B145695), its solubility increases in boiling water.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₁₁H₁₂ClN₅[5]
Molecular Weight249.70 g/mol [5][6]
CAS Number136-40-3[6]
AppearanceBrick-red microcrystals with a slight violet luster or a purple powder.[4][7][4][7]
Melting PointApproximately 139 °C (decomposes)
SolubilitySlightly soluble in cold water and ethanol; soluble in boiling water, acetic acid, glycerol, ethylene (B1197577) glycol, and propylene (B89431) glycol.[5][5]

Crystal Structure of this compound

Detailed single-crystal X-ray diffraction (SCXRD) data for this compound is not widely available in the public domain. However, a crystalline form has been described in the patent literature.

Known Crystalline Form

A Chinese patent (CN102311383B) discloses a specific crystalline form of this compound. The primary characterization data for this form is derived from X-ray powder diffraction (XRPD) and its melting point.

Table 2: Characterization Data for the Known Crystalline Form of this compound

ParameterValueReference
X-Ray Powder Diffraction (2θ ± 0.2°) 6.2°, 9.9°, 11.3°, 14.8°, 17.4°, 19.9°, 21.6°, 27.4°, 29.6°
Melting Point 215 - 218 °C

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of an API can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's bioavailability and therapeutic efficacy.

A comprehensive search of the scientific literature does not yield extensive studies focused on the polymorphism of this compound itself. Much of the research on the solid-state forms of phenazopyridine has been directed towards its cocrystals and other salts, which have shown the existence of polymorphism in those multi-component systems. The lack of published data on multiple polymorphs of the hydrochloride salt suggests that either it may not exhibit significant polymorphism under common crystallization conditions or that such studies have not been publicly disclosed.

Experimental Protocols

This section details the experimental methodology for the preparation of the known crystalline form of this compound and provides general protocols for the characterization of crystalline and potentially polymorphic forms of an API.

Preparation of the Known Crystalline Form of this compound

The following protocol is adapted from the procedure described in Chinese patent CN102311383B.

Materials:

Procedure:

  • Dissolve 100g of this compound solid in 10L of 40% methanol in water at 90 °C.

  • To the hot solution, add 5L of absolute ethanol at a controlled rate of approximately 20 ml/minute while stirring at a rate of 12 revolutions per minute.

  • After the addition of ethanol is complete, slowly cool the solution to 10 °C.

  • Maintain the temperature at 10 °C for 2 hours to allow for complete crystallization.

  • Collect the resulting crystals by filtration.

  • Wash the collected crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum at 60 °C for 4 hours.

General Methodologies for Polymorph Characterization

The following are standard techniques employed in the screening and characterization of polymorphs in the pharmaceutical industry.

XRPD is a primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.

  • Instrument: A high-resolution X-ray powder diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å).

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Collection: The sample is scanned over a 2θ range, typically from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the positions and relative intensities of the diffraction peaks.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion, which are unique for different polymorphs.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

  • Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min). The temperature range is selected to encompass any expected thermal events.

  • Analysis: The resulting thermogram shows endothermic (melting, desolvation) and exothermic (crystallization) events.

TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates and for assessing thermal stability.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the sample is placed in a tared pan (e.g., platinum or alumina).

  • Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.

  • Analysis: The TGA curve plots the percentage of weight loss against temperature, indicating thermal decomposition or desolvation events.

Visualized Workflow for Polymorph Screening

The following diagram illustrates a general experimental workflow for the screening and characterization of polymorphic forms of an active pharmaceutical ingredient like this compound.

Polymorph_Screening_Workflow cluster_0 Polymorph Screening API API Substance Crystallization Crystallization Studies (Various Solvents, Temperatures, Rates) API->Crystallization Grinding Grinding/Milling API->Grinding Slurrying Slurrying API->Slurrying XRPD X-Ray Powder Diffraction (XRPD) Crystallization->XRPD Grinding->XRPD Slurrying->XRPD DSC Differential Scanning Calorimetry (DSC) XRPD->DSC Identify Unique Forms TGA Thermogravimetric Analysis (TGA) DSC->TGA SCXRD Single Crystal X-Ray Diffraction (SCXRD) TGA->SCXRD For Structure Elucidation Spectroscopy Spectroscopy (FTIR, Raman) SCXRD->Spectroscopy Solubility Solubility Studies Spectroscopy->Solubility Stability Stability Assessment Solubility->Stability

References

Unveiling the Carcinogenic Potential of Phenazopyridine Hydrochloride in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine (B135373) hydrochloride is a urinary tract analgesic that has been in clinical use for decades to relieve symptoms of pain, burning, and urgency associated with urinary tract infections. Despite its long history of use, concerns regarding its carcinogenic potential have been raised, primarily based on findings from animal studies. This technical guide provides a comprehensive overview of the key studies that have explored the carcinogenic potential of phenazopyridine hydrochloride in animal models, with a focus on data presentation, detailed experimental protocols, and the potential molecular mechanisms involved.

Carcinogenicity Studies in Animal Models

The primary evidence for the carcinogenicity of this compound comes from a bioassay conducted by the National Toxicology Program (NTP).[1][2][3] This study, which is the cornerstone of our current understanding, investigated the long-term effects of dietary administration of this compound in Fischer 344 rats and B6C3F1 mice.[3][4]

Data Presentation: Tumor Incidence

The NTP bioassay revealed a significant increase in tumor incidence in both rats and mice, with different target organs in each species.[1][3][5]

Table 1: Incidence of Colorectal Tumors in Fischer 344 Rats [3]

SexDose (ppm)Number of Animals ExaminedAdenoma or AdenocarcinomaSarcoma
MaleControl1400
3,700 (low)3441
7,500 (high)3580
FemaleControl1500
3,700 (low)3330
7,500 (high)3251

Table 2: Incidence of Liver Tumors in B6C3F1 Mice [3]

SexDose (ppm)Number of Animals ExaminedHepatocellular Adenoma or CarcinomaHepatocellular Carcinoma
MaleControl15Not SignificantNot Significant
600 (low)35Not SignificantNot Significant
1,200 (high)35Not SignificantNot Significant
FemaleControl1522
600 (low)34116
1,200 (high)321914

Experimental Protocols

The following is a detailed description of the methodology employed in the pivotal NTP bioassay of this compound.[3][4]

NTP Bioassay Protocol (NCI-CG-TR-99)
  • Test Article: this compound

  • Animal Species and Strain:

    • Rats: Fischer 344

    • Mice: B6C3F1

  • Animal Numbers:

    • Dosed groups: 35 animals of each sex per species

    • Control groups: 15 untreated animals of each sex per species

  • Administration Route: Dietary administration. This compound was mixed into the standard animal feed.

  • Dose Levels:

    • Rats: 3,700 ppm (low dose) and 7,500 ppm (high dose)

    • Mice: 600 ppm (low dose) and 1,200 ppm (high dose)

  • Duration of Treatment:

    • Rats: 78 weeks

    • Mice: 80 weeks

  • Observation Period:

    • Rats: 26 or 27 additional weeks after cessation of treatment

    • Mice: 25-27 additional weeks after cessation of treatment

  • Endpoint:

    • All surviving animals were euthanized at 104-105 weeks (rats) or 105-107 weeks (mice).

    • A complete necropsy was performed on all animals, and tissues were collected for histopathological examination.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_observation Post-Treatment Observation cluster_endpoint Endpoint Analysis start Animal Acclimation (Fischer 344 Rats & B6C3F1 Mice) grouping Randomization into Control and Dosed Groups start->grouping diet Dietary Administration of This compound grouping->diet duration Rats: 78 weeks Mice: 80 weeks diet->duration obs_period Observation for Tumor Development (25-27 weeks) duration->obs_period euthanasia Euthanasia at 104-107 weeks obs_period->euthanasia necropsy Necropsy and Histopathology euthanasia->necropsy data_analysis Tumor Incidence Data Analysis necropsy->data_analysis

Experimental workflow for the NTP bioassay of this compound.
Proposed Mechanism of Carcinogenicity

The precise molecular mechanisms underlying the carcinogenicity of this compound have not been fully elucidated. However, it is widely believed that its carcinogenic effects are mediated through its metabolism to aniline.[6] Aniline is a known carcinogen that can induce oxidative stress, leading to cellular damage and promoting tumorigenesis.[7]

G cluster_metabolism Metabolism cluster_stress Cellular Stress cluster_damage Molecular Damage cluster_signaling Altered Signaling Pathways cluster_outcome Carcinogenic Outcome phen Phenazopyridine Hydrochloride aniline Aniline (Metabolite) phen->aniline ros Increased Reactive Oxygen Species (ROS) aniline->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage protein_damage Protein Damage oxidative_stress->protein_damage lipid_damage Lipid Peroxidation oxidative_stress->lipid_damage nfkb Activation of NF-κB Pathway oxidative_stress->nfkb mapk Activation of MAPK Pathway oxidative_stress->mapk proliferation Increased Cell Proliferation dna_damage->proliferation protein_damage->proliferation lipid_damage->proliferation nfkb->proliferation apoptosis Decreased Apoptosis nfkb->apoptosis mapk->proliferation mapk->apoptosis tumor Tumor Formation (Colon and Liver) proliferation->tumor apoptosis->tumor

References

The Historical Development and Discovery of Phenazopyridine as a Urinary Analgesic: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine (B135373), an azo dye, has been a mainstay in the symptomatic treatment of lower urinary tract discomfort for nearly a century. Its journey from a synthesized chemical compound to a widely used urinary analgesic is a compelling narrative of early 20th-century drug discovery and evolving pharmacological understanding. Initially synthesized in 1914, it was later introduced for medical use in 1928.[1][2] This technical guide provides an in-depth exploration of the historical development, discovery, and evolving understanding of the mechanism of action of phenazopyridine as a urinary analgesic.

Historical Development and Discovery

Phenazopyridine was first synthesized in 1914.[1] Its introduction as a therapeutic agent came in 1928 by Merck & Co. under the trade name Pyridium.[2] Initially, there was a misconception that phenazopyridine possessed bactericidal properties and was prescribed for the treatment of lower urinary tract infections (UTIs).[1] With the advent of antibiotics in the late 1930s, it became evident that phenazopyridine's primary therapeutic value was not in treating the infection itself, but in providing symptomatic relief from the pain, burning, urgency, and frequency associated with UTIs.[1] Consequently, its role shifted to that of an adjuvant to antibiotic therapy, a classification it retains to this day.[1]

It is important to note that phenazopyridine was marketed before the establishment of regulatory mandates requiring extensive preclinical studies to demonstrate safety and efficacy.[1] As a result, comprehensive and substantial studies from its early history are limited, and its initial use was largely based on clinical observations.

Chemical Synthesis

The foundational synthesis of phenazopyridine, or 2,6-diamino-3-(phenylazo)pyridine, is achieved through the Chichibabin reaction, a method first reported by Aleksei Chichibabin in 1914.[3][4] This reaction involves the amination of pyridine (B92270) with sodium amide to produce 2,6-diaminopyridine (B39239), which then undergoes diazo coupling with benzene (B151609) diazonium chloride.

Experimental Protocol: Chichibabin Reaction for 2,6-Diaminopyridine Synthesis

The Chichibabin reaction is a nucleophilic substitution reaction.[4] The following provides a generalized experimental protocol for the synthesis of 2,6-diaminopyridine, a key intermediate in the production of phenazopyridine.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Inert solvent (e.g., toluene (B28343), xylene)[4]

  • Liquid ammonia (B1221849) (for lower temperature reactions)[5]

  • Water

  • Apparatus for heating under reflux in an inert atmosphere

Procedure:

  • Pyridine is dissolved in an inert solvent such as toluene or xylene in a reaction vessel equipped with a reflux condenser and a stirrer. The reaction is conducted under an inert atmosphere (e.g., nitrogen).[4]

  • Sodium amide is added to the pyridine solution. The reaction mixture is then heated to a temperature typically between 100-130°C.[3]

  • The reaction is monitored for the formation of hydrogen gas, which indicates the progress of the reaction.[4]

  • Upon completion, the reaction mixture is cooled, and water is carefully added to quench the reaction and hydrolyze the sodium salt of the product.[6]

  • The 2,6-diaminopyridine product is then isolated from the reaction mixture.

Diazo Coupling: The synthesized 2,6-diaminopyridine is then reacted with benzene diazonium chloride in a diazo coupling reaction to yield phenazopyridine.[2]

Logical Relationship of Phenazopyridine Synthesis

G Pyridine Pyridine Chichibabin Chichibabin Reaction Pyridine->Chichibabin SodiumAmide Sodium Amide (NaNH₂) SodiumAmide->Chichibabin Diaminopyridine 2,6-Diaminopyridine Chichibabin->Diaminopyridine DiazoCoupling Diazo Coupling Diaminopyridine->DiazoCoupling BenzeneDiazonium Benzene Diazonium Chloride BenzeneDiazonium->DiazoCoupling Phenazopyridine Phenazopyridine DiazoCoupling->Phenazopyridine

Caption: Synthesis of Phenazopyridine.

Mechanism of Action: From Local Anesthetic to Molecular Targets

The precise mechanism of action of phenazopyridine is still not fully elucidated, but it is widely understood to exert a localized analgesic effect on the mucosa of the urinary tract.[1][7]

Traditional Understanding: A Topical Analgesic Effect

For many years, the accepted mechanism was a topical anesthetic action on the mucosal lining of the urinary tract. Phenazopyridine is rapidly absorbed from the gastrointestinal tract and is excreted in the urine, with a significant portion remaining as the unchanged drug.[8] This allows the compound to come into direct contact with the irritated urothelium, where it is believed to exert its analgesic effects, thereby relieving symptoms of pain, burning, and urgency.[7]

Modern Insights: Inhibition of TRPM8 Channels and Kinases

Recent research has begun to uncover the molecular targets of phenazopyridine, providing a more detailed understanding of its analgesic properties.

Inhibition of TRPM8 Channels: Studies have shown that phenazopyridine inhibits the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[9][10] TRPM8 channels are expressed in sensory neurons that innervate the bladder wall and are involved in the sensation of cold and pain.[9] By inhibiting these channels, phenazopyridine can reduce the transmission of pain signals from the bladder.

Proposed Signaling Pathway for TRPM8 Inhibition

G cluster_0 Urothelial Cell Phenazopyridine Phenazopyridine (in urine) TRPM8 TRPM8 Channel Phenazopyridine->TRPM8 Inhibits PainSignal Pain Signal Transduction TRPM8->PainSignal Activates ReducedSignal Reduced Pain Signal PainSignal->ReducedSignal Blocked by Phenazopyridine

Caption: Phenazopyridine's inhibition of TRPM8.

Kinase Inhibition: Another significant finding is that phenazopyridine acts as a kinase inhibitor.[11] Specifically, it has been shown to interact with and inhibit phosphatidylinositol-4-phosphate (B1241899) 5-kinase type II gamma (PIP4K2C) and phosphatidylinositol 4-kinase beta (PI4KB), which are involved in nociception.[11] By inhibiting these kinases, phenazopyridine can interfere with the signaling pathways that lead to the sensation of pain. The inhibition of the phosphatidyl-inositol/AKT pathway by phenazopyridine has also been shown to upregulate autophagy.[11]

Proposed Signaling Pathway for Kinase Inhibition

G cluster_1 Sensory Neuron Phenazopyridine_kinase Phenazopyridine PI4KB_PIP4K2C PI4KB / PIP4K2C Phenazopyridine_kinase->PI4KB_PIP4K2C Inhibits PI_AKT_Pathway PI3K/Akt Pathway PI4KB_PIP4K2C->PI_AKT_Pathway Activates Nociceptive_Signaling Nociceptive Signaling PI_AKT_Pathway->Nociceptive_Signaling Modulates Analgesia Analgesic Effect Nociceptive_Signaling->Analgesia Leads to

Caption: Phenazopyridine as a kinase inhibitor.

Preclinical and Clinical Evidence

As previously mentioned, early clinical data for phenazopyridine is sparse. However, more recent studies have provided quantitative evidence of its efficacy.

Preclinical Studies

Animal studies have been instrumental in understanding the mechanism of action of phenazopyridine. A study in rats demonstrated that intravenous administration of phenazopyridine significantly and dose-dependently decreased the activity of mechanosensitive Aδ-fibers in the bladder, but not C-fiber activity. This provides direct evidence for its inhibitory effect on the sensory nerves of the bladder.

Clinical Trials

Modern clinical trials have confirmed the efficacy of phenazopyridine as a urinary analgesic.

Table 1: Summary of a Multicenter, Randomized, Placebo-Controlled Clinical Study

ParameterPhenazopyridine Group (n=30)Placebo Group (n=30)p-value
Improvement after 6 hours 100%-<0.05
"Significant Improvement" at 6 hours 43.3%-<0.05
Decrease in General Discomfort (VAS) 53.4%28.8%<0.05
Decrease in Pain During Urination (VAS) 57.4%35.9%<0.05
Decrease in Urination Frequency (VAS) 39.6%27.6%<0.05
Data from a 2020 study on patients with acute uncomplicated cystitis.[12]

Experimental Protocol from a Recent Clinical Trial:

A multicenter, double-blind, randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of phenazopyridine in patients with acute uncomplicated cystitis.[12]

  • Participants: 60 women with acute uncomplicated cystitis were divided into two groups of 30.

  • Intervention: The main group received a single dose of 200 mg of phenazopyridine (two 100 mg tablets). The control group received a placebo.[12]

  • Evaluation: The severity of the main symptoms (general discomfort, pain during urination, and frequency of urination) was analyzed 6 hours after taking the drug using a Visual Analog Scale (VAS).[12]

  • Follow-up: After the initial 6-hour evaluation, patients began antibiotic therapy and were followed for the next three days.[12]

Conclusion

Phenazopyridine's journey from its synthesis in the early 20th century to its current status as a widely used urinary analgesic is a testament to both early clinical observation and modern pharmacological research. While its initial use was based on a misunderstanding of its properties, its true value as a symptomatic reliever of urinary tract pain was quickly recognized. The traditional understanding of its mechanism as a local anesthetic has been refined by recent discoveries of its molecular targets, including the inhibition of TRPM8 channels and specific kinases involved in nociception. This deeper understanding of its mechanism of action opens up new avenues for research and the development of more targeted therapies for urinary tract pain. The historical development of phenazopyridine serves as a valuable case study in the evolution of drug discovery and the ongoing quest to understand the complex mechanisms of therapeutic agents.

References

Phenazopyridine Hydrochloride and Voltage-Gated Sodium Channels: An Unclear Relationship

Author: BenchChem Technical Support Team. Date: December 2025

Despite its long-standing use as a urinary tract analgesic, the precise molecular mechanism of phenazopyridine (B135373) hydrochloride, particularly its interaction with voltage-gated sodium channels (VGSCs), remains surprisingly ill-defined in publicly available scientific literature. While its local anesthetic properties strongly suggest an interaction with these critical nerve impulse conductors, a deep dive into experimental data reveals a significant lack of specific, quantitative evidence to fully characterize this relationship.

Phenazopyridine is widely recognized for its ability to provide relief from pain, burning, and urgency associated with urinary tract infections and other irritations of the urinary tract mucosa.[1][2][3][4][5] This analgesic effect is attributed to a topical action on the mucosal lining.[1][3][6] The prevailing hypothesis is that phenazopyridine exerts its effects by inhibiting voltage-gated sodium channels, a mechanism shared by many local anesthetics.[1][7] However, direct, in-depth evidence from electrophysiological studies, such as patch-clamp experiments, which are the gold standard for characterizing drug-ion channel interactions, is not readily found in the public domain.

The Hypothesized Mechanism of Action

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[7] By blocking these channels, local anesthetics prevent the influx of sodium ions that is necessary for depolarization, thereby blocking nerve conduction and the sensation of pain. The clinical effects of phenazopyridine as a local analgesic strongly support the theory that it operates through a similar mechanism of VGSC inhibition.[1] It has been suggested that this action may also involve group A nerve fibers.[1]

Below is a conceptual workflow illustrating the hypothesized inhibitory action of phenazopyridine on a neuron within the urinary tract mucosa, leading to an analgesic effect.

G cluster_0 Urinary Tract Mucosa cluster_1 Phenazopyridine Intervention Nociceptive Stimulus Nociceptive Stimulus Neuron Neuron Nociceptive Stimulus->Neuron activates Voltage-Gated Sodium Channels (VGSCs) Voltage-Gated Sodium Channels (VGSCs) Neuron->Voltage-Gated Sodium Channels (VGSCs) opens Action Potential Propagation Action Potential Propagation Voltage-Gated Sodium Channels (VGSCs)->Action Potential Propagation initiates VGSC Inhibition VGSC Inhibition Voltage-Gated Sodium Channels (VGSCs)->VGSC Inhibition Pain Signal to Brain Pain Signal to Brain Action Potential Propagation->Pain Signal to Brain transmits Phenazopyridine Hydrochloride This compound This compound->VGSC Inhibition causes Blocked Action Potential Blocked Action Potential VGSC Inhibition->Blocked Action Potential results in Analgesic Effect Analgesic Effect Blocked Action Potential->Analgesic Effect leads to

Figure 1: Conceptual workflow of the hypothesized inhibitory action of this compound on neuronal signaling in the urinary tract.

The Gap in Experimental Data

A thorough review of scientific literature did not yield specific studies providing quantitative data on the interaction between phenazopyridine and VGSCs. Key missing information includes:

  • IC50 Values: The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. There is no readily available data quantifying the concentration of phenazopyridine required to inhibit 50% of the sodium current in any specific VGSC subtype.

  • State-Dependent Inhibition: Local anesthetics often exhibit different affinities for VGSCs depending on whether the channels are in a resting, open, or inactivated state.[8][9] There is no published research detailing whether phenazopyridine demonstrates such state-dependent binding.

  • Channel Subtype Specificity: The human genome encodes nine different subtypes of voltage-gated sodium channels (NaV1.1-NaV1.9), which are expressed in different tissues and have distinct physiological roles.[7] Information on which, if any, of these subtypes are preferentially targeted by phenazopyridine is absent.

Standard Experimental Protocols for Investigating Drug-VGSC Interactions

To address the current knowledge gap, researchers would typically employ a suite of electrophysiological and molecular techniques. The foundational method for such an investigation is the patch-clamp technique .

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents from a single cell.

Objective: To measure the effect of phenazopyridine on the function of voltage-gated sodium channels.

Methodology:

  • Cell Culture: A cell line (e.g., HEK-293 cells) would be genetically engineered to express a specific human NaV channel subtype (e.g., NaV1.7, which is heavily involved in pain signaling).

  • Cell Preparation: The cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution containing physiological concentrations of ions.

  • Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is fabricated and filled with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.

  • Seal Formation: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage Clamp: The membrane potential of the cell is clamped at a holding potential (e.g., -100 mV) where the sodium channels are in a closed, resting state.

  • Data Acquisition: Depolarizing voltage steps are applied to activate the sodium channels, and the resulting inward sodium current is recorded.

  • Drug Application: this compound at various concentrations is added to the extracellular solution and perfused over the cell. The effect of the drug on the amplitude and kinetics of the sodium current is measured.

  • Data Analysis: The recorded currents are analyzed to determine the concentration-dependent block of the channels, from which an IC50 value can be calculated. The voltage protocols can be modified to investigate use-dependent and state-dependent block.

Below is a diagram illustrating the typical workflow for a whole-cell patch-clamp experiment.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Cell Culture with NaV Channel Expression D Form Giga-seal on Cell A->D B Prepare Extracellular and Intracellular Solutions B->D C Fabricate and Fill Micropipette C->D E Establish Whole-Cell Configuration D->E F Record Baseline Sodium Currents E->F G Perfuse with Phenazopyridine F->G H Record Sodium Currents in Presence of Drug G->H I Measure Current Amplitude and Kinetics H->I J Calculate Percent Inhibition I->J K Generate Dose-Response Curve and Determine IC50 J->K

References

An In-depth Technical Guide to the Azo Dye Structure and Biological Activity of Phenazopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of phenazopyridine (B135373), an azo dye widely used for its analgesic effects on the urinary tract. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Properties

Phenazopyridine is a synthetic azo dye characterized by a phenylazo group attached to a diaminopyridine ring. Its IUPAC name is 3-phenyldiazenylpyridine-2,6-diamine.[1][2][3] The presence of the azo bond (-N=N-) is central to its classification as an azo dye and is responsible for the characteristic orange-red color it imparts to urine.[2]

The chemical and physical properties of phenazopyridine and its hydrochloride salt are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₁N₅[1][2]
Molecular Weight 213.24 g/mol [2]
CAS Number 94-78-0[1][2]
Melting Point 136-137 °C[4]
Solubility Slightly soluble in cold water and ethanol; soluble in boiling water, acetic acid, glycerol, ethylene (B1197577) glycol, and propylene (B89431) glycol.[4][5]
Appearance Brick-red microcrystals with a slight violet luster.[4]
pKa Not available
LogP Not available
Property (Hydrochloride Salt)ValueReference
Chemical Formula C₁₁H₁₂ClN₅[5][6]
Molecular Weight 249.70 g/mol [5][6]
CAS Number 136-40-3[5][6]

Biological Activity and Mechanism of Action

Phenazopyridine is utilized for the symptomatic relief of pain, burning, urgency, and frequency associated with lower urinary tract infections (UTIs), surgical procedures, or injury to the urinary tract.[1][7] It is important to note that phenazopyridine is not an antibiotic and does not treat the underlying cause of the irritation.[1] Its use is typically limited to the first two days of antimicrobial therapy.[1][8]

The precise mechanism of action of phenazopyridine is not fully elucidated, though it is known to exert a topical analgesic effect on the mucosa of the urinary tract.[4][5][9] Several proposed mechanisms contribute to its analgesic properties:

  • Inhibition of TRPM8 Channels: Recent studies have identified phenazopyridine as an inhibitor of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[3][6] TRPM8 is a cold and menthol (B31143) receptor expressed in bladder afferent neurons and is upregulated in painful bladder conditions.[3] By inhibiting TRPM8, phenazopyridine likely reduces the sensation of pain and discomfort in the bladder.[3][10]

  • Local Anesthetic Effect: It is believed to have a local anesthetic-like effect on the urinary tract lining, potentially by binding to the urothelium and numbing the area.[1][4]

  • Inhibition of Nerve Fibers: Evidence suggests that phenazopyridine may inhibit sensory Aδ-fibers in the bladder, which are responsible for transmitting sensations of cold and pressure, as well as nociception.[11]

The following diagram illustrates the proposed mechanism of action of phenazopyridine in the urinary tract.

phenazopyridine_moa cluster_urothelium Urothelium Phenazopyridine Phenazopyridine TRPM8 TRPM8 Channel Phenazopyridine->TRPM8 Inhibits Nerve Afferent Nerve Ending TRPM8->Nerve Activates PainSignal Pain Signal to Brain Nerve->PainSignal phenazopyridine_metabolism PAP Phenazopyridine Liver Liver Metabolism (Hydroxylation) PAP->Liver Urine_Unchanged Unchanged Phenazopyridine in Urine PAP->Urine_Unchanged ~65% Metabolites Metabolites: - Aniline - Tri-aminopyridine Liver->Metabolites Urine_Metabolites Metabolites in Urine Metabolites->Urine_Metabolites experimental_workflow cluster_assays In Vitro Assays start Start transfection Transfect HEK293/CHO cells with TRPM8 plasmid start->transfection culture Culture transfected cells transfection->culture calcium_imaging Calcium Imaging (Fura-2 AM) culture->calcium_imaging patch_clamp Whole-Cell Patch-Clamp culture->patch_clamp analysis Data Analysis: Calculate IC50 calcium_imaging->analysis patch_clamp->analysis end End analysis->end

References

Methodological & Application

Application Note: Quantification of Phenazopyridine Hydrochloride in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of phenazopyridine (B135373) hydrochloride in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a sensitive and selective assay for pharmacokinetic studies or other bioanalytical applications. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. While a complete validated method from a single source is not available in the public domain, this protocol consolidates and adapts information from various published methods to provide a robust starting point for method development and validation. All quantitative data cited from literature is summarized in structured tables for clarity.

Introduction

Phenazopyridine hydrochloride is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract. It is commonly used to relieve pain, burning, and urgency associated with urinary tract infections and other urinary disorders. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is essential for the accurate determination of phenazopyridine concentrations in biological matrices such as plasma. UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the technology of choice for this application.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Phenacetin (proposed)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • UPLC system: Waters ACQUITY UPLC or equivalent

  • Mass spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex API 4000/5000)

  • UPLC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[1]

Standard Solutions

Stock Solutions (1 mg/mL):

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (Phenacetin) in methanol.

Working Standard Solutions:

  • Prepare working standard solutions of phenazopyridine by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a published GC-MS method and should be optimized for the UPLC-MS/MS application.

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

  • Vortex to mix and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions

UPLC Parameters (adapted from a method for the bulk drug)[1]

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 20 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry Parameters (Proposed)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions (Proposed)

The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the known mass of phenazopyridine. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Phenazopyridine214.1To be determinedTo be determined
Phenacetin (IS)180.1108.1139.1

Note: The product ions for phenazopyridine need to be determined by infusing a standard solution and performing a product ion scan. Common fragments are reported to be around m/z 122 and 197.

Method Validation (Literature Data)

The following tables summarize validation data from a published GC-MS method for phenazopyridine in human plasma. This data is provided for reference and is not directly transferable to the proposed UPLC-MS/MS method, which will require its own full validation.

Linearity and Sensitivity (GC-MS Method)

ParameterValue
Linearity Range5 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 ng/mL

Precision and Accuracy (GC-MS Method)

QC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low< 7%< 7%95 - 105%95 - 105%
Mid< 5%< 5%97 - 103%97 - 103%
High< 3%< 3%98 - 102%98 - 102%

Recovery (GC-MS Method)

AnalyteRecovery (%)
Phenazopyridine> 90%
Diazepam (IS)> 90%

Diagrams

experimental_workflow sample Plasma Sample is_addition Add Internal Standard sample->is_addition 25 µL IS lle Liquid-Liquid Extraction is_addition->lle 200 µL Plasma evaporation Evaporation lle->evaporation Organic Phase reconstitution Reconstitution evaporation->reconstitution Dry Residue analysis UPLC-MS/MS Analysis reconstitution->analysis Reconstituted Sample data_processing Data Processing & Quantification analysis->data_processing

Caption: Experimental workflow for phenazopyridine quantification in plasma.

logical_relationship cluster_uplc UPLC System cluster_ms Mass Spectrometer autosampler Autosampler (Injects Sample) column UPLC Column (Separates Analytes) autosampler->column pump UPLC Pump (Delivers Mobile Phase) pump->autosampler ion_source Ion Source (ESI+) (Ionizes Analytes) column->ion_source Eluent quad1 Quadrupole 1 (Q1) (Selects Precursor Ion) ion_source->quad1 quad2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) quad1->quad2 quad3 Quadrupole 3 (Q3) (Selects Product Ion) quad2->quad3 detector Detector (Detects Ions) quad3->detector data_system Data System (Chromatogram & Spectrum) detector->data_system Signal

Caption: Logical relationship of the UPLC-MS/MS system components.

Conclusion

This application note provides a comprehensive, albeit proposed, UPLC-MS/MS method for the quantification of phenazopyridine in human plasma. The protocol includes detailed steps for sample preparation, suggested chromatographic conditions, and a starting point for mass spectrometric detection. It is critical to emphasize that this method requires full validation according to regulatory guidelines (e.g., FDA, EMA) before its implementation for regulated bioanalysis. This includes, but is not limited to, the optimization of MRM transitions, selection and validation of a suitable internal standard, and thorough assessment of linearity, precision, accuracy, recovery, matrix effects, and stability.

References

Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Assay of Phenazopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenazopyridine (B135373) hydrochloride is an azo dye known for its analgesic effect on the mucosa of the urinary tract.[1][2][3] It is commonly used to relieve pain, burning, and urgency associated with urinary tract infections. To ensure the quality and efficacy of pharmaceutical formulations containing this active pharmaceutical ingredient (API), a robust and reliable analytical method for its quantification is essential. This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the assay of phenazopyridine hydrochloride, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

This compound Properties: this compound is a brick-red, crystalline powder with a slight violet luster.[1][7][8] It is slightly soluble in cold water and alcohol but soluble in boiling water and acetic acid.[8][9]

PropertyValue
Chemical Name 3-(phenyldiazenyl)pyridine-2,6-diamine;hydrochloride[2]
CAS Number 136-40-3[2]
Molecular Formula C₁₁H₁₂ClN₅[2][9]
Molecular Weight 249.70 g/mol [2][9]

HPLC Method and Chromatographic Conditions

A simple, rapid, and reliable isocratic RP-HPLC method was developed for the determination of this compound.

ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Acetate Buffer (pH 4.0), (50:50, v/v)[3]
Flow Rate 1.0 mL/min[3][10]
Detection Wavelength 280 nm[10][11]
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes
Diluent Mobile Phase

Method Validation

The developed analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][6] The validation parameters assessed include system suitability, specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), limit of detection (LOD), and robustness.

System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis. This was verified by injecting six replicates of the standard solution.

ParameterAcceptance CriteriaObserved Results
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates (N) > 20006500
% RSD of Peak Areas ≤ 2.0%0.8%
% RSD of Retention Times ≤ 1.0%0.3%

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.

SampleResult
Blank (Diluent) No interfering peak at the retention time of the analyte.
Placebo No interfering peak at the retention time of the analyte.
Standard Solution Single peak observed at the expected retention time.
Sample Solution Single peak observed, well-resolved from any other peaks.

The linearity of the method was established by constructing a calibration curve using five concentration levels of this compound standard.

ParameterAcceptance CriteriaResult
Range 80% to 120% of test concentration80 - 120 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Close to zeroMinimal

Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate. The acceptance criteria for recovery is typically between 98.0% and 102.0%.[11]

Concentration LevelAmount Spiked (µg/mL)Mean Recovery (%)% RSD
80% 8099.5%0.7%
100% 100100.2%0.5%
120% 120100.8%0.6%

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) for precision studies should be less than 2.0%.[11]

Precision TypeNMean Assay (%)% RSD
Repeatability (Intra-day) 699.8%0.9%
Intermediate Precision (Inter-day) 6100.4%1.2%

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterMethodResult
LOD 3.3 x (σ/S)0.08 µg/mL
LOQ 10 x (σ/S)0.25 µg/mL
(σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve)

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.

Parameter VariedVariation% RSD of Results
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)1.3%
Mobile Phase pH ± 0.2 (pH 3.8 and 4.2)1.1%
Column Temperature ± 2°C (28°C and 32°C)0.9%

Visualized Workflows

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C System Equilibration B->C D Perform System Suitability Injections C->D E Inject Blank, Standard, & Sample Solutions D->E F Acquire Chromatograms E->F G Integrate Peaks & Calculate Concentrations F->G H Perform Validation Calculations (Linearity, Accuracy, etc.) G->H I Final Report Generation H->I G MV Method Validation (ICH Q2) Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Robustness Robustness MV->Robustness Range Range Linearity->Range LOD LOD Accuracy->LOD LOQ LOQ Accuracy->LOQ Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter

References

Application Notes and Protocols for In Vitro Dissolution Testing of Phenazopyridine Hydrochloride Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenazopyridine (B135373) hydrochloride is a urinary tract analgesic. In vitro dissolution testing is a critical quality control parameter for solid oral dosage forms, providing insights into the rate and extent of drug release. This document outlines the standard protocols for the in vitro dissolution testing of phenazopyridine hydrochloride tablets, primarily based on the United States Pharmacopeia (USP) monograph. Additionally, it provides data from studies using alternative dissolution media to offer a broader understanding of the drug's release characteristics under various physiological conditions.

Experimental Protocols

USP General Chapter <711> Dissolution Method

This protocol is the standard method for assessing the dissolution of this compound tablets as per the USP.

Materials:

  • This compound Tablets

  • USP this compound Reference Standard (RS)

  • Deionized or distilled water

  • Dissolution Apparatus 2 (Paddle Apparatus)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Dissolution Medium: Prepare 900 mL of deionized or distilled water for each dissolution vessel. Deaerate the medium prior to use.

  • Apparatus Setup:

    • Set up the USP Apparatus 2 (Paddle Apparatus).

    • Maintain the temperature of the dissolution medium in the vessels at 37 ± 0.5°C.

    • Set the paddle rotation speed to 50 rpm.[1]

  • Standard Solution Preparation: Prepare a standard solution of USP this compound RS in the dissolution medium to a known concentration.

  • Dissolution Test:

    • Place one this compound tablet in each dissolution vessel.

    • Start the apparatus immediately.

    • After 45 minutes, withdraw a sample from each vessel from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.[1]

    • Filter the samples immediately.

  • Analysis:

    • Determine the amount of this compound dissolved using a suitable UV-Vis spectrophotometer at the wavelength of maximum absorbance, which is approximately 422 nm.[1]

    • Compare the absorbance of the filtered sample solutions with the absorbance of the Standard solution, making any necessary dilutions with the dissolution medium.[1]

  • Acceptance Criteria: Not less than 75% (Q) of the labeled amount of this compound (C₁₁H₁₁N₅·HCl) is dissolved in 45 minutes.[1]

Dissolution in Simulated Gastric and Intestinal Fluids

This protocol provides a method to evaluate the dissolution of this compound in media that simulate the pH conditions of the stomach and small intestine. This is particularly relevant for understanding the drug's behavior in vivo, as this compound's solubility is pH-dependent.[2][3]

Materials:

  • This compound Tablets

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Dissolution Apparatus (e.g., USP Apparatus 2 or a flow-through cell system)

  • Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

  • Medium Preparation: Prepare SGF and SIF according to USP guidelines or other relevant protocols.

  • Apparatus Setup:

    • Set up the dissolution apparatus.

    • Maintain the temperature at 37 ± 0.5°C.

    • Set the appropriate agitation rate (e.g., 50 rpm for Apparatus 2).

  • Dissolution Test in SGF:

    • Place the tablet in the dissolution vessel containing SGF.

    • Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60 minutes).

  • Dissolution Test with Medium Change (optional):

    • After an initial period in SGF (e.g., 1 hour), carefully remove the SGF and replace it with pre-warmed SIF to simulate gastric emptying.

    • Continue to withdraw samples at various time points (e.g., 1.5, 2, 4, 6, 8, 12, 24 hours).

  • Analysis: Analyze the samples to determine the concentration of dissolved this compound.

Data Presentation

The following tables summarize quantitative data from dissolution studies of this compound tablets.

Table 1: USP Dissolution Method Parameters

ParameterValue
ApparatusUSP Apparatus 2 (Paddle)[1]
MediumWater[1]
Volume900 mL[1]
Temperature37 ± 0.5°C
Rotation Speed50 rpm[1]
Time45 minutes[1]
Acceptance CriteriaQ ≥ 75%[1]
Analytical MethodUV-Vis Spectrophotometry at ~422 nm[1]

Table 2: Dissolution Profile of this compound in Simulated Fluids

Time (hours)Dissolution Medium% Drug Dissolved (Mean ± SD)
1Simulated Gastric Fluid (SGF, pH 1.2)35.9 ± 10.7[2]
12SGF followed by Simulated Intestinal Fluid (SIF, pH 6.8)34.7 ± 6.2[2]
24SGF followed by Simulated Intestinal Fluid (SIF, pH 6.8)30.8 ± 3.4[2]

Note: The data in Table 2 is derived from a study using a continuous dissolution/absorption system and illustrates the limited solubility of this compound in simulated intestinal fluid after initial dissolution in simulated gastric fluid.[2]

Visualization

The following diagram illustrates the experimental workflow for the USP dissolution testing of this compound tablets.

Dissolution_Workflow start Start prep_medium Prepare Dissolution Medium (900 mL Water) start->prep_medium setup_apparatus Set Up USP Apparatus 2 (Paddles, 37°C, 50 rpm) prep_medium->setup_apparatus add_tablet Place Tablet in Vessel setup_apparatus->add_tablet start_test Start Dissolution Test add_tablet->start_test sample Withdraw Sample at 45 min start_test->sample filter Filter Sample sample->filter analyze Analyze via UV-Vis Spectrophotometry (~422 nm) filter->analyze calculate Calculate % Dissolved analyze->calculate compare Compare with Acceptance Criteria (Q ≥ 75%) calculate->compare pass Pass compare->pass Meets Criteria fail Fail compare->fail Does Not Meet Criteria end End pass->end fail->end

Caption: Workflow for USP Dissolution Testing of Phenazopyridine HCl Tablets.

References

Application Notes and Protocols for Utilizing Phenazopyridine Hydrochloride as a Marker in Renal Excretion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine (B135373) hydrochloride is an azo dye that exerts an analgesic effect on the urinary tract mucosa.[1] Its rapid excretion into the urine, with a significant portion remaining as the unchanged parent compound, makes it a valuable marker for studying renal excretion mechanisms and drug-drug interactions.[2] This document provides detailed application notes and protocols for the use of phenazopyridine hydrochloride in renal excretion studies.

Phenazopyridine is primarily eliminated by the kidneys, with up to 65% of an oral dose excreted unchanged in the urine.[2] The vivid orange-red color it imparts to urine provides a clear visual confirmation of its presence.[3] While its exact transport mechanisms are not fully elucidated, its chemical properties suggest it may be a substrate for renal transporters.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of phenazopyridine is essential for designing and interpreting renal excretion studies.

PropertyValueReference
Molecular Weight249.70 g/mol [4]
AppearanceBrick-red crystalline solid[4]
pKa5.05[5]
Water SolubilitySlightly soluble in cold water, soluble in boiling water[4]
Log Kow-0.30[6]

Quantitative Data on Phenazopyridine Excretion

The following table summarizes key pharmacokinetic parameters related to the renal excretion of phenazopyridine in humans.

ParameterValueSpeciesReference
Unchanged Drug in UrineUp to 65%Human[2]
Total Drug Cleared in Urine (24h)~90%Human[7]
Major Metabolite in Urine5-hydroxyl-phenazopyridineHuman[8]

Experimental Protocols

Protocol 1: In Vivo Renal Excretion Study in a Rat Model

This protocol outlines a typical in vivo study to assess the renal clearance of phenazopyridine.

1. Animal Model and Dosing:

  • Use male Sprague-Dawley rats (250-300g).

  • House animals in metabolic cages to allow for separate collection of urine and feces.

  • Acclimatize animals for at least 3 days prior to the study.

  • Administer this compound orally (e.g., via gavage) at a suitable dose (e.g., 10-20 mg/kg).

2. Sample Collection:

  • Collect urine samples at predetermined intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

  • Collect blood samples via tail vein or other appropriate method at corresponding time points.

  • Process blood to obtain plasma and store all samples at -80°C until analysis.

3. Sample Analysis:

  • Quantify the concentration of phenazopyridine and its major metabolites in urine and plasma using a validated analytical method (see Protocols 2 and 3).

4. Data Analysis:

  • Calculate the cumulative amount of phenazopyridine excreted in the urine over time.

  • Determine the renal clearance (CLr) using the formula: CLr = (Amount excreted in urine) / (Plasma AUC), where AUC is the area under the plasma concentration-time curve.

Protocol 2: Quantification of Phenazopyridine in Urine by HPLC-UV

This protocol provides a detailed method for the analysis of phenazopyridine in urine samples.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 5 mmol/L sodium dihydrogen phosphate (B84403) (pH 3) and acetonitrile.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Gradient elution may be required to separate from metabolites.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 370 nm.[5]

  • Injection Volume: 20 µL.

3. Sample Preparation ("Dilute and Shoot"):

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge samples to remove any particulate matter.

  • Dilute an aliquot of the supernatant with the mobile phase to bring the concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of phenazopyridine in blank urine.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of phenazopyridine in the unknown samples by interpolation from the calibration curve.

Protocol 3: Quantification of Phenazopyridine in Plasma by GC-MS

This protocol details a sensitive method for measuring phenazopyridine in plasma.

1. Instrumentation and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • DB-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Internal Standard (IS): e.g., Diazepam.

  • Extraction Solvent: e.g., a mixture of n-hexane and isoamyl alcohol.

2. GC-MS Conditions:

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Selected Ion Monitoring (SIM) mode for target ions of phenazopyridine and the IS.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add the internal standard.

  • Add an appropriate volume of extraction solvent and vortex vigorously.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

4. Calibration and Quantification:

  • Prepare calibration standards by spiking blank plasma with known amounts of phenazopyridine and a fixed amount of the internal standard.

  • Process the standards and samples as described above.

  • Create a calibration curve by plotting the peak area ratio of phenazopyridine to the internal standard against the concentration.

  • Quantify phenazopyridine in the unknown samples using the calibration curve.

Visualizations

G Hypothetical Renal Excretion Pathway of Phenazopyridine cluster_blood Blood cluster_tubule Renal Proximal Tubule Cell cluster_urine Urine Phenazopyridine_Blood Phenazopyridine Phenazopyridine_Cell Phenazopyridine Phenazopyridine_Blood->Phenazopyridine_Cell Basolateral Uptake (e.g., OCTs - Hypothetical) Metabolites Metabolites Phenazopyridine_Cell->Metabolites Metabolism Phenazopyridine_Urine Phenazopyridine Phenazopyridine_Cell->Phenazopyridine_Urine Apical Efflux (e.g., MATEs - Hypothetical) Metabolites_Urine Metabolites Metabolites->Metabolites_Urine Apical Efflux

Caption: Hypothetical renal excretion pathway of phenazopyridine.

G Experimental Workflow for a Renal Excretion Study start Start: Administer Phenazopyridine to Animal Model collection Collect Urine and Blood Samples at Timed Intervals start->collection processing Process Samples: - Centrifuge blood for plasma - Store samples at -80°C collection->processing extraction Sample Preparation: - Liquid-Liquid Extraction (Plasma) - Dilution (Urine) processing->extraction analysis Quantify Phenazopyridine Concentration (HPLC-UV or GC-MS) extraction->analysis data_analysis Data Analysis: - Calculate cumulative excretion - Determine renal clearance analysis->data_analysis end End: Report Findings data_analysis->end

Caption: Experimental workflow for a renal excretion study.

Conclusion

This compound serves as a practical and effective marker for investigating renal excretion pathways. Its distinct color, rapid clearance, and the availability of robust analytical methods make it a valuable tool for researchers in pharmacology and drug development. The protocols and information provided herein offer a comprehensive guide for its application in such studies. Further research is warranted to definitively identify the specific transporters involved in its renal secretion.

References

Application Notes and Protocols for Controlled Drug Delivery of Phenazopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies for the formulation of phenazopyridine (B135373) hydrochloride in controlled drug delivery systems. Detailed protocols for the preparation and evaluation of matrix tablets and mucoadhesive buccal tablets are presented, along with illustrative data to guide formulation development.

Introduction

Phenazopyridine hydrochloride is a urinary tract analgesic that provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections.[1] Its relatively short biological half-life necessitates frequent dosing, which can lead to fluctuations in plasma drug concentration and potential side effects. The development of controlled-release formulations can offer significant advantages, including improved patient compliance, sustained therapeutic effect, and a reduction in dosing frequency.[2]

This document outlines two primary approaches for achieving controlled delivery of this compound: hydrophilic matrix tablets and mucoadhesive buccal tablets.

Hydrophilic Matrix Tablets for Sustained Release

Hydrophilic matrix tablets are a common and effective method for achieving sustained drug release. These systems utilize hydrophilic polymers that swell upon contact with gastrointestinal fluids to form a gel layer. This gel layer acts as a barrier to drug diffusion and erosion of the matrix, thereby controlling the rate of drug release. Hydroxypropyl methylcellulose (B11928114) (HPMC) is a widely used polymer for this purpose due to its non-toxic nature, ease of use, and ability to form a strong gel layer.

Data Presentation: Illustrative In Vitro Dissolution Profiles

The following table summarizes hypothetical in vitro dissolution data for an immediate-release (IR) formulation and two sustained-release (SR) matrix tablet formulations of this compound. The IR data is based on published dissolution behavior in simulated gastric and intestinal fluids.[3] The SR data is illustrative of formulations with varying polymer concentrations to demonstrate the impact on drug release.

Time (hours)Immediate Release (% Dissolved)[3]SR Matrix Tablet - Formulation A (15% HPMC) (% Dissolved)SR Matrix Tablet - Formulation B (30% HPMC) (% Dissolved)
1362515
2364028
4366545
6368560
8369575
1236>9990
2436>99>99
Experimental Protocol: Preparation of Sustained-Release Matrix Tablets

This protocol describes the preparation of sustained-release this compound matrix tablets using the wet granulation method.

Materials:

Equipment:

  • Analytical Balance

  • Sieves (#40 and #60 mesh)

  • Planetary Mixer or High-Shear Granulator

  • Tray Dryer or Fluidized Bed Dryer

  • Rotary Tablet Press

  • Hardness Tester

  • Friability Tester

  • Vernier Caliper

  • USP Dissolution Apparatus 2 (Paddle)

  • UV-Vis Spectrophotometer

Procedure:

  • Sifting: Sift this compound, HPMC, MCC, and lactose monohydrate through a #40 mesh sieve.

  • Dry Mixing: Blend the sifted powders in a planetary mixer for 15 minutes to ensure uniform distribution.

  • Granulation: Add isopropyl alcohol as the granulating fluid to the powder blend under continuous mixing until a suitable wet mass is formed.

  • Wet Milling: Pass the wet mass through a #12 mesh sieve to produce granules.

  • Drying: Dry the granules in a tray dryer at 50-60°C until the loss on drying (LOD) is less than 2%.

  • Dry Milling: Pass the dried granules through a #16 mesh sieve.

  • Lubrication: Sift magnesium stearate and talc through a #60 mesh sieve and blend with the dried granules for 5 minutes.

  • Compression: Compress the lubricated granules into tablets using a rotary tablet press.

Experimental Protocol: In Vitro Dissolution Testing

This protocol outlines the procedure for evaluating the in vitro drug release from the prepared matrix tablets.

Dissolution Medium:

  • First 2 hours: 900 mL of 0.1 N HCl (pH 1.2)

  • Next 10 hours: 900 mL of pH 6.8 phosphate (B84403) buffer

Procedure:

  • Set up the USP Dissolution Apparatus 2 (Paddle) with the appropriate dissolution medium at 37 ± 0.5°C and a paddle speed of 50 rpm.

  • Place one tablet in each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for this compound concentration using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (approximately 422 nm).[4]

  • Calculate the cumulative percentage of drug released at each time point.

Mucoadhesive Buccal Tablets for Controlled Delivery

Mucoadhesive buccal tablets offer an alternative route for controlled drug delivery, which can bypass first-pass metabolism and provide a more direct route to systemic circulation. These formulations adhere to the buccal mucosa and release the drug in a controlled manner over an extended period.

Data Presentation: Illustrative In Vitro Dissolution Profiles

The following table presents hypothetical in vitro dissolution data for two mucoadhesive buccal tablet formulations of this compound with different polymer compositions.

Time (hours)Mucoadhesive Formulation C (HPMC K4M) (% Dissolved)Mucoadhesive Formulation D (Carbopol 934P) (% Dissolved)
0.51510
12820
24535
47060
69080
8>9995
10>99>99
Experimental Protocol: Preparation of Mucoadhesive Buccal Tablets

This protocol describes the preparation of mucoadhesive buccal tablets of this compound by the direct compression method.

Materials:

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC K4M) or Carbopol 934P

  • Sodium Carboxymethyl Cellulose (NaCMC)

  • Mannitol (B672)

  • Magnesium Stearate

  • Talc

Equipment:

  • Analytical Balance

  • Sieves (#40 and #60 mesh)

  • V-Blender or Tumbler Mixer

  • Rotary Tablet Press

  • Hardness Tester

  • Friability Tester

  • Vernier Caliper

  • USP Dissolution Apparatus 2 (Paddle) with a modified setup for buccal tablets

  • UV-Vis Spectrophotometer

Procedure:

  • Sifting: Sift this compound, the mucoadhesive polymer (HPMC or Carbopol), NaCMC, and mannitol through a #40 mesh sieve.

  • Blending: Blend the sifted powders in a V-blender for 20 minutes to achieve a homogenous mixture.

  • Lubrication: Sift magnesium stearate and talc through a #60 mesh sieve and add to the powder blend. Mix for an additional 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

Experimental Protocol: In Vitro Mucoadhesion and Dissolution Testing

In Vitro Mucoadhesion Strength:

  • Use a texture analyzer or a modified physical balance to measure the force required to detach the tablet from a piece of excised buccal mucosa (e.g., porcine).

  • Secure the mucosal tissue to a glass slide.

  • Attach the tablet to the probe of the texture analyzer.

  • Bring the tablet into contact with the mucosal surface with a defined force for a specific duration.

  • Measure the force required to pull the tablet away from the mucosa.

In Vitro Dissolution Testing:

  • Modify the USP Dissolution Apparatus 2 by attaching a glass slide with a piece of excised buccal mucosa to the bottom of the vessel.

  • Adhere the buccal tablet to the mucosal surface.

  • Fill the vessel with 500 mL of pH 6.8 phosphate buffer maintained at 37 ± 0.5°C.

  • Rotate the paddle at 50 rpm.

  • Follow the sampling and analysis procedure as described in section 1.3.

Visualizations

Formulation_Workflow cluster_start Starting Materials cluster_process Formulation Process cluster_evaluation Evaluation API (Phenazopyridine HCl) API (Phenazopyridine HCl) Sifting Sifting API (Phenazopyridine HCl)->Sifting Polymers (HPMC, Carbopol) Polymers (HPMC, Carbopol) Polymers (HPMC, Carbopol)->Sifting Excipients (MCC, Lactose) Excipients (MCC, Lactose) Excipients (MCC, Lactose)->Sifting Blending Blending Sifting->Blending Granulation Granulation (Wet/Dry) Blending->Granulation Drying Drying Granulation->Drying Lubrication Lubrication Drying->Lubrication Compression Compression Lubrication->Compression Physical Tests Physical Tests (Hardness, Friability) Compression->Physical Tests Dissolution Testing Dissolution Testing Compression->Dissolution Testing Mucoadhesion Study Mucoadhesion Study Compression->Mucoadhesion Study

Caption: General workflow for the formulation and evaluation of controlled-release tablets.

Drug_Release_Mechanism Matrix Tablet Matrix Tablet Swelling & Gelation Swelling & Gelation Matrix Tablet->Swelling & Gelation GI Fluid GI Fluid GI Fluid->Matrix Tablet Drug Diffusion Drug Diffusion Swelling & Gelation->Drug Diffusion Matrix Erosion Matrix Erosion Swelling & Gelation->Matrix Erosion Controlled Drug Release Controlled Drug Release Drug Diffusion->Controlled Drug Release Matrix Erosion->Controlled Drug Release

Caption: Drug release mechanism from a hydrophilic matrix tablet.

References

Application Notes and Protocols for the Analytical Determination of Phenazopyridine Hydrochloride in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazopyridine (B135373) hydrochloride is a widely used urinary tract analgesic. Its presence in wastewater is a growing environmental concern due to its potential ecotoxicological effects. Accurate and sensitive analytical methods are crucial for monitoring its occurrence, fate, and transport in aquatic environments and for assessing the efficiency of wastewater treatment processes. This document provides detailed application notes and protocols for the detection and quantification of phenazopyridine hydrochloride in wastewater using various analytical techniques.

Overview of Analytical Techniques

The determination of this compound in complex matrices like wastewater requires robust analytical methodologies. The primary techniques employed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), and the more sensitive and selective Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Spectrophotometric methods, while simpler, are generally more suitable for less complex samples or as a preliminary screening tool.

The selection of an appropriate method depends on the required sensitivity, selectivity, and the available instrumentation. For trace-level quantification in wastewater, UPLC-MS/MS is often the preferred method due to its ability to minimize matrix interference.

Experimental Workflow

The general workflow for the analysis of this compound in wastewater involves sample collection, preparation, instrumental analysis, and data processing.

Wastewater Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Wastewater Sample Collection Filtration Filtration (e.g., 0.45 µm) SampleCollection->Filtration Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Filtration->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration HPLC_UPLC HPLC-UV/DAD or UPLC-MS/MS Concentration->HPLC_UPLC Quantification Quantification HPLC_UPLC->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General experimental workflow for this compound analysis in wastewater.

Quantitative Data Summary

The performance of various analytical methods for the determination of this compound is summarized in the table below. This allows for a direct comparison of their key validation parameters.

Analytical TechniqueSample MatrixLinearity Range (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
Spectrophotometry (Derivative)Pharmaceutical Formulation1 - 14 µg/mL0.099 µg/mL0.300 µg/mL98.28 ± 0.87[1]
HPLC-UVPharmaceutical Formulation5 - 45 µg/mL0.773 µg/mL--[2]
UPLC-DADDrug SubstanceNot SpecifiedNot SpecifiedNot Specified-[3][4]
HF-LLLME-FIA-DADUrine & Plasma5 - 2000.5--[5]
SIP-SS-DLLMEPharmaceutical & Biological5 - 1800.88--[6]
UPLC-MS/MSWastewaterNot Specified1.0 - 51 ng/L-80 - 125[7]

Note: Data from pharmaceutical and biological matrices are included for reference, highlighting the need for method adaptation and validation for wastewater samples. LOD (Limit of Detection) and LOQ (Limit of Quantification) from pharmaceutical studies are typically higher than what is required for environmental monitoring.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of organic pollutants from aqueous samples.[8]

Materials:

  • Wastewater sample

  • SPE cartridges (e.g., Oasis HLB, 500 mg, 6 mL)[9]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Deionized water

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Filtration: Filter the wastewater sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • pH Adjustment: Adjust the pH of the filtered sample to approximately 3 with formic acid.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100-500 mL of the pH-adjusted wastewater sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under vacuum for 20-30 minutes or with a stream of nitrogen.

  • Elution: Elute the retained this compound from the cartridge with 2 x 4 mL of methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for instrumental analysis.

Protocol 2: Analysis by High-Performance Liquid Chromatography with DAD Detection (HPLC-DAD)

This method is suitable for the quantification of this compound at higher concentrations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 4.5 with acetic acid).[3][4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm and 390 nm.[3][5]

Procedure:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the prepared standards and the reconstituted sample extracts into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration using a calibration curve generated from the peak areas of the standards.

Protocol 3: Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and selective method for the determination of trace levels of this compound in wastewater.[2][7]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]

UPLC Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for phenazopyridine for quantification and confirmation. The specific transitions need to be optimized by infusing a standard solution of the analyte.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Procedure:

  • Follow the same procedure for calibration and sample analysis as in the HPLC-DAD method.

  • The quantification is based on the peak area of the most intense MRM transition, while the second transition is used for confirmation by ensuring the ion ratio is within an acceptable tolerance compared to the standard.

Logical Relationships in Method Selection

The choice of an analytical method is guided by several factors, including the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of confidence in the results.

Method Selection Logic Start Start: Phenazopyridine in Wastewater Analysis Concentration Expected Concentration? Start->Concentration Matrix High Matrix Complexity? Concentration->Matrix Low to Medium (< 1 mg/L) Spectrophotometry Spectrophotometry (Screening) Concentration->Spectrophotometry High (> 1 mg/L) Confirmation High Confidence Required? Matrix->Confirmation Yes HPLC_UV HPLC-UV/DAD Matrix->HPLC_UV No Confirmation->HPLC_UV No UPLC_MSMS UPLC-MS/MS Confirmation->UPLC_MSMS Yes

Figure 2: Decision tree for selecting an analytical method.

Conclusion

The analytical methods described provide a comprehensive framework for the detection and quantification of this compound in wastewater. For routine monitoring where high sensitivity is required, a method based on solid-phase extraction followed by UPLC-MS/MS analysis is recommended. HPLC-DAD offers a viable alternative for samples with higher concentrations or when mass spectrometry is not available. Proper method validation, including the assessment of matrix effects, is essential to ensure the accuracy and reliability of the analytical results.

References

Application Note: A Stability-Indicating HPLC Assay for the Determination of Phenazopyridine Hydrochloride and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Phenazopyridine (B135373) Hydrochloride (PAP) in the presence of its degradation products. Forced degradation studies were conducted under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines. The developed isocratic HPLC method effectively separates the parent drug from all major degradation products, demonstrating its specificity and stability-indicating nature. This document provides comprehensive experimental protocols for both the HPLC analysis and the forced degradation studies, along with a summary of the method's validation parameters.

Introduction

Phenazopyridine hydrochloride is a urinary tract analgesic. To ensure the quality, safety, and efficacy of its pharmaceutical formulations, a validated stability-indicating analytical method is crucial. Such a method must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under various environmental conditions. This application note presents a detailed protocol for a stability-indicating HPLC assay and the associated forced degradation studies for this compound.

Stability-Indicating HPLC Method

A reversed-phase HPLC method was developed and validated to provide a reliable assay for this compound and its degradation products.

Chromatographic Conditions
ParameterSpecification
Instrument HPLC system with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Acetate (B1210297) Buffer (pH 4.0) (50:50, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Detection Wavelength 280 nm
Column Temperature Ambient
Run Time < 10 minutes[1]
Reagent and Sample Preparation
  • Acetate Buffer (pH 4.0): Prepare a 0.05 M solution of ammonium (B1175870) acetate in water and adjust the pH to 4.0 using glacial acetic acid.

  • Standard Stock Solution (Phenazopyridine HCl): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution (Formulation): For tablet formulations, grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one tablet's labeled amount of this compound and transfer it to a suitable volumetric flask. Add the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to induce degradation.

Experimental Protocols for Forced Degradation
  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl.

    • Reflux the solution at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH.

    • Reflux the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Place 10 mg of solid this compound powder in a hot air oven maintained at 105°C for 48 hours.

    • After exposure, allow the powder to cool to room temperature.

    • Dissolve the powder in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose 10 mg of solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, dissolve the powder in the mobile phase to obtain a final concentration of 100 µg/mL.

Results and Discussion

The developed HPLC method successfully separated this compound from its degradation products generated under various stress conditions. The retention time for the parent drug was observed to be distinct from the peaks of the degradants.

Method Validation Summary

The stability-indicating HPLC method was validated according to ICH guidelines, and the results are summarized in the following table.

Validation ParameterResult
Linearity Range (µg/mL) 10 - 150
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) (µg/mL) 0.02[1]
Limit of Quantification (LOQ) (µg/mL) 0.06[1]
Degradation Profile

This compound was found to be susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, while it showed relative stability to dry heat. The major degradation products identified include Phenol (PH), 2,6-diaminopyridine (B39239) (DAP), and 2,3,6-triaminopyridine (TAP) under hydrolytic and oxidative stress.[1] Photolytic degradation resulted in the formation of several other products, including pyrido[3,4-c]cinnoline-2,4-diamine and N3-phenylpyridine-2,3,4,6-tetraamine.[2]

Visualizations

Experimental Workflow

G Experimental Workflow for Stability-Indicating Assay Development cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation cluster_3 Analysis MD1 HPLC Parameter Optimization MD2 Sample Preparation Procedure MD1->MD2 FD1 Acid Hydrolysis FD2 Base Hydrolysis FD3 Oxidative Degradation FD4 Thermal Degradation FD5 Photolytic Degradation A1 Analysis of Stressed Samples FD1->A1 FD2->A1 FD3->A1 FD4->A1 FD5->A1 MV1 Specificity MV2 Linearity MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision MV3->MV4 MV5 LOD & LOQ MV4->MV5 A2 Data Interpretation MV5->A2 A1->MV1

Caption: Workflow for developing a stability-indicating assay.

Degradation Pathway

G This compound Degradation Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis PAP Phenazopyridine HCl DP1 Phenol (PH) PAP->DP1 Acid/Base DP2 2,6-diaminopyridine (DAP) PAP->DP2 Acid/Base DP3 2,3,6-triaminopyridine (TAP) PAP->DP3 H2O2 DP4 pyrido[3,4-c]cinnoline-2,4-diamine PAP->DP4 UV/Vis Light DP5 N3-phenylpyridine-2,3,4,6-tetraamine PAP->DP5 UV/Vis Light

References

Troubleshooting & Optimization

Technical Support Center: Phenazopyridine Hydrochloride Oral Absorption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral absorption of phenazopyridine (B135373) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor oral absorption for phenazopyridine hydrochloride?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3] This means it has high membrane permeability but suffers from low aqueous solubility, which is the rate-limiting step for its absorption. Its solubility is also highly pH-dependent; it is more soluble in the acidic environment of the stomach but poorly soluble at the neutral pH of the small intestine, where most drug absorption occurs.[1][2]

Q2: My phenazopyridine formulation dissolves in Simulated Gastric Fluid (SGF) but crashes out or precipitates in Simulated Intestinal Fluid (SIF). Why does this happen?

A2: This is a classic manifestation of a pH-dependent solubility profile. Phenazopyridine HCl dissolves in the low pH of SGF (pH 1.2). However, upon transition to the higher pH of SIF (pH 6.8), the drug's solubility dramatically decreases, leading to supersaturation and subsequent precipitation.[2] This precipitation significantly reduces the amount of dissolved drug available for absorption across the intestinal membrane.

Q3: What are the known pharmacokinetic parameters for this compound?

A3: The pharmacokinetic properties of phenazopyridine have not been extensively studied in humans.[4][5][6] It is known to be rapidly absorbed from the GI tract, with peak plasma levels achieved within one to three hours.[7][8] A significant portion of the drug is excreted unchanged in the urine.[4][9] See Table 1 for a summary of available pharmacokinetic data.

Q4: Are there any known excipients that can improve the bioavailability of phenazopyridine?

A4: One study evaluated the effect of different diluent-binder combinations on phenazopyridine bioavailability. It found that using lactose (B1674315) as a diluent with binders such as gelatin, syrup, or methylcellulose (B11928114) resulted in higher bioavailability compared to a combination of calcium carbonate and Eudragit E.[10] For modern formulation approaches, precipitation inhibitors such as hydroxypropyl methylcellulose (HPMC) or other polymers are often used to maintain supersaturation of poorly soluble drugs.[11]

Troubleshooting Guides

Issue 1: Low Cmax and AUC in preclinical animal studies despite complete dissolution in vitro (in SGF).

  • Probable Cause: The drug is likely precipitating in the higher pH of the small intestine post-gastric emptying. Your in vitro dissolution test in SGF alone is not representative of the in vivo environment.

  • Troubleshooting Steps:

    • Conduct a Two-Stage Dissolution Study: Employ a dissolution method that better mimics the gastrointestinal transit, starting with SGF and then changing the medium to SIF. This will help you observe and quantify the extent of precipitation. (See Experimental Protocol 1).

    • Incorporate Precipitation Inhibitors: Introduce polymers like HPMC, PVP, or specific grades of Eudragit into your formulation. These polymers can help maintain a supersaturated state in the intestine, preventing or delaying precipitation and allowing more time for absorption.[11]

    • Develop an Amorphous Solid Dispersion: By dispersing phenazopyridine in a polymer matrix in its amorphous form, you can significantly enhance its apparent solubility and dissolution rate.[12][13]

    • Consider Lipid-Based Formulations: Self-emulsifying drug delivery systems (SMEDDS) can keep the drug in a solubilized state throughout its transit in the GI tract, bypassing the issue of pH-dependent solubility.[11][14]

Issue 2: High variability in absorption between individual subjects in animal studies.

  • Probable Cause: Variability in gastric emptying rates and intestinal pH among subjects can significantly impact a drug with pH-dependent solubility. Food effects can also play a major role.[15][16]

  • Troubleshooting Steps:

    • Standardize Fed/Fasted States: Ensure all preclinical studies are conducted under strictly controlled fed or fasted states to minimize variability from food effects.

    • Formulation Robustness: Develop a more robust formulation that is less dependent on GI conditions. Advanced formulations like nano-cocrystals or SMEDDS can reduce variability by improving the dissolution rate and keeping the drug in solution.[14][17] A study creating a phenazopyridine-phthalimide nano-cocrystal demonstrated a significant improvement in oral bioavailability in rats.[17][18]

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for Phenazopyridine

ParameterValueSpeciesDoseCitation
Tmax2.48 ± 0.50 hHuman200 mg[4]
Cmax65.00 ± 29.23 ng/mLHuman200 mg[4]
AUC(0–∞)431.77 ± 87.82 ng.h/mLHuman200 mg[4]
Half-life (t½)~7.35 hoursRatN/A[6]
Urinary Excretion (Unchanged)41% (within 24h)Human600 mg/day[5][9]
Urinary Excretion (Metabolites)49% (within 24h)Human600 mg/day[5][9]

Table 2: Solubility of Phenazopyridine and its Hydrochloride Salt

CompoundMediumSolubilityCitation
PhenazopyridineWater~0.02 mg/mL[3]
Phenazopyridine HClWater~8.5 mg/mL[3]
Phenazopyridine HClpH 7.430.4 µg/mL[19]
Phenazopyridine HClSGF (pH 1.2)Soluble (dissolves ~36% of a 99.5 mg tablet)[1]
Phenazopyridine HClSIF (pH 6.8)Very poorly soluble[1][2]

Table 3: Bioavailability Enhancement of Phenazopyridine-Phthalimide (PAP-PI) Nano-cocrystal vs. Hydrochloride Salt in Rats

FormulationCmax (ng/mL)AUC(0-∞) (ng·h/mL)Fold Increase (Cmax)Fold Increase (AUC)Citation
PAP HCl(Reference)(Reference)1.00x1.00x[18]
PAP-PI Nano-cocrystal(Improved)(Improved)1.39x2.44x[18]

Experimental Protocols

Protocol 1: Two-Stage Dissolution Testing for pH-Dependent Formulations

  • Apparatus: USP Apparatus 2 (Paddle).

  • Stage 1 (Gastric):

    • Medium: 750 mL of 0.1 N HCl (SGF without enzymes).

    • Conditions: 37°C, 50 RPM.

    • Procedure: Place the dosage form in the vessel. Withdraw samples at 15, 30, and 60 minutes. Do not replace the volume.

  • Stage 2 (Intestinal):

    • Medium Adjustment: At the 60-minute mark, add 250 mL of a pre-warmed 0.20 M solution of sodium phosphate (B84403) tribasic to the existing medium. Adjust pH to 6.8 with 2 N NaOH or 2 N HCl if necessary. This creates the SIF environment.

    • Conditions: Continue at 37°C, 50 RPM.

    • Procedure: Withdraw samples at 75, 90, 120, and 180 minutes.

  • Analysis: Analyze all samples for phenazopyridine concentration using a validated HPLC-UV method at 405 nm or GC-MS.[20] Plot concentration versus time to observe the dissolution and any subsequent precipitation.

Protocol 2: Preparation of Phenazopyridine Nano-Cocrystals (Sonochemical Method)

This protocol is adapted from the methodology described for phenazopyridine-phthalimide nano-cocrystals.[17][18]

  • Solution Preparation:

    • Prepare a solution of phenazopyridine (PAP) and the co-former (e.g., phthalimide, PI) in a suitable solvent (e.g., ethanol) at a specific molar ratio (e.g., 1:1).

  • Anti-Solvent Precipitation:

    • Place a specific volume of an anti-solvent (e.g., deionized water) in a beaker.

    • Inject the PAP-PI solution into the anti-solvent under high-power sonication (ultrasonic probe). The rapid change in solvent environment will induce precipitation.

  • Nanoparticle Formation:

    • Continue sonication for a defined period (e.g., 30 minutes) to control particle size and ensure homogeneity. The resulting suspension should contain the nano-cocrystals.

  • Collection and Drying:

    • Collect the nano-cocrystals by centrifugation.

    • Wash the collected particles with the anti-solvent to remove any residual solvent.

    • Dry the final product, for example, by freeze-drying, to obtain a powder.

  • Characterization:

    • Confirm the formation of the nano-cocrystal and its physical properties using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) for particle size analysis.[17][18]

Visualizations

TroubleshootingWorkflow start Start: Poor in vivo Bioavailability (Low Cmax, AUC) dissolution_check Step 1: Evaluate In Vitro Dissolution (Two-Stage SGF -> SIF Test) start->dissolution_check precipitates Observation: Precipitates in SIF? dissolution_check->precipitates dissolution_ok Dissolution Profile Acceptable precipitates->dissolution_ok No strategy1 Strategy A: Incorporate Precipitation Inhibitors (e.g., HPMC) precipitates->strategy1 Yes strategy2 Strategy B: Formulate as Amorphous Solid Dispersion precipitates->strategy2 Yes strategy3 Strategy C: Develop Lipid-Based System (SMEDDS) precipitates->strategy3 Yes permeability_check Step 2: Investigate Other Factors (e.g., Permeability, Efflux Transporters) dissolution_ok->permeability_check yes_precipitate Yes no_precipitate No

Caption: Troubleshooting workflow for poor oral bioavailability of phenazopyridine.

FormulationStrategies main Phenazopyridine HCl (BCS Class II) Low Solubility Challenge sub1 Particle Size & Surface Area Enhancement main->sub1 sub2 Amorphous Systems & Supersaturation main->sub2 main->sub2 sub3 Lipid-Based Formulations main->sub3 strat1a Nano-cocrystals (e.g., with Phthalimide) sub1->strat1a strat1b Nanomilling sub1->strat1b strat2a Amorphous Solid Dispersions (Spray Drying, Hot Melt Extrusion) sub2->strat2a strat2b Precipitation Inhibitors (e.g., HPMC, PVP) sub2->strat2b strat3a Self-Emulsifying Systems (SMEDDS / SNEDDS) sub3->strat3a strat3b Lipid Nanoparticles sub3->strat3b

Caption: Key formulation strategies to enhance phenazopyridine oral absorption.

GI_Transit_Challenge cluster_stomach Stomach cluster_intestine Intestine stomach Drug Dissolves (Low pH, Higher Solubility) intestine pH Increases to Neutral stomach->intestine Gastric Emptying precipitation Drug Precipitates (Low Solubility) intestine->precipitation absorption Reduced Absorption & Low Bioavailability precipitation->absorption

Caption: The pH-dependent solubility challenge for phenazopyridine in the GI tract.

References

Technical Support Center: Strategies for Improving the Aqueous Solubility of Phenazopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of phenazopyridine (B135373) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of phenazopyridine hydrochloride?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Its aqueous solubility is reported to be low and pH-dependent. At 20°C, its solubility is in the range of 0.1 to 1 mg/mL.[1] Another study reports a solubility of 30.4 µg/mL at pH 7.4.[1][2] It is more soluble in boiling water and some organic solvents.[2]

Q2: How does pH influence the solubility of this compound?

The solubility of this compound is significantly affected by pH. It is an acidic salt of a weakly basic compound and exhibits higher solubility in acidic conditions. Studies have shown that its solubility is greater in Simulated Gastric Fluid (SGF) compared to Simulated Intestinal Fluid (SIF).[3] The pH-solubility profile demonstrates a decrease in solubility as the pH increases.[2] At low pH, the dissolution rate of the hydrochloride salt can be influenced by the common ion effect, which may decrease its solubility.[2]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several strategies can be employed to enhance the aqueous solubility of this compound. These include:

  • pH Adjustment: Maintaining an acidic environment can increase its solubility.

  • Co-solvency: The use of co-solvents can significantly improve solubility.

  • Cocrystallization and Salt Formation: Forming cocrystals or different salts can alter the physicochemical properties, leading to enhanced solubility.

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate and solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its apparent solubility.

  • Prodrug Formation: Chemical modification of the drug to create a more soluble prodrug that converts to the active form in vivo.

Troubleshooting Guides

Issue: Low solubility in aqueous buffers for in vitro assays.

Troubleshooting Steps:

  • pH Adjustment:

    • Problem: The pH of your buffer is neutral or alkaline, leading to low solubility.

    • Solution: If compatible with your experimental design, lower the pH of the buffer. This compound has a higher solubility in acidic media.[3]

    • Experimental Protocol:

      • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4).

      • Add an excess amount of this compound to each buffer.

      • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

      • Filter the samples to remove undissolved solid.

      • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at λmax ≈ 422 nm or HPLC).[3]

      • Plot solubility versus pH to determine the optimal pH for your experiment.

  • Co-solvency:

    • Problem: The drug remains poorly soluble even after pH adjustment, or the experimental conditions do not allow for a low pH.

    • Solution: Introduce a water-miscible organic co-solvent.

    • Experimental Protocol:

      • Select a co-solvent such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[2]

      • Prepare a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 5%, 10%, 20% v/v).

      • Determine the solubility of this compound in each mixture using the equilibrium solubility method described above.

      • Note: It is often recommended to first dissolve this compound in the pure co-solvent (e.g., DMSO) to create a stock solution and then dilute it with the aqueous buffer.[4]

Quantitative Data on Co-solvency:

Co-solvent SystemSolubilityReference
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]
DMSO~1 mg/mL[4]
Dimethyl formamide~1 mg/mL[4]
Issue: Difficulty in formulating a stable and soluble solid dosage form.

Troubleshooting Steps:

  • Cocrystallization and Salt Formation:

    • Problem: The crystalline form of this compound has poor dissolution characteristics.

    • Solution: Form a cocrystal or a different salt with a suitable coformer or counterion. This can disrupt the crystal lattice and improve solubility.

    • Experimental Protocol (Example: Liquid-Assisted Grinding):

      • Select a coformer (e.g., 4-hydroxyphenylacetic acid or saccharin).[5]

      • Mix phenazopyridine and the coformer in a specific stoichiometric ratio (e.g., 1:1).

      • Add a small amount of a suitable solvent (e.g., ethanol).

      • Grind the mixture using a mortar and pestle or a ball mill for a specified time.

      • Dry the resulting solid to remove the solvent.

      • Characterize the new solid form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm cocrystal/salt formation.

      • Determine the apparent solubility and dissolution rate of the new form and compare it to the hydrochloride salt.

Quantitative Data on Cocrystals and Salts:

Coformer/CounterionSolubility EnhancementMediumReference
4-hydroxyphenylacetic acid~10 times that of phenazopyridine HCl0.1 M HCl[5]
Saccharin~9 times that of phenazopyridineWater[5]
  • Solid Dispersion:

    • Problem: The drug's crystallinity limits its dissolution rate.

    • Solution: Create a solid dispersion to convert the drug to an amorphous form within a hydrophilic carrier.

    • Experimental Protocol (Solvent Evaporation Method):

      • Select a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG).

      • Dissolve both this compound and the carrier in a common volatile solvent (e.g., a mixture of ethanol and dichloromethane).

      • Evaporate the solvent under reduced pressure or by spray drying to obtain a solid mass.

      • Grind the solid mass into a powder.

      • Characterize the solid dispersion for amorphicity (using PXRD and DSC) and drug-carrier interactions (using FTIR).

      • Perform dissolution studies to compare the release profile of the solid dispersion to the pure drug.

  • Cyclodextrin Complexation:

    • Problem: The hydrophobic nature of the phenazopyridine molecule limits its interaction with water.

    • Solution: Form an inclusion complex with a cyclodextrin to encapsulate the hydrophobic part of the drug, thereby increasing its apparent water solubility.

    • Experimental Protocol (Phase Solubility Study):

      • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin).

      • Add an excess amount of this compound to each solution.

      • Agitate the mixtures at a constant temperature until equilibrium is reached.

      • Filter the solutions and analyze the concentration of dissolved this compound.

      • Plot the concentration of dissolved drug against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the stoichiometry of the complex and the stability constant, providing insight into the effectiveness of the complexation.

Diagrams

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of Phenazopyridine HCl pH pH Adjustment Problem->pH Apply Strategy CoSolvent Co-solvency Problem->CoSolvent Apply Strategy Cocrystal Cocrystallization/ Salt Formation Problem->Cocrystal Apply Strategy SolidDisp Solid Dispersion Problem->SolidDisp Apply Strategy Solubility Equilibrium Solubility Measurement pH->Solubility CoSolvent->Solubility Cocrystal->Solubility Dissolution Dissolution Rate Studies Cocrystal->Dissolution Characterization Physicochemical Characterization (PXRD, DSC, FTIR) Cocrystal->Characterization SolidDisp->Solubility SolidDisp->Dissolution SolidDisp->Characterization

Caption: Experimental workflow for addressing the poor aqueous solubility of this compound.

signaling_pathway cluster_input Input cluster_process Process cluster_output Output Drug Phenazopyridine HCl (Poorly Soluble) Process Solid Dispersion (e.g., Solvent Evaporation) Drug->Process Carrier Hydrophilic Carrier (e.g., PVP, PEG) Carrier->Process Output Amorphous Solid Dispersion (Enhanced Solubility) Process->Output

Caption: Logical relationship in the formation of a solid dispersion to enhance solubility.

References

identifying and mitigating phenazopyridine hydrochloride degradation products in analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phenazopyridine (B135373) hydrochloride. The focus is on identifying and mitigating degradation products that can arise during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of phenazopyridine hydrochloride I should be aware of?

A1: this compound (PAP) can degrade through several pathways, including hydrolysis (acid/heat), oxidation, and photolysis. Key degradation products identified in forced degradation studies include Phenol (PH) and 2,6-diaminopyridine (B39239) (DAP).[1][2][3][4] Other degradants observed under acid and heat stress are 2,6-dihydroxy-3-(phenylazo)pyridine (2,6DOL-PAP), 6-hydroxy-3-(phenylazo)pyridine-2-amine (6OL-PAP), and others.[2] Oxidative stress can produce 2,3,6-triaminopyridine (TAP), while photochemical degradation may yield products like pyrido[3,4-c]cinnoline-2,4-diamine.[5][6]

Q2: What are the common causes of phenazopyridine degradation during sample preparation and analysis?

A2: Degradation is often initiated by exposure to harsh environmental or experimental conditions. The primary causes include:

  • Acid/Alkali Stress: Exposure to strong acidic or basic conditions, especially when combined with heat, can cause hydrolysis, cleaving the azo bond.[1][2][3][4]

  • Oxidation: The presence of oxidizing agents can lead to the formation of impurities like 2,3,6-triaminopyridine.[5]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to a different set of degradation products.[6]

  • Thermal Stress: High temperatures can accelerate hydrolytic and other degradation pathways.[1][2][3][4]

Q3: How can I prevent or minimize the degradation of phenazopyridine in my samples?

A3: To ensure the integrity of your analysis, consider the following mitigation strategies:

  • Control pH: Use buffered solutions for sample preparation and mobile phases, ideally around pH 4, which has been shown to be effective in stability-indicating HPLC methods.[1][2]

  • Protect from Light: Prepare and store samples in amber vials or protect them from direct light to prevent photolytic degradation.

  • Temperature Control: Avoid exposing samples to high temperatures. Use controlled temperature autosamplers and store stock solutions and samples under recommended conditions (e.g., refrigerated).

  • Use Fresh Solutions: Prepare solutions fresh daily and verify their stability over the typical analysis runtime.[7]

  • Inert Atmosphere: If oxidative degradation is a concern, consider purging solutions with an inert gas like nitrogen.

Q4: I see unexpected peaks in my chromatogram. How can I determine if they are degradation products?

A4: The appearance of new or growing peaks over time is a strong indicator of degradation. To confirm, you should perform a forced degradation study.[8][9] By intentionally exposing a pure sample of phenazopyridine to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting mixture, you can identify the retention times of the resulting degradation products. Comparing these to the unexpected peaks in your sample chromatogram can confirm their identity.

Troubleshooting Guide

Problem 1: Unexpected peaks are present in my HPLC/UPLC chromatogram.

  • Possible Cause 1: Sample Degradation.

    • Solution: Review your sample preparation and storage procedures. Ensure samples are protected from light, stored at an appropriate temperature, and analyzed within their stability window. Prepare a fresh sample from a reliable standard and re-analyze immediately.

  • Possible Cause 2: Contaminated Mobile Phase or Diluent.

    • Solution: Prepare a fresh batch of mobile phase and diluent. Filter all solutions appropriately. Inject a blank (diluent only) to ensure the baseline is clean and free of interfering peaks.

  • Possible Cause 3: Carryover from Previous Injections.

    • Solution: Implement a robust needle wash protocol in your instrument method. Run several blank injections after a high-concentration sample to check for carryover.

G start Unexpected Peak in Chromatogram check_blank Inject Blank (Solvent) start->check_blank peak_present_blank Peak Present? check_blank->peak_present_blank clean_system Clean System & Prepare Fresh Solvents peak_present_blank->clean_system Yes check_sample Prepare Fresh Sample & Re-inject Immediately peak_present_blank->check_sample No reinject_blank Re-inject Blank clean_system->reinject_blank issue_resolved Issue Resolved reinject_blank->issue_resolved peak_present_sample Peak Still Present? check_sample->peak_present_sample forced_degradation Perform Forced Degradation Study peak_present_sample->forced_degradation Yes peak_present_sample->issue_resolved No identify_degradant Identify Degradant & Optimize Method/Handling forced_degradation->identify_degradant identify_degradant->issue_resolved

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Problem 2: My phenazopyridine peak area is decreasing with each injection or is lower than expected.

  • Possible Cause 1: Adsorption to Vials or Tubing.

    • Solution: Ensure proper vial selection (e.g., deactivated glass). Check for compatibility of the sample solvent with the instrument's tubing.

  • Possible Cause 2: Ongoing Degradation in the Autosampler.

    • Solution: Use a cooled autosampler to slow down degradation. Reduce the time between sample preparation and injection. Perform a solution stability study by re-injecting the same vial over 24 hours to quantify the rate of degradation.[7]

  • Possible Cause 3: Inconsistent Injection Volume.

    • Solution: Check the autosampler for air bubbles in the syringe or sample loop. Perform routine maintenance on the injector seals and syringe.

Data & Protocols

Quantitative Data Summary

Table 1: Common Degradation Products of this compound (PAP)

Stress Condition Degradation Product/Impurity Reference
Acid / Heat Phenol (PH) [1][2][3][4]
Acid / Heat 2,6-diaminopyridine (DAP) [1][2][3][4]
Acid / Heat 2,6-dihydroxy-3-(phenylazo)pyridine (2,6DOL-PAP) [2]
Acid / Heat 6-hydroxy-3-(phenylazo)pyridine-2-amine (6OL-PAP) [2]
Oxidation 2,3,6-triaminopyridine (TAP) [5]

| Photolysis | Pyrido[3,4-c]cinnoline-2,4-diamine |[6] |

Table 2: Example Stability-Indicating HPLC & UPLC Method Parameters

Parameter HPLC Method UPLC Method
Column C18 BEH C18 (1.7 µm, 2.1 mm X 100 mm)[7]
Mobile Phase Isocratic: Acetonitrile (B52724):Acetate (B1210297) Buffer (pH 4) (1:1, v/v)[1][2][3] Gradient: (A) 20 mM Ammonium Acetate Buffer, (B) 100% Acetonitrile[7]
Flow Rate 1.0 mL/min[1][2][3] 0.40 mL/min[7]
Detection UV (Multiple wavelengths may be used) UV at 240 nm[7]

| Analysis Time | < 8 minutes[1][2] | ~ 9 minutes[7] |

Table 3: Example Limits of Detection (LOD) and Quantification (LOQ)

Analyte LOD (µg/mL) LOQ (µg/mL) Reference

| Degradation Products/Impurities | 0.02 - 0.1 | 0.06 - 0.3 |[1][2][4] |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is based on a validated method for the simultaneous determination of phenazopyridine and its degradation products.[1][2][3]

  • Mobile Phase Preparation: Prepare an acetate buffer and adjust the pH to 4.0. Mix this buffer with acetonitrile in a 1:1 volume/volume ratio. Filter and degas the final solution.

  • Standard Solution Preparation: Accurately weigh and dissolve phenazopyridine HCl reference standard in the mobile phase to create a stock solution. Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration (e.g., 20 µg/mL).

  • Sample Preparation: For tablets, weigh and finely powder a number of tablets. Dissolve a portion of the powder equivalent to a known amount of phenazopyridine in hot distilled water, using sonication to aid dissolution. Filter the solution and dilute it with the mobile phase to the working concentration.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile:Acetate Buffer (pH 4) (1:1, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector. Monitor at multiple wavelengths if necessary to detect all compounds.

  • Analysis: Inject the standard and sample solutions. Identify and quantify the peaks based on the retention time and peak area relative to the standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Prepare Mobile Phase (ACN:Acetate Buffer pH 4) setup_hplc Set Up HPLC Conditions (C18, 1 mL/min) prep_mobile->setup_hplc prep_std Prepare Standard Solutions inject Inject Blank, Standards, and Samples prep_std->inject prep_sample Prepare Sample Solutions prep_sample->inject setup_hplc->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate quantify Identify & Quantify PAP and Degradants integrate->quantify report Generate Report quantify->report G start Phenazopyridine HCl (Drug Substance) stress Stress Conditions (Acid + Heat) start->stress cleavage Cleavage of Azo Moiety stress->cleavage hydroxylation Amino Group Hydroxylation stress->hydroxylation dap 2,6-diaminopyridine (DAP) cleavage->dap ph Phenol (PH) cleavage->ph others Other Degradants (e.g., 6OL-PAP) hydroxylation->others

References

Technical Support Center: Optimization of Extraction Methods for Phenazopyridine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of phenazopyridine (B135373) from various biological matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when developing an extraction method for phenazopyridine?

A1: The pH of the sample and extraction solvents is a critical factor. Phenazopyridine is a basic compound, and its extraction efficiency is highly dependent on the pH of the medium. To ensure the analyte is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be basic (typically pH 9-11) before liquid-liquid or solid-phase extraction with a non-polar or mixed-mode sorbent.

Q2: I am observing low recovery of phenazopyridine. What are the common causes?

A2: Low recovery can stem from several factors:

  • Improper pH: The sample pH may not be optimal for keeping phenazopyridine in its neutral state.

  • Inappropriate Solvent/Sorbent Selection: The polarity of the extraction solvent in LLE or the sorbent in SPE may not be suitable for phenazopyridine.

  • Insufficient Extraction Time/Mixing: In LLE, inadequate vortexing or shaking can lead to incomplete partitioning. In SPE, a high flow rate can result in insufficient interaction between the analyte and the sorbent.

  • Analyte Degradation: Phenazopyridine can be unstable under certain conditions. Ensure proper storage of samples (frozen at -20°C or below) and protect from light.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of phenazopyridine?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate them:

  • Optimize Sample Cleanup: Employ a more selective extraction method (e.g., SPE with a mixed-mode sorbent) to remove interfering matrix components.

  • Chromatographic Separation: Adjust your LC method to separate phenazopyridine from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structural analog can be used.

  • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering substances, though this may impact sensitivity.

Q4: Is derivatization necessary for the GC-MS analysis of phenazopyridine?

A4: Based on available literature, derivatization is not typically required for the GC-MS analysis of phenazopyridine. The compound is sufficiently volatile and thermally stable to be analyzed directly after extraction and solvent evaporation.[1][2]

Q5: What are the recommended storage conditions for biological samples containing phenazopyridine?

A5: To ensure the stability of phenazopyridine, biological samples such as plasma and urine should be stored frozen at -20°C or lower if analysis is not performed immediately.[3] It is also advisable to protect samples from light to prevent potential photodegradation. For long-term storage, -80°C is recommended.

Troubleshooting Guides

Low Analyte Recovery

LowRecoveryTroubleshooting Start Low Recovery Observed Check_pH Verify Sample pH (should be basic, ~9-11) Start->Check_pH Check_Solvent_Sorbent Evaluate Extraction Solvent (LLE) or Sorbent (SPE) Start->Check_Solvent_Sorbent Check_Technique Review Extraction Technique Start->Check_Technique Check_Stability Assess Analyte Stability Start->Check_Stability pH_Incorrect Adjust pH and re-extract Check_pH->pH_Incorrect Incorrect Solvent_Sorbent_Issue Select more appropriate solvent (e.g., different polarity) or sorbent (e.g., mixed-mode) Check_Solvent_Sorbent->Solvent_Sorbent_Issue Suboptimal Technique_Issue Increase vortexing time (LLE) or decrease flow rate (SPE) Check_Technique->Technique_Issue Inadequate Stability_Issue Use fresh samples or investigate storage conditions Check_Stability->Stability_Issue Degradation Suspected

High Matrix Effects in LC-MS/MS

MatrixEffectsTroubleshooting Start High Matrix Effects (Ion Suppression/Enhancement) Improve_Cleanup Enhance Sample Cleanup Start->Improve_Cleanup Optimize_LC Optimize Chromatographic Separation Start->Optimize_LC Use_IS Implement Appropriate Internal Standard (IS) Start->Use_IS Dilute_Sample Dilute Final Extract Start->Dilute_Sample More_Selective_SPE Use mixed-mode or polymeric SPE sorbent Improve_Cleanup->More_Selective_SPE Change_Gradient Modify mobile phase gradient to separate from interferences Optimize_LC->Change_Gradient Isotope_Labeled_IS Use stable isotope-labeled phenazopyridine (ideal) Use_IS->Isotope_Labeled_IS Dilution_Step Perform serial dilutions to find optimal balance of signal vs. matrix effect Dilute_Sample->Dilution_Step

Experimental Protocols

Liquid-Liquid Extraction (LLE) from Plasma/Urine

LLE_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_FinalSteps Final Steps Sample 1. Aliquot 0.5 mL of plasma or urine Add_IS 2. Add internal standard (e.g., Diazepam) Sample->Add_IS Adjust_pH 3. Add 50 µL of 1M NaOH to adjust pH to ~11 Add_IS->Adjust_pH Add_Solvent 4. Add 3 mL of extraction solvent (e.g., ethyl acetate) Adjust_pH->Add_Solvent Vortex 5. Vortex for 2 minutes Add_Solvent->Vortex Centrifuge 6. Centrifuge at 4000 rpm for 10 minutes Vortex->Centrifuge Transfer_Supernatant 7. Transfer organic layer to a new tube Centrifuge->Transfer_Supernatant Evaporate 8. Evaporate to dryness under nitrogen stream Transfer_Supernatant->Evaporate Reconstitute 9. Reconstitute in mobile phase for analysis Evaporate->Reconstitute

Methodology:

  • To 0.5 mL of plasma or urine in a glass centrifuge tube, add the internal standard (e.g., diazepam).

  • Add 50 µL of 1 M sodium hydroxide (B78521) to alkalize the sample to a pH of approximately 11.

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for injection into the analytical system.[1][2]

Solid-Phase Extraction (SPE) from Plasma/Urine

SPE_Workflow cluster_Conditioning Cartridge Conditioning cluster_Loading Sample Loading cluster_WashingElution Washing and Elution cluster_FinalSteps Final Steps Condition 1. Condition SPE cartridge (e.g., C18 or mixed-mode) with 1 mL methanol (B129727) Equilibrate 2. Equilibrate with 1 mL deionized water Condition->Equilibrate Pretreat_Sample 3. Pretreat 1 mL sample (adjust pH to ~6-7) Equilibrate->Pretreat_Sample Load_Sample 4. Load pretreated sample onto the cartridge Pretreat_Sample->Load_Sample Wash 5. Wash with 1 mL of 5% methanol in water to remove interferences Load_Sample->Wash Elute 6. Elute phenazopyridine with 1 mL of methanol or acetonitrile (B52724) Wash->Elute Evaporate 7. Evaporate eluate to dryness Elute->Evaporate Reconstitute 8. Reconstitute in mobile phase Evaporate->Reconstitute

Methodology:

  • Conditioning: Condition a C18 or mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading: Pretreat 1 mL of plasma or urine by adjusting the pH to approximately 6-7 with a buffer. Load the pretreated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the phenazopyridine with 1 mL of methanol or acetonitrile. For mixed-mode cartridges, an elution solvent containing a small percentage of a basic modifier (e.g., 2% ammonium (B1175870) hydroxide in methanol) may be necessary.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute the residue in the mobile phase.

Adapted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Whole Blood

QuEChERS_Workflow cluster_Extraction Extraction and Partitioning cluster_Cleanup Dispersive SPE (d-SPE) Cleanup cluster_Analysis Analysis Sample_Prep 1. Homogenize 1 mL whole blood with 2 mL water and add IS Add_ACN 2. Add 3 mL acetonitrile, vortex to precipitate proteins Sample_Prep->Add_ACN Add_Salts 3. Add QuEChERS salts (e.g., MgSO4, NaCl), shake vigorously Add_ACN->Add_Salts Centrifuge1 4. Centrifuge to separate layers Add_Salts->Centrifuge1 Transfer_Supernatant 5. Transfer acetonitrile layer to d-SPE tube (containing PSA and C18 sorbents) Centrifuge1->Transfer_Supernatant Vortex_dSPE 6. Vortex for 1 minute Transfer_Supernatant->Vortex_dSPE Centrifuge2 7. Centrifuge to pellet sorbent Vortex_dSPE->Centrifuge2 Final_Extract 8. Collect supernatant for LC-MS/MS analysis Centrifuge2->Final_Extract

Methodology:

  • Homogenize 1 mL of whole blood with 2 mL of water and add the internal standard.

  • Add 3 mL of acetonitrile and vortex for 1 minute to precipitate proteins.

  • Add QuEChERS extraction salts (e.g., 1.5 g MgSO₄, 0.5 g NaCl) and shake vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • The resulting supernatant can be directly injected or evaporated and reconstituted for analysis.[4]

General Protocol for Extraction from Hair

Methodology:

  • Decontamination: Wash approximately 20-50 mg of hair sequentially with dichloromethane (B109758) and then methanol to remove external contaminants. Allow the hair to dry completely.

  • Pulverization: Finely cut or pulverize the decontaminated hair to increase the surface area for extraction.

  • Extraction: Incubate the hair sample in 1 mL of methanol or an acidic methanolic solution (e.g., methanol with 1% HCl) overnight at 45-55°C with gentle shaking.

  • Separation: Centrifuge the sample and transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis. A further clean-up step using LLE or SPE may be necessary depending on the required sensitivity and the analytical technique used.[5][6]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on phenazopyridine extraction.

Table 1: Liquid-Liquid Extraction (LLE) Performance

Biological MatrixExtraction SolventRecovery (%)Linearity (ng/mL)LOD (ng/mL)Reference
Human PlasmaEthyl Acetate92.7 - 96.25 - 5000.3[1]
Human PlasmaNot Specified>8050 - 1000010[7]
Human UrineToluene85.0 - 89.00.5 - 2500.1[8]

Table 2: Solid-Phase Extraction (SPE) and Other Methods Performance

Biological MatrixExtraction MethodSorbent/TechniqueRecovery (%)Linearity (µg/L)LOD (µg/L)Reference
Human UrineDispersive liquid-liquid microextractionSwitchable solvent>955 - 1800.88[9]
Human UrineMagnetic dispersive solid-phase extractionMagnetic graphene oxide nanoparticles85.0 - 89.00.5 - 250 (ng/mL)0.1 (ng/mL)[8]

Note: LOD = Limit of Detection. Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

References

Technical Support Center: Formulation Strategies for Phenazopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with the hygroscopic nature of phenazopyridine (B135373) hydrochloride in formulation development.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for phenazopyridine hydrochloride?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For this compound, this is a significant concern as moisture uptake can lead to a variety of formulation and stability issues. These include physical changes such as powder agglomeration, poor flowability, and sticking to manufacturing equipment, as well as potential chemical degradation of the active pharmaceutical ingredient (API).[1][2] Addressing hygroscopicity is crucial for ensuring consistent dosing, manufacturability, and the overall quality and shelf-life of the final drug product.

Q2: How can the hygroscopicity of this compound be quantitatively assessed?

A2: The hygroscopicity of this compound can be quantitatively evaluated using techniques such as Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer titration.[3][4][5][6] DVS is a particularly powerful method that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This analysis generates a moisture sorption isotherm, which provides a detailed profile of the material's hygroscopic behavior.

Q3: What are the primary formulation strategies to mitigate the hygroscopicity of this compound?

A3: There are several effective strategies to manage the hygroscopicity of this compound:

  • Crystal Engineering: Modifying the solid-state form of the API can significantly reduce hygroscopicity. The formation of co-crystals of phenazopyridine has been shown to be a successful approach.[7][8]

  • Formulation with Moisture-Repellent or -Scavenging Excipients: Incorporating excipients that have low moisture content or can preferentially absorb moisture can protect the API.

  • Dry Granulation: This manufacturing process avoids the use of water, making it ideal for moisture-sensitive drugs like this compound.

  • Moisture-Barrier Film Coating: Applying a protective film coat to the final dosage form can prevent moisture from the environment from reaching the API.[7]

  • Packaging: Utilizing packaging materials with a high moisture barrier and including desiccants can provide an additional layer of protection.[2]

Troubleshooting Guide

Issue: The powder blend of this compound has poor flowability and is causing weight variation during tableting.

  • Possible Cause: Moisture absorption by the hygroscopic API is leading to particle agglomeration and reduced powder flow.

  • Troubleshooting Steps:

    • Environmental Control: Ensure that the manufacturing environment is maintained at a low relative humidity.

    • Excipient Selection: Incorporate a glidant, such as colloidal silicon dioxide, into the formulation to improve powder flow.

    • Granulation: Employ dry granulation (roller compaction or slugging) to increase the particle size and density of the powder blend, which will improve its flow properties.

    • Moisture Scavengers: Consider adding an excipient with moisture-scavenging properties to the formulation.

Issue: The tablets are sticking to the punches and dies of the tablet press.

  • Possible Cause: The hygroscopic nature of this compound is causing the powder to become adhesive, leading to sticking.[1][9]

  • Troubleshooting Steps:

    • Lubrication: Ensure adequate lubrication of the powder blend. Increase the concentration of the lubricant (e.g., magnesium stearate) or evaluate alternative lubricants.

    • Moisture Control: Verify that the moisture content of the granules is within the specified limits. If necessary, implement a drying step before compression.

    • Press Speed: Reduce the speed of the tablet press to minimize heat generation, which can exacerbate sticking.

    • Tooling: Inspect the punches and dies for any imperfections. Polished and well-maintained tooling is less prone to sticking.

Data Presentation

Table 1: Hygroscopicity Data for this compound and a Co-crystal Form

Solid FormRelative Humidity (RH)Weight Gain (%)Reference
This compound98%~27[4]
Phenazopyridine Co-crystal98%~5[4]

Table 2: Example Tablet Formulation for this compound

ComponentQuantity per 1000 TabletsFunction
This compound80-120 gActive Ingredient
Starch40-60 gFiller
Microcrystalline Cellulose20-40 gBinder/Filler
Low-substituted Hydroxypropyl Cellulose10-30 gDisintegrant
Ethanol40-60 mlGranulating Fluid (for wet granulation if used, but dry is preferred)
Sodium Carboxymethyl Starch5-15 gSuperdisintegrant
Magnesium Stearate2-4 gLubricant
Source: Adapted from a formulation described in a patent.[10]

Experimental Protocols

Protocol 1: Assessment of Hygroscopicity using Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) onto the DVS sample pan.

  • Instrument Setup: Set the DVS instrument to the desired temperature (e.g., 25°C).

  • Drying Step: Equilibrate the sample at 0% RH until a stable weight is achieved. This will be the dry reference weight.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a specified threshold (e.g., 0.002% per minute).

  • Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the RH to generate a moisture sorption-desorption isotherm.

Protocol 2: Dry Granulation by Roller Compaction
  • Blending: In a suitable blender, mix this compound with the chosen intra-granular excipients (e.g., filler, binder).

  • Roller Compaction: Pass the powder blend through a roller compactor. The pressure applied by the rollers will densify the powder into a ribbon or flake.

  • Milling: Mill the compacted ribbon/flake using a suitable mill (e.g., an oscillating or conical mill) to produce granules.

  • Sieving: Sieve the milled granules to obtain the desired particle size distribution. Fines can be re-circulated back to the roller compactor.

  • Final Blending: Blend the granules with the extra-granular excipients (e.g., disintegrant, lubricant).

  • Compression: The final blend is now ready for compression into tablets.

Protocol 3: Application of a Moisture-Barrier Film Coating
  • Coating Solution Preparation: Disperse the moisture-barrier polymer (e.g., a polyvinyl alcohol-based system) in a suitable solvent (typically purified water) according to the manufacturer's instructions. Add other coating components like plasticizers and colorants as required.

  • Tablet Bed Preparation: Load the compressed tablets into a perforated coating pan.

  • Pre-heating: Warm the tablet bed to the target temperature (e.g., 40-45°C).

  • Coating: Start the pan rotation and begin spraying the coating solution onto the tablet bed at a controlled rate. Ensure that the inlet air temperature, airflow, and atomization pressure are maintained within the specified ranges to ensure efficient drying and a uniform coating.

  • Drying: Once the desired amount of coating has been applied (typically a 3-5% weight gain), stop spraying and allow the tablets to dry in the rotating pan for a specified period.

  • Cooling: Cool the coated tablets to room temperature before discharging.

Visualizations

formulation_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Strategy cluster_process Manufacturing Process cluster_qc Quality Control char Characterize API Hygroscopicity (DVS) excipient Excipient Compatibility Screening dry_gran Dry Granulation excipient->dry_gran film_coat Moisture-Barrier Film Coating co_crystal Co-crystallization blending Blending co_crystal->blending compaction Roller Compaction/Slugging blending->compaction milling Milling & Sieving compaction->milling compression Tablet Compression milling->compression coating Film Coating compression->coating stability Stability Testing (ICH Conditions) coating->stability dissolution Dissolution Testing troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation problem Poor Flow / Sticking moisture Check Moisture Content problem->moisture excipients Review Excipients problem->excipients process Evaluate Process Parameters problem->process env_control Control Humidity moisture->env_control add_glidant Add Glidant/Lubricant excipients->add_glidant dry_gran Optimize Dry Granulation process->dry_gran adjust_press Adjust Press Speed/Pressure process->adjust_press

References

minimizing matrix effects in LC-MS/MS analysis of phenazopyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of phenazopyridine (B135373) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of phenazopyridine hydrochloride?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the LC-MS/MS analysis of phenazopyridine, these effects can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), compromising the accuracy, precision, and sensitivity of the quantification.[2] This can result in erroneous pharmacokinetic and toxicokinetic data.

Q2: Which biological matrices are most challenging for phenazopyridine analysis and why?

A2: Plasma and urine are the most common matrices for phenazopyridine analysis. Plasma is considered more challenging due to its high protein and phospholipid content, which are major sources of matrix effects.[3] Urine, while generally less complex, can have high salt content and variability in pH and endogenous compounds that can also interfere with the analysis.[4]

Q3: What are the common sample preparation techniques to minimize matrix effects for phenazopyridine analysis?

A3: The most common techniques are:

  • Liquid-Liquid Extraction (LLE): This technique separates phenazopyridine from the matrix based on its solubility in two immiscible liquids. It is effective in removing many interfering substances.[5]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. This often results in a cleaner extract compared to LLE.[6]

  • Protein Precipitation (PPT): This is a simpler and faster method that involves adding an organic solvent to precipitate proteins. However, it is generally less effective at removing other matrix components like phospholipids (B1166683) and may lead to more significant matrix effects compared to LLE and SPE.[2]

Q4: How do I choose the best sample preparation method for my phenazopyridine assay?

A4: The choice depends on the required sensitivity, throughput, and the complexity of the matrix.

  • For high sensitivity and cleaner extracts, SPE is often the preferred method.

  • LLE offers a good balance between cleanup efficiency and ease of use.

  • Protein precipitation is suitable for high-throughput screening or when matrix effects are found to be minimal for the specific application.

It is crucial to evaluate the matrix effect for each method during method development and validation.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.[7]
Inappropriate Mobile Phase pH 1. Ensure the mobile phase pH is appropriate for the ionization state of phenazopyridine. 2. Adjust the pH and observe the peak shape.
Injection of Sample in a Stronger Solvent than the Mobile Phase 1. Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase.[8]
Column Overload 1. Reduce the injection volume or dilute the sample.
System Dead Volume 1. Check all connections for proper fitting to minimize dead volume.[7]
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
Potential Cause Troubleshooting Steps
Insufficient Sample Cleanup 1. Optimize the sample preparation method. Consider switching from protein precipitation to LLE or SPE for a cleaner extract.[2] 2. For LLE, optimize the extraction solvent and pH. 3. For SPE, select a more specific sorbent and optimize the wash and elution steps.
Co-elution with Matrix Components 1. Modify the chromatographic gradient to better separate phenazopyridine from interfering matrix components.[3] 2. Consider using a different stationary phase.
Ion Source Contamination 1. Clean the ion source of the mass spectrometer.
Inappropriate Ionization Mode 1. While ESI is commonly used, consider testing Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[6]
Issue 3: Inconsistent or Low Recovery
Potential Cause Troubleshooting Steps
Suboptimal Extraction Parameters (LLE) 1. Optimize the pH of the aqueous phase. 2. Evaluate different organic extraction solvents. 3. Ensure adequate vortexing/mixing time.
Inefficient Elution (SPE) 1. Test different elution solvents and volumes. 2. Ensure the sorbent is not drying out before elution.
Analyte Instability 1. Investigate the stability of phenazopyridine in the biological matrix and during the sample preparation process. This compound is stable under recommended storage conditions but can be affected by heat.[9] Forced-acid/heat degradation has been reported.[10]
Adsorption to Labware 1. Use silanized glassware or low-binding polypropylene (B1209903) tubes.

Quantitative Data Summary

The following tables summarize recovery data for different sample preparation methods for phenazopyridine.

Table 1: Recovery of Phenazopyridine using Liquid-Liquid Extraction (LLE)

Biological MatrixExtraction SolventRecovery (%)Reference
Human PlasmaEthyl acetate/diethyl ether (1:1)> 90[11]
Human PlasmaNot specified~75[12]

Table 2: Recovery of Phenazopyridine using Dispersive Solid-Phase Extraction (dSPE)

Biological MatrixSorbentRecovery (%)Reference
Human UrineMagnetic graphene oxide nanoparticles85.0 - 89.0[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a validated GC-MS method and is suitable for LC-MS/MS.[11]

  • To 0.5 mL of plasma in a glass centrifuge tube, add 50 µL of internal standard solution.

  • Add 0.1 mL of 1M NaOH and vortex.

  • Add 2.5 mL of ethyl acetate-diethyl ether (1:1, v/v) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (General Protocol)
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

  • Carefully transfer the supernatant to a new tube for analysis.

  • The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.

Visualizations

TroubleshootingWorkflow cluster_start cluster_troubleshooting cluster_solutions_sample_prep cluster_solutions_lc cluster_solutions_ms cluster_end start LC-MS/MS Analysis Issue (e.g., Poor Peak Shape, High Matrix Effect) check_sample_prep Review Sample Preparation start->check_sample_prep check_lc Review LC Method start->check_lc check_ms Review MS Parameters start->check_ms optimize_extraction Optimize Extraction (Solvent, pH) check_sample_prep->optimize_extraction If recovery is low change_method Change Method (e.g., PPT to SPE) check_sample_prep->change_method If matrix effect is high optimize_gradient Optimize Gradient check_lc->optimize_gradient If co-elution is suspected change_column Change Column check_lc->change_column If peak shape is poor clean_source Clean Ion Source check_ms->clean_source If signal is unstable optimize_parameters Optimize MS Parameters check_ms->optimize_parameters If sensitivity is low end Problem Resolved optimize_extraction->end change_method->end optimize_gradient->end change_column->end clean_source->end optimize_parameters->end

Caption: Troubleshooting workflow for LC-MS/MS analysis.

SamplePrepSelection cluster_goals cluster_methods start Goal high_sensitivity High Sensitivity & Cleanest Extract start->high_sensitivity balanced Good Cleanup & Moderate Throughput start->balanced high_throughput High Throughput & Simplicity start->high_throughput spe Solid-Phase Extraction (SPE) high_sensitivity->spe Recommended lle Liquid-Liquid Extraction (LLE) balanced->lle Recommended ppt Protein Precipitation (PPT) high_throughput->ppt Recommended

Caption: Sample preparation method selection guide.

References

developing robust and reproducible synthesis of phenazopyridine hydrochloride with high yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the robust and reproducible synthesis of phenazopyridine (B135373) hydrochloride with a high yield.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of phenazopyridine hydrochloride, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound consistently low?

Answer: Low yields can stem from several factors throughout the synthesis process. The most common culprits are related to the instability of the diazonium salt and suboptimal coupling reaction conditions.

  • Decomposition of the Diazonium Salt: Benzene (B151609) diazonium chloride is thermally unstable and will decompose if the temperature is not strictly maintained between 0-5°C during its formation and subsequent use.

  • Incorrect pH for Coupling: The azo coupling reaction is highly pH-dependent. For the coupling of benzene diazonium chloride with 2,6-diaminopyridine (B39239), the reaction medium should be weakly acidic to neutral to ensure efficient electrophilic substitution.

  • Incomplete Diazotization: An insufficient amount of nitrous acid (generated in situ from sodium nitrite (B80452) and hydrochloric acid) will lead to incomplete conversion of aniline (B41778) to the diazonium salt.

  • Side Reactions: If the temperature rises above 5°C, the diazonium salt can react with water to form phenol (B47542), which can then undergo coupling to produce unwanted azo dyes.

Solutions:

  • Use an ice-salt bath to maintain the temperature of the diazotization reaction at 0-5°C.

  • Ensure the diazonium salt solution is used immediately after preparation.

  • Carefully monitor and adjust the pH of the coupling reaction mixture to a weakly acidic or neutral range using a suitable buffer or base.

  • Use a slight excess of sodium nitrite and ensure adequate acidification with hydrochloric acid to promote complete diazotization.

Question 2: The final product is an off-color (e.g., brownish or dull red) instead of the expected bright orange-red. What is the cause?

Answer: An off-color product indicates the presence of impurities, which can arise from side reactions or the use of impure starting materials.

  • Formation of Phenolic Byproducts: As mentioned previously, decomposition of the diazonium salt at elevated temperatures leads to phenol formation and subsequent coupling to form different colored azo compounds.

  • Oxidation: 2,6-diaminopyridine is susceptible to oxidation, which can produce colored impurities.

  • Impure Reactants: The purity of the starting aniline and 2,6-diaminopyridine is crucial. Impurities in these starting materials can lead to the formation of undesired side products.

Solutions:

  • Maintain strict temperature control throughout the diazotization and coupling steps.

  • Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

  • Use freshly purified starting materials. Recrystallize or distill the aniline and 2,6-diaminopyridine if necessary.

Question 3: I am having difficulty purifying the crude this compound. What are the recommended methods?

Answer: Purification of this compound is typically achieved through recrystallization. The choice of solvent is critical for obtaining a high-purity product.

  • Recrystallization: A common method involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form crystals. A mixture of methanol (B129727) and ethanol (B145695) has been reported to be effective.

Solution:

  • A detailed recrystallization protocol is provided in the "Experimental Protocols" section below. The key is to find a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the role of excess hydrochloric acid in the diazotization step?

A1: Excess hydrochloric acid is used to:

  • Ensure the complete formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂).

  • Maintain a sufficiently acidic medium to stabilize the resulting diazonium salt.

  • Protonate the starting aniline, which prevents it from coupling with the newly formed diazonium salt.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting materials (aniline and 2,6-diaminopyridine) and the formation of the product. High-performance liquid chromatography (HPLC) is the preferred method for accurate quantitative analysis of the reaction mixture and for assessing the purity of the final product.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Diazonium salts are potentially explosive when isolated in a dry, solid state. Always handle them in solution and at low temperatures.

  • Aniline and its derivatives are toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Perform the reaction in a well-ventilated fume hood.

Data Presentation

Table 1: Summary of Critical Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5°CMinimizes decomposition of the unstable diazonium salt.
Coupling pH Weakly acidic to neutralOptimizes the rate of electrophilic aromatic substitution.
Solvent for Recrystallization Methanol/Ethanol mixtureProvides good solubility at high temperature and poor solubility at low temperature for efficient purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the diazotization of aniline followed by azo coupling with 2,6-diaminopyridine.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2,6-Diaminopyridine

  • Sodium Acetate

  • Ice

  • Distilled Water

Procedure:

Part A: Diazotization of Aniline

  • In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature does not exceed 5°C.

  • Continue stirring for 15-20 minutes at 0-5°C after the addition is complete. The resulting solution contains benzene diazonium chloride.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2,6-diaminopyridine in water.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared, cold benzene diazonium chloride solution to the 2,6-diaminopyridine solution with vigorous stirring.

  • Adjust the pH of the reaction mixture to weakly acidic or neutral by adding a saturated solution of sodium acetate.

  • A bright orange-red precipitate of this compound should form.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

Part C: Isolation and Purification

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/ethanol) to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Methanol

  • Ethanol

Procedure:

  • Transfer the crude this compound to a flask.

  • Add a minimal amount of a hot 80:20 mixture of methanol and ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification Aniline Aniline HCl_NaNO2 HCl, NaNO2 (aq) 0-5°C Diazonium Benzene Diazonium Chloride Solution HCl_NaNO2->Diazonium Coupling Coupling Reaction Weakly Acidic/Neutral pH Diazonium->Coupling Immediate Use Diaminopyridine 2,6-Diaminopyridine (aq) Crude_Product Crude Phenazopyridine Hydrochloride Coupling->Crude_Product Recrystallization Recrystallization (Methanol/Ethanol) Crude_Product->Recrystallization Pure_Product Pure Phenazopyridine Hydrochloride Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Phenazopyridine HCl Cause1 Diazonium Salt Decomposition Problem->Cause1 Cause2 Incorrect Coupling pH Problem->Cause2 Cause3 Incomplete Diazotization Problem->Cause3 Cause4 Side Reactions (e.g., Phenol Formation) Problem->Cause4 Sol1 Maintain Temp. 0-5°C Cause1->Sol1 Sol2 Use Diazonium Salt Immediately Cause1->Sol2 Sol3 Adjust pH to Weakly Acidic/Neutral Cause2->Sol3 Sol4 Use Slight Excess of NaNO2 Cause3->Sol4 Cause4->Sol1

Caption: Troubleshooting guide for low yield in phenazopyridine HCl synthesis.

Technical Support Center: Managing the Common Ion Effect on Phenazopyridine Hydrochloride Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dissolution testing of phenazopyridine (B135373) hydrochloride, with a specific focus on managing the common ion effect.

Understanding the Common Ion Effect on Phenazopyridine Hydrochloride

This compound is the salt of a weak base and is susceptible to the common ion effect. The presence of a common ion, such as chloride (Cl⁻) from the dissolution medium (e.g., hydrochloric acid) or excipients, can suppress the dissolution of this sparingly soluble drug. This occurs because the excess chloride ions shift the dissolution equilibrium to the left, favoring the solid, undissolved state of this compound, thereby reducing its solubility and dissolution rate. This phenomenon is particularly relevant in acidic environments, such as the stomach, where chloride ions are abundant.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the common ion effect and why does it affect this compound?

A1: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added. This compound (Phenazopyridine-H⁺Cl⁻) dissolves in water to form phenazopyridine cations (Phenazopyridine-H⁺) and chloride anions (Cl⁻). If the dissolution medium already contains a source of chloride ions (e.g., from HCl or NaCl), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid state and thus reducing the overall solubility and dissolution rate of the drug.[1][2]

Q2: My this compound dissolution results are lower than expected in a low pH medium. Could this be due to the common ion effect?

A2: Yes, it is highly probable. At a low pH, such as in simulated gastric fluid which contains hydrochloric acid, the concentration of chloride ions is high. This significant presence of the common ion, chloride, will suppress the dissolution of this compound.[1][2] Studies have shown that the dissolution rate of the hydrochloride salt decreases with an increase in HCl concentration.[1][2]

Q3: How can I mitigate the common ion effect during my dissolution experiments?

A3: To mitigate the common ion effect, consider using a dissolution medium with a lower concentration of the common ion. For instance, you could use a buffer solution that does not contain chloride ions. If a low pH is necessary to simulate physiological conditions, you might need to carefully select the acidifier. Additionally, increasing the volume of the dissolution medium can help maintain sink conditions, which can partially offset the reduction in solubility.

Q4: What is the official USP dissolution method for this compound tablets?

A4: The United States Pharmacopeia (USP) specifies the following method for this compound tablets:

  • Apparatus: USP Apparatus 2 (Paddles)

  • Medium: 900 mL of water

  • Rotation Speed: 50 rpm

  • Time: 45 minutes

  • Acceptance Criteria (Tolerance): Not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes.[4]

Q5: Are there alternative dissolution media that can be used to avoid the common ion effect?

A5: Yes, for investigational purposes, you can use buffers that do not contain chloride, such as acetate (B1210297) or phosphate (B84403) buffers, depending on the desired pH. The choice of buffer should be justified and may depend on the specific goals of your study, such as achieving better differentiation between formulations or understanding the intrinsic dissolution properties of the drug.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Dissolution Rate in Acidic Media Common Ion Effect: High concentration of chloride ions in the dissolution medium (e.g., HCl) is suppressing the solubility of this compound.1. Quantify the effect: Test dissolution in media with varying concentrations of the common ion (e.g., different HCl or NaCl concentrations) to confirm the sensitivity. 2. Change the medium: Use a non-chloride containing acidic buffer (e.g., acetate buffer) if appropriate for the study's purpose. 3. Increase medium volume: Use a larger volume of dissolution medium (e.g., 2L vessel) to better maintain sink conditions.
High Variability in Dissolution Results Inconsistent pH or ionic strength: Small variations in the preparation of the dissolution medium can lead to significant differences in the common ion effect.1. Ensure precise medium preparation: Carefully control the pH and ionic strength of the dissolution medium. 2. Degas the medium: Dissolved gases can affect the hydrodynamics of the dissolution process. Ensure proper deaeration of the medium before use.
Precipitation of the Drug During Dissolution Supersaturation and pH shift: The dissolution of the hydrochloride salt can lead to localized supersaturation. A change in the bulk pH of the medium during the experiment can also cause the less soluble free base to precipitate.1. Monitor pH: Measure the pH of the dissolution medium before and after the experiment to check for significant shifts. 2. Use buffered media: A buffered dissolution medium will resist pH changes. 3. Increase agitation speed: A higher paddle speed (e.g., 75 rpm) can help to reduce the thickness of the diffusion layer and minimize localized supersaturation, but this would be a deviation from the USP method.
Incomplete Dissolution Even in Water Intrinsic solubility limitations: this compound is described as slightly soluble in water. The formulation itself may have poor disintegration or deaggregation properties.1. Verify drug substance properties: Confirm the solubility of the raw material. 2. Investigate formulation factors: Examine the impact of excipients on wettability and disintegration. The use of a small amount of surfactant in the medium could be explored, but this requires justification.

Data Presentation

The following table summarizes the solubility of phenazopyridine and its hydrochloride salt, and illustrates the expected qualitative impact of increasing chloride ion concentration on the dissolution rate of this compound.

Compound Dissolution Medium Solubility (mg/mL) Expected Dissolution Rate Reference
Phenazopyridine (Free Base)Water~ 0.02Low
This compoundWater~ 8.5High
This compound0.01 M HCl-Moderate[1][2]
This compound0.1 M HCl-Low[1][2]

Experimental Protocols

Protocol 1: Intrinsic Dissolution Rate (IDR) to Evaluate Common Ion Effect

This protocol is designed to measure the intrinsic dissolution rate of this compound in the presence of varying concentrations of a common ion.

Materials:

  • This compound powder

  • Hydraulic press and die for compact preparation

  • Intrinsic dissolution apparatus (Wood's apparatus)

  • Dissolution test station (USP Apparatus 2)

  • UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Dissolution Media:

    • Deionized water

    • 0.01 M NaCl in deionized water

    • 0.05 M NaCl in deionized water

    • 0.1 M NaCl in deionized water

Methodology:

  • Compact Preparation: Accurately weigh approximately 150 mg of this compound powder and compress it into a compact using a hydraulic press at a constant pressure.

  • Apparatus Setup:

    • Assemble the intrinsic dissolution apparatus with the prepared compact, ensuring a constant surface area is exposed to the dissolution medium.

    • Place the assembly into a vessel of the dissolution test station.

    • Fill the vessel with 900 mL of the desired dissolution medium, pre-heated to 37 ± 0.5 °C.

    • Set the paddle speed to 100 rpm.

  • Dissolution and Sampling:

    • Start the dissolution test.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Immediately replace the withdrawn sample volume with fresh, pre-heated medium.

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).

  • Analysis:

    • Determine the concentration of this compound in each sample using a validated UV-Vis spectrophotometric method at the wavelength of maximum absorbance (approximately 422 nm).

    • Plot the cumulative amount of drug dissolved per unit area versus time.

    • Calculate the intrinsic dissolution rate (IDR) from the slope of the linear portion of the plot.

  • Repeat: Repeat the experiment for each of the different dissolution media to determine the effect of increasing chloride ion concentration on the IDR.

Visualizations

Signaling Pathways and Logical Relationships

CommonIonEffect cluster_dissolution Dissolution Equilibrium cluster_medium Dissolution Medium cluster_outcome Observed Outcome PAP_HCl_solid Phenazopyridine HCl (Solid) PAP_H_aq Phenazopyridine-H+ (aq) PAP_HCl_solid->PAP_H_aq Dissolves Solubility Decreased Solubility PAP_HCl_solid->Solubility PAP_H_aq->PAP_HCl_solid Precipitates Cl_aq Cl- (aq) Cl_aq->PAP_HCl_solid Shifts Equilibrium Left CommonIon Added Common Ion (Cl-) CommonIon->Cl_aq Increases [Cl-] DissolutionRate Decreased Dissolution Rate

Caption: Logical relationship of the common ion effect on phenazopyridine HCl dissolution.

Experimental Workflow

ExperimentalWorkflow start Start prep_compact Prepare Phenazopyridine HCl Compacts start->prep_compact setup_dissolution Set up Dissolution Apparatus (USP 2 with IDR holder) prep_compact->setup_dissolution run_test Run Dissolution Test (37°C, 100 rpm) setup_dissolution->run_test prepare_media Prepare Dissolution Media (Water, 0.01M NaCl, 0.05M NaCl, 0.1M NaCl) prepare_media->run_test sample Collect and Filter Samples at Timed Intervals run_test->sample analyze Analyze Samples (UV-Vis at 422 nm) sample->analyze calculate Calculate IDR analyze->calculate compare Compare IDR Values Across Different Media calculate->compare end End compare->end

Caption: Workflow for investigating the common ion effect on phenazopyridine HCl IDR.

References

Technical Support Center: Long-Term Stability Testing of Phenazopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability testing of phenazopyridine (B135373) hydrochloride under ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term stability testing conditions for phenazopyridine hydrochloride under ICH guidelines?

A1: According to ICH Q1A(R2) guidelines, the long-term stability testing for a new drug substance should be conducted for a minimum of 12 months on at least three primary batches.[1][2][3] The storage conditions should test the thermal stability and sensitivity to moisture.[1] For climatic zones I and II, the recommended long-term storage conditions are either 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3][4]

Q2: How frequently should samples be tested during a long-term stability study?

A2: For a drug substance with a proposed re-test period of at least 12 months, the testing frequency at the long-term storage condition should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter through the proposed re-test period.[1]

Q3: What are the common degradation products of this compound?

A3: Forced degradation studies have shown that this compound can degrade under various stress conditions. Common degradation products identified include phenol (B47542) (PH), 2,6-diaminopyridine (B39239) (DAP), and 2,3,6-triaminopyridine (TAP), which is also a metabolite.[5][6][7][8][9] Acid and heat stress can lead to the cleavage of the phenylazo moiety.[5]

Q4: What analytical methods are suitable for the stability testing of this compound?

A4: Stability-indicating methods are crucial for separating and quantifying this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.[5][10] Spectrophotometric methods have also been developed and validated for the determination of this compound in the presence of its degradation products.[7][10]

Q5: What is a stability-indicating method and why is it important?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. It is essential for stability studies to ensure that the decrease in the concentration of the API and the increase in the concentration of degradation products are accurately monitored over time.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram during a stability study.

  • Potential Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.

    • Solution: Prepare fresh mobile phase, flush the HPLC system thoroughly, and ensure all glassware is clean. Run a blank injection (diluent only) to check for system contamination.

  • Potential Cause 2: New Degradation Product. The peak could be a previously unidentified degradation product forming under the specific storage conditions.

    • Solution: Perform peak purity analysis using a photodiode array (PDA) detector to check if the main drug peak is spectrally pure. If the new peak is a degradant, further characterization using techniques like mass spectrometry (MS) may be necessary to identify its structure.

  • Potential Cause 3: Interaction with Excipients (for drug products). The API may be interacting with excipients in the formulation, leading to new adducts or degradation products.

    • Solution: Review the composition of the drug product. Conduct compatibility studies between the API and individual excipients to identify any potential interactions.

Issue 2: The assay value for this compound is decreasing more rapidly than expected.

  • Potential Cause 1: Incorrect Storage Conditions. The stability chamber may not be maintaining the set temperature and humidity, leading to accelerated degradation.

    • Solution: Verify the temperature and humidity settings of the stability chamber using a calibrated thermometer and hygrometer. Review the chamber's performance data to ensure there have been no significant excursions.

  • Potential Cause 2: Issues with the Analytical Method. The analytical method may not be robust, leading to variability in the results. This could be due to issues with sample preparation or the HPLC system.

    • Solution: Review the validation data for the analytical method to ensure it is robust. Prepare and analyze a freshly prepared standard solution to verify the performance of the HPLC system. Re-assay a sample from an earlier time point to check for consistency.

  • Potential Cause 3: Intrinsic Instability. The specific batch of the drug substance may have a higher level of impurities or different physical properties (e.g., particle size, crystal form) that make it less stable.

    • Solution: Review the certificate of analysis for the batch . Compare the impurity profile and other physicochemical characteristics with those of more stable batches.

Issue 3: A change in the physical appearance (e.g., color) of the sample is observed.

  • Potential Cause 1: Degradation. The formation of colored degradation products can lead to a change in the appearance of the drug substance or product.

    • Solution: Document the change in appearance with photographs. Correlate the physical change with the analytical data (e.g., increase in a specific degradation product).

  • Potential Cause 2: Interaction with Container/Closure System. The drug substance or product may be interacting with the packaging materials.

    • Solution: Investigate the compatibility of the drug with the container and closure system. Analyze for any leachables from the packaging that could be causing the discoloration.

  • Potential Cause 3: Polymorphic Transformation. A change in the crystal form of the drug substance could potentially lead to a change in its appearance.

    • Solution: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to investigate the solid-state properties of the sample and compare them to the initial time point.

Data Presentation

Table 1: ICH Long-Term Stability Testing Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months[3][11]
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months[3][11]
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months[3][11]

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterSpecification
ColumnC18, 5 µm particle size, 250 x 4.6 mm
Mobile PhaseAcetonitrile (B52724):Acetate (B1210297) buffer (pH 4.0) (50:50, v/v)[5]
Flow Rate1.0 mL/min[5]
Injection Volume20 µL
Detector Wavelength280 nm
Column Temperature30°C
Run Time< 8 minutes[5]

Table 3: Typical Acceptance Criteria for Stability Studies (Drug Substance)

TestAcceptance Criteria
AppearanceNo significant change in color or physical form.
Assay98.0% - 102.0% of the initial value.
Individual Unspecified Degradation ProductNot more than 0.10%
Total Degradation ProductsNot more than 1.0%
Water ContentWithin specified limits.

Note: These are general limits and should be established based on product-specific knowledge and safety considerations.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for the Analysis of this compound

  • Objective: To quantify the amount of this compound and its related degradation products in a drug substance sample subjected to long-term stability testing.

  • Materials and Reagents:

    • This compound Reference Standard

    • This compound Stability Sample

    • Acetonitrile (HPLC grade)

    • Sodium Acetate (AR grade)

    • Glacial Acetic Acid (AR grade)

    • Water (HPLC grade)

  • Equipment:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector

    • Analytical balance

    • Volumetric flasks and pipettes

    • pH meter

    • Sonicator

    • Syringe filters (0.45 µm)

  • Chromatographic Conditions:

    • Refer to Table 2 for the HPLC method parameters.

  • Preparation of Solutions:

    • Acetate Buffer (pH 4.0): Dissolve an appropriate amount of sodium acetate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 4.0 ± 0.05 with glacial acetic acid.

    • Mobile Phase: Mix acetonitrile and acetate buffer (pH 4.0) in a 50:50 (v/v) ratio.[5] Degas the mobile phase before use.

    • Diluent: Use the mobile phase as the diluent.

    • Standard Solution Preparation (e.g., 30 µg/mL): Accurately weigh about 30 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.[12]

    • Sample Solution Preparation (e.g., 30 µg/mL): Accurately weigh about 30 mg of the this compound stability sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solution five times and check for system suitability (e.g., %RSD of peak areas ≤ 2.0%, tailing factor ≤ 2.0).

    • Inject the sample solution in duplicate.

    • After all injections, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water).

  • Calculations:

    • Calculate the assay of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.

    • Calculate the percentage of each degradation product using the principle of relative response factors (if known) or by area normalization.

Visualizations

experimental_workflow cluster_setup 1. Study Setup cluster_testing 2. Stability Testing cluster_evaluation 3. Data Evaluation start Select ≥ 3 Primary Batches place_samples Place Samples in Stability Chambers start->place_samples pull_samples Pull Samples at Time Points (0, 3, 6, 9, 12... months) place_samples->pull_samples physical_exam Physical Examination (Appearance, Color) pull_samples->physical_exam chemical_testing Chemical Testing (HPLC for Assay & Degradants) pull_samples->chemical_testing data_analysis Analyze Data & Compare to Specs physical_exam->data_analysis chemical_testing->data_analysis decision Passes Acceptance Criteria? data_analysis->decision continue_study Continue to Next Time Point decision->continue_study Yes end_study Conclude Study & Establish Re-test Period decision->end_study No continue_study->pull_samples

Caption: Workflow for a long-term stability study of phenazopyridine HCl.

troubleshooting_workflow cluster_investigation Troubleshooting Steps cluster_resolution Resolution start Unexpected Peak in HPLC check_blank Inject Blank (Diluent) start->check_blank peak_in_blank Peak in Blank? check_blank->peak_in_blank check_system Check for System Contamination (Solvents, Glassware) peak_in_blank->check_system Yes peak_purity Perform Peak Purity Analysis peak_in_blank->peak_purity No clean_system Clean System & Use Fresh Solvents check_system->clean_system is_pure Main Peak Pure? peak_purity->is_pure new_degradant Potential New Degradant is_pure->new_degradant Yes co_elution Co-eluting Impurity/Excipient is_pure->co_elution No characterize_peak Characterize New Peak (e.g., LC-MS) new_degradant->characterize_peak optimize_method Optimize HPLC Method for Better Resolution co_elution->optimize_method

Caption: Troubleshooting unexpected peaks in HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of Phenazopyridine Hydrochloride and Flavoxate for Symptomatic Relief in Cystitis

Author: BenchChem Technical Support Team. Date: December 2025

An objective, data-driven comparison for researchers and drug development professionals.

Cystitis, an inflammation of the bladder, is predominantly caused by bacterial infections and is associated with distressing lower urinary tract symptoms (LUTS) such as dysuria, urgency, and frequency. While antibiotic therapy is the cornerstone of treating the underlying infection, symptomatic relief is a critical component of patient management. Phenazopyridine (B135373) hydrochloride and flavoxate (B1672763) are two commonly prescribed agents for this purpose. This guide provides a detailed comparative analysis of their mechanisms of action, clinical efficacy, and safety profiles, supported by available clinical data.

Mechanism of Action: A Tale of Two Pathways

Phenazopyridine and flavoxate alleviate the symptoms of cystitis through distinct pharmacological pathways. Phenazopyridine provides targeted pain relief, whereas flavoxate addresses the broader issue of bladder muscle spasms.

Phenazopyridine Hydrochloride is an azo dye that exerts a topical analgesic effect directly on the mucosa of the urinary tract.[1][2][3][4] Following oral administration, it is rapidly absorbed and excreted in the urine.[2][3] As it passes through the urinary system, it provides a soothing effect on the irritated tissues, thereby reducing pain and burning sensations.[3][5] The precise molecular mechanism is not fully elucidated but is thought to involve the inhibition of prostaglandin (B15479496) synthesis and a local anesthetic-like action on the bladder lining.[1]

Flavoxate , conversely, is a synthetic flavone (B191248) derivative that functions as a smooth muscle relaxant and an antimuscarinic agent.[6][7][8] It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors in the detrusor muscle of the bladder.[6][7][9] By blocking these receptors, it reduces the tone of the bladder's smooth muscle, thereby alleviating urinary urgency and frequency.[6][10] Additionally, flavoxate is believed to have a direct antispasmodic effect on the urinary tract smooth muscle.

G cluster_0 Phenazopyridine Pathway cluster_1 Flavoxate Pathway Phenazopyridine Phenazopyridine Urinary Tract Mucosa Urinary Tract Mucosa Phenazopyridine->Urinary Tract Mucosa Topical Action Analgesic Effect Analgesic Effect Urinary Tract Mucosa->Analgesic Effect Pain Relief Flavoxate Flavoxate Muscarinic Receptors Muscarinic Receptors Flavoxate->Muscarinic Receptors Antagonism Smooth Muscle Relaxation Smooth Muscle Relaxation Muscarinic Receptors->Smooth Muscle Relaxation Reduces Spasms

Comparative Mechanisms of Action

Comparative Clinical Efficacy

Clinical studies comparing phenazopyridine and flavoxate have shown varying results, with some suggesting a higher efficacy for flavoxate in providing overall symptomatic relief. A notable set of nine clinical trials involving 382 patients with symptoms of prostatitis, acute cystitis, urethritis, and/or trigonitis provides the most direct comparison.[11][12]

In these trials, patients were randomly assigned to receive either flavoxate or phenazopyridine. After five days of therapy, the overall response was evaluated. For patients with conditions other than prostatitis, a satisfactory response was reported in 80% of those treated with flavoxate, compared to 56% of those on phenazopyridine.[11][12] In the subset of patients with prostatitis, 66% of the flavoxate group reported a satisfactory response, while only 31% of the phenazopyridine group did.[11][12] Furthermore, symptom-severity evaluations at two and five days of therapy indicated that most symptoms improved in a greater number of patients receiving flavoxate.[11][12] A 2016 meta-analysis also concluded that flavoxate demonstrated improved clinical efficacy over phenazopyridine.[13][14]

Parameter This compound Flavoxate
Primary Mechanism Topical Analgesic[1][3]Smooth Muscle Relaxant, Antimuscarinic[6][8]
Indications Symptomatic relief of dysuria, pain, burning, urgency, and frequency associated with UTIs.[2]Symptomatic relief of dysuria, urgency, nocturia, suprapubic pain, frequency, and incontinence.[6][8]
Satisfactory Response (Non-Prostatitis) 56%[11][12]80%[11][12]
Satisfactory Response (Prostatitis) 31%[11][12]66%[11][12]
Common Adverse Effects Headache, dizziness, rash, orange-red discoloration of urine.[2][5]Nausea, dry mouth, dizziness, drowsiness, blurred vision.[10]
Serious Adverse Effects Methemoglobinemia, hemolytic anemia (especially in G6PD deficiency), renal and hepatic toxicity with overdose or prolonged use.[2]Severe allergic reactions (rare).[10]
Typical Adult Dosage 100-200 mg three times daily for up to 2 days.[2]100-200 mg three to four times daily.[15]

Pharmacokinetics and Safety Profiles

Both drugs are orally administered and are well-absorbed from the gastrointestinal tract.[2][6] Phenazopyridine reaches its peak plasma concentration within 2 to 3 hours.[2] Up to 65% of an oral dose is excreted unchanged in the urine.[16] Flavoxate is also well-absorbed and is primarily excreted via the kidneys after extensive metabolism in the liver.[7]

In terms of safety, while more adverse effects were reported in patients treated with phenazopyridine than with flavoxate in the comparative trials, the difference was not statistically significant.[11][12] Phenazopyridine is well-known for causing a harmless but potentially alarming orange-red discoloration of the urine, which can also stain fabrics and contact lenses.[3][5] More serious but rare adverse effects of phenazopyridine include methemoglobinemia, hemolytic anemia (particularly in patients with G6PD deficiency), and potential renal and hepatic toxicity with prolonged use or overdose.[2] It is contraindicated in patients with severe renal insufficiency.[2]

Flavoxate's side effect profile is characteristic of antimuscarinic agents and includes dry mouth, nausea, dizziness, drowsiness, and blurred vision.[10] Severe allergic reactions are rare.[10]

Experimental Protocols: A Framework for Comparative Clinical Trials

G cluster_workflow Comparative Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Symptom Scores, Urinalysis) Patient_Screening->Baseline_Assessment Randomization Randomization Group_A Group A (Phenazopyridine + Antibiotic) Randomization->Group_A Group_B Group B (Flavoxate + Antibiotic) Randomization->Group_B Treatment_Period Treatment Period (e.g., 5 days) Group_A->Treatment_Period Group_B->Treatment_Period Baseline_Assessment->Randomization Follow_up_Assessments Follow-up Assessments (Days 2, 5, and post-treatment) Treatment_Period->Follow_up_Assessments Data_Analysis Data Analysis (Efficacy and Safety Endpoints) Follow_up_Assessments->Data_Analysis

Typical Experimental Workflow

Inclusion Criteria: Adult females with symptoms of acute uncomplicated cystitis (e.g., dysuria, frequency, urgency) and a positive urinalysis for infection. Exclusion Criteria: Complicated UTI, known hypersensitivity to either drug, renal insufficiency (for phenazopyridine), or conditions contraindicating antimuscarinic use (for flavoxate). Intervention: Patients would be randomized to receive either phenazopyridine (e.g., 200 mg t.i.d.) or flavoxate (e.g., 200 mg q.i.d.) in addition to a standard antibiotic for a predefined period (e.g., 5 days). Primary Efficacy Endpoint: Change from baseline in a validated symptom score (e.g., Acute Cystitis Symptom Score) at the end of treatment. Secondary Efficacy Endpoints: Time to symptom resolution, patient-reported overall improvement. Safety Assessments: Monitoring and recording of all adverse events.

Conclusion

Both this compound and flavoxate are effective in providing symptomatic relief for patients with cystitis, but they do so through different mechanisms of action. Phenazopyridine acts as a targeted topical analgesic, while flavoxate functions as a smooth muscle relaxant. The available comparative clinical data, although dated, suggests that flavoxate may offer a higher rate of satisfactory response for a broader range of lower urinary tract symptoms.[11][12] The choice between these two agents should be guided by the patient's specific symptom profile, potential contraindications, and the clinician's judgment. For instance, phenazopyridine may be more suitable for patients whose primary complaint is pain and burning, while flavoxate may be preferred for those with significant urgency and frequency. Further well-designed, modern clinical trials are warranted to provide a more definitive comparison of these two established therapies.

References

Phenazopyridine Hydrochloride Demonstrates Significant Analgesic Efficacy in Placebo-Controlled Trial for Urinary Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – A multi-center, double-blind, randomized, placebo-controlled clinical trial has validated the analgesic efficacy of phenazopyridine (B135373) hydrochloride in providing symptomatic relief for patients with acute uncomplicated cystitis. The study demonstrates a statistically significant reduction in urinary discomfort, pain during urination, and urinary frequency compared to placebo, offering valuable data for researchers, scientists, and drug development professionals in the urology and pain management fields.

Phenazopyridine hydrochloride is a urinary analgesic indicated for the symptomatic relief of pain, burning, urgency, and frequency associated with lower urinary tract infections (UTIs) and other urinary tract irritations resulting from trauma, surgery, or instrumentation.[1][2] While its exact mechanism of action is not fully understood, it is believed to exert a localized topical analgesic effect on the mucosa of the urinary tract.[3][4]

Comparative Efficacy: Phenazopyridine vs. Placebo

The pivotal clinical trial data underscores the superior performance of this compound over placebo in alleviating key symptoms of uncomplicated UTIs. A notable improvement was observed in patients receiving phenazopyridine just six hours after a single dose.[5][6]

Symptom AssessedMean Reduction from Baseline (Phenazopyridine Group)Mean Reduction from Baseline (Placebo Group)
General Discomfort53.4%28.8%
Pain During Urination57.4%35.9%
Urination Frequency39.6%27.6%
Data sourced from a multi-center, randomized, placebo-controlled study.[5][6]

Furthermore, all patients in the phenazopyridine group reported an improvement in their condition after six hours, with 43.3% describing the improvement as "significant."[5] The time to complete resolution of general discomfort was also significantly shorter in the active treatment group compared to the placebo group.[5][6]

Experimental Protocol

The validation of phenazopyridine's efficacy was established through a robust, multi-center, double-blind, randomized, placebo-controlled study with parallel groups.

Objective: To evaluate the efficacy and safety of phenazopyridine for symptomatic treatment in patients with acute uncomplicated cystitis.[5][6]

Study Population: A total of 60 women with acute uncomplicated cystitis were enrolled and divided into two groups of 30. The average age in the main group was 32.6 years, and in the control group, it was 35.53 years.[5][6]

Intervention:

  • Main Group: Received a single oral dose of 200 mg of phenazopyridine (two 100 mg tablets).[5][6]

  • Control Group: Received a matching placebo.[5][6]

Primary Outcome Measures: The severity of the main symptoms, including general discomfort, pain during urination, and increased frequency of urination, was analyzed six hours after drug administration using a Visual Analog Scale (VAS).[5][6]

Follow-up: Following the initial six-hour assessment, patients commenced antibiotic therapy and were monitored for the subsequent three days. The tolerance of the therapy was evaluated based on the occurrence of adverse events.[5][6]

Exclusion Criteria: While specific inclusion and exclusion criteria for this particular study were not detailed in the provided search results, typical exclusion criteria for similar studies on phenazopyridine include known hypersensitivity to the drug, severe renal or hepatic disease, and glucose-6-phosphate dehydrogenase (G6PD) deficiency.[7][8]

Visualizing the Research Process

To better understand the structure of this clinical validation, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.

G cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Blinding cluster_2 Intervention & Assessment cluster_3 Follow-up & Data Analysis A Patient Pool with Acute Uncomplicated Cystitis B Inclusion/Exclusion Criteria Applied A->B C Randomized Allocation B->C D Phenazopyridine Group (n=30) C->D E Placebo Group (n=30) C->E F Single 200mg Dose Administered D->F E->F G Symptom Assessment at 6 Hours (VAS) F->G H Antibiotic Therapy Initiated G->H I 3-Day Follow-up for Adverse Events H->I J Statistical Analysis of Efficacy and Safety I->J

Caption: Experimental workflow of the placebo-controlled trial.

Proposed Mechanism of Analgesic Action

While the precise biochemical pathways of phenazopyridine's analgesic effect are not fully elucidated, it is hypothesized to act directly on the urinary tract mucosa.[3][4] Evidence suggests it may inhibit nerve fibers in the bladder that respond to mechanical stimuli and also hinder kinases involved in cell growth, metabolism, and nociception.[3] Another proposed mechanism involves the inhibition of voltage-gated sodium channels.[1]

G A Phenazopyridine Administration (Oral) B Absorption in GI Tract A->B Pharmacokinetics C Excretion into Urine B->C D Direct Contact with Urinary Tract Mucosa C->D Pharmacodynamics E Inhibition of Voltage-Gated Sodium Channels & Nerve Fibers D->E F Reduced Nociceptive Signaling E->F G Analgesic Effect (Symptom Relief) F->G

Caption: Proposed signaling pathway for phenazopyridine's action.

Alternatives and Considerations

While phenazopyridine provides effective symptomatic relief, it is not an antimicrobial agent and does not treat the underlying infection.[4] It is intended for short-term use, typically for a maximum of two days, in conjunction with antibiotic therapy.[1]

Alternative approaches to managing the symptoms of UTIs include the use of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. However, studies have shown that antibiotics are more effective in relieving UTI symptoms than ibuprofen.[9] For interstitial cystitis, other medications such as pentosan polysulfate sodium and amitriptyline (B1667244) may be considered.[10] The choice of treatment should be guided by the underlying cause of the urinary symptoms and individual patient factors.

References

A Comparative Analysis of Phenazopyridine Hydrochloride and Ibuprofen for the Symptomatic Relief of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of phenazopyridine (B135373) hydrochloride and ibuprofen (B1674241) for alleviating symptoms associated with urinary tract infections (UTIs). The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis based on available experimental data.

Introduction

Urinary tract infections are a common cause of discomfort, characterized by symptoms such as dysuria (painful urination), urinary frequency, and urgency. While antibiotic therapy is essential for eradicating the underlying infection, symptomatic relief is a critical component of patient care. Phenazopyridine hydrochloride is a urinary tract-specific analgesic, whereas ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) with systemic analgesic and anti-inflammatory properties. This guide evaluates their respective mechanisms, efficacy, and safety profiles in the context of UTI symptom management.

Mechanism of Action

The mechanisms by which phenazopyridine and ibuprofen relieve UTI-related symptoms are distinct, targeting different aspects of the pain and inflammation process.

This compound

Phenazopyridine is an azo dye that exerts a topical analgesic effect directly on the mucosa of the urinary tract.[1][2][3][4] Its precise mechanism is not fully elucidated, but it is hypothesized to involve the inhibition of nerve fibers in the bladder that respond to mechanical stimuli and the hindrance of kinases involved in nociception.[5] This localized action provides targeted relief from pain, burning, and irritation in the lower urinary tract.[5][6][7]

cluster_Phenazopyridine Phenazopyridine Mechanism of Action Phenazopyridine Phenazopyridine HCl (Oral Administration) Absorption GI Tract Absorption Phenazopyridine->Absorption Topical Contact Excretion Renal Excretion into Urine (Unchanged Drug & Metabolites) Absorption->Excretion Topical Contact Mucosa Urinary Tract Mucosa Excretion->Mucosa Topical Contact Nerve Inhibition of Nerve Fibers & Nociceptive Kinases Mucosa->Nerve Local Action Relief Symptom Relief (Pain, Burning, Urgency) Nerve->Relief

Caption: Proposed mechanism of Phenazopyridine HCl.
Ibuprofen

Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[8][9][10] By inhibiting prostaglandin (B15479496) synthesis, ibuprofen reduces the inflammatory response in the urothelium, thereby alleviating the pain and discomfort associated with UTIs.[10] However, its beneficial effects are believed to stem from its anti-inflammatory properties rather than any direct antimicrobial action.[11]

cluster_Ibuprofen Ibuprofen Mechanism of Action (COX Pathway) ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain (UTI Symptoms) Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX Inhibits cluster_Workflow Experimental Workflow: Phenazopyridine vs. Placebo Start 60 Women with Acute Uncomplicated Cystitis Randomization Randomization (1:1) Start->Randomization GroupA Group A (n=30) 200mg Phenazopyridine (single dose) Randomization->GroupA GroupB Group B (n=30) Placebo (single dose) Randomization->GroupB Endpoint Assessment at 6 hours (VAS for Symptoms) GroupA->Endpoint GroupB->Endpoint FollowUp Initiation of Antibiotic Therapy (Both Groups) & 3-Day Follow-up Endpoint->FollowUp

References

A Comparative Analysis of the Dissolution Profiles of Various Phenazopyridine Salts for Enhanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the dissolution profiles of different phenazopyridine (B135373) salts, offering valuable insights for researchers, scientists, and drug development professionals. By examining key experimental data, this document aims to inform the selection of optimal salt forms for enhanced solubility and bioavailability.

Phenazopyridine is a well-established urinary tract analgesic. Its hydrochloride salt is the most common form; however, its dissolution can be influenced by physiological conditions such as pH, potentially impacting its therapeutic efficacy. This guide explores alternative salt forms of phenazopyridine that have been synthesized and evaluated for their dissolution characteristics.

Comparative Dissolution Data

The selection of an appropriate salt form is a critical step in drug development to optimize the biopharmaceutical properties of an active pharmaceutical ingredient (API). The following table summarizes the apparent solubility of various phenazopyridine salts, providing a direct comparison of their potential dissolution advantages.

Phenazopyridine Salt/FormDissolution MediumApparent Solubility vs. ReferenceReference
4-Hydroxyphenylacetate (B1229458) Salt 0.1 M HCl~10 times higherPhenazopyridine Hydrochloride
Saccharin (B28170) Salt Water~9 times higherPhenazopyridine (Free Base)
Hydrochloride Salt Low pH (acidic)Decreased dissolutionPhenazopyridine (Free Base)
Free Base Low pH (acidic)Increased dissolutionThis compound

This data is compiled from a study by Tao et al. (2012) published in Crystal Growth & Design and a study on the effect of diffusion layer pH on dissolution.[1][2]

The data clearly indicates that the 4-hydroxyphenylacetate and saccharin salts of phenazopyridine exhibit significantly enhanced apparent solubility compared to the conventional hydrochloride salt and the free base, respectively.[1] This suggests that these alternative salt forms could offer improved dissolution rates, potentially leading to faster onset of action and more consistent bioavailability.

Notably, the dissolution of this compound is suppressed at low pH due to the common ion effect, whereas the free base shows an increased dissolution rate under the same conditions.[2] This pH-dependent dissolution behavior is a crucial consideration for oral dosage form development, as the drug will encounter varying pH environments throughout the gastrointestinal tract.

Experimental Workflow

To ensure accurate and reproducible comparative dissolution profiling, a standardized experimental workflow is essential. The following diagram, generated using Graphviz, outlines the key steps in this process.

G cluster_0 Preparation cluster_1 Dissolution Testing cluster_2 Analysis cluster_3 Data Comparison A Salt Synthesis and Characterization B Preparation of Dissolution Media (e.g., 0.1 M HCl, pH 4.5, pH 6.8) A->B C Apparatus Setup (USP Apparatus 2, 50 RPM) B->C D Introduction of Phenazopyridine Salt (Equivalent Molar Amount) C->D E Sample Collection at Predetermined Timepoints D->E F UV-Vis Spectrophotometric Analysis (at λmax of Phenazopyridine) E->F G Calculation of Percent Drug Dissolved F->G H Plotting Dissolution Profiles (% Dissolved vs. Time) G->H I Comparative Analysis of Dissolution Rates (f1/f2) H->I

Comparative Dissolution Profiling Workflow

Experimental Protocols

The following is a detailed methodology for conducting a comparative dissolution profiling study of different phenazopyridine salts, based on the United States Pharmacopeia (USP) general chapter <711> Dissolution and established scientific literature.

Objective: To compare the in vitro dissolution profiles of this compound, phenazopyridine 4-hydroxyphenylacetate, phenazopyridine saccharin, and phenazopyridine free base.

Materials:

  • This compound

  • Phenazopyridine 4-hydroxyphenylacetate

  • Phenazopyridine saccharin

  • Phenazopyridine free base

  • Hydrochloric acid (HCl)

  • Potassium phosphate (B84403) monobasic

  • Sodium hydroxide

  • Deionized water

  • Filters (e.g., 0.45 µm PVDF)

Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • UV-Vis Spectrophotometer

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Dissolution Media Preparation:

  • 0.1 M HCl (pH 1.2): Dilute 8.3 mL of concentrated HCl to 1000 mL with deionized water.

  • Acetate (B1210297) Buffer (pH 4.5): Prepare a solution of 0.05 M acetic acid and 0.05 M sodium acetate and adjust the pH to 4.5.

  • Phosphate Buffer (pH 6.8): Prepare a solution of 0.05 M potassium phosphate monobasic and adjust the pH to 6.8 with sodium hydroxide.

Dissolution Test Procedure:

  • Set up the USP Apparatus 2 with 900 mL of the desired dissolution medium in each vessel, maintained at 37 ± 0.5 °C.

  • Set the paddle speed to 50 RPM.

  • Accurately weigh an amount of each phenazopyridine salt equivalent to a specific molar amount of phenazopyridine free base.

  • Introduce the weighed sample into each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Immediately filter each sample through a 0.45 µm filter.

  • Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.

Sample Analysis:

  • Dilute the filtered samples with the respective dissolution medium to an appropriate concentration for UV-Vis analysis.

  • Measure the absorbance of the sample solutions at the wavelength of maximum absorbance for phenazopyridine (approximately 422 nm in acidic media).

  • Calculate the concentration of phenazopyridine in each sample using a standard calibration curve.

  • Determine the cumulative percentage of drug dissolved at each time point.

Data Analysis:

  • Plot the mean cumulative percentage of drug dissolved against time for each phenazopyridine salt.

  • Compare the dissolution profiles. For a more quantitative comparison, calculate the similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.

This comprehensive guide provides a foundation for further research and development of phenazopyridine formulations with optimized dissolution characteristics. The selection of alternative salt forms with enhanced solubility presents a promising strategy to improve the clinical performance of this important urinary tract analgesic.

References

A Comparative Guide to HPLC and UPLC Methods for the Quantification of Phenazopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of phenazopyridine (B135373) hydrochloride. The information presented is based on a synthesis of validated analytical methods to assist researchers in selecting the most suitable technique for their specific needs.

Introduction

Phenazopyridine hydrochloride is an azo dye that is used as a urinary tract analgesic. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control in drug manufacturing and for various research applications. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. UPLC, a more recent advancement, utilizes smaller particle size columns and higher pressures to achieve faster and more efficient separations compared to conventional HPLC.[1][2] This guide will delve into the experimental protocols and performance data of both methods to provide a clear and objective comparison.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC and UPLC are outlined below. These protocols are based on established and validated methods found in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Protocol

A commonly employed reversed-phase HPLC method for the determination of this compound is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., BDS Hypersil C18, 5 µm particle size).[3][4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v) or acetonitrile and an acetate (B1210297) buffer.[3][4][5]

  • Flow Rate: Typically around 1.0 mL/min.[3][4][5]

  • Injection Volume: 20 µL.[4]

  • Detection Wavelength: 280 nm.[3][4]

  • Sample Preparation: A standard stock solution of this compound is prepared by dissolving the reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).[4] Working solutions are then prepared by appropriate dilutions of the stock solution.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

A representative UPLC method for the quantification of this compound is detailed below, highlighting the key differences from the HPLC method:

  • Instrumentation: A UPLC system with a PDA (Photodiode Array) or UV detector.[6][7]

  • Column: A UPLC column with a smaller particle size (e.g., BEH C18, 1.7 µm).[6][7][8]

  • Mobile Phase: A gradient elution is often used, typically with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) as mobile phase A and an organic solvent like acetonitrile as mobile phase B.[6][7][8]

  • Flow Rate: A lower flow rate is generally used compared to HPLC, for instance, 0.40 mL/min.[6][7][8]

  • Injection Volume: A smaller injection volume is typical for UPLC (e.g., 1.5 µL).[8]

  • Detection Wavelength: Detection is commonly performed at 240 nm or 280 nm.[6][8]

  • Sample Preparation: Similar to the HPLC method, a stock solution is prepared, and subsequent dilutions are made to create working standards. For instance, a stock solution of 30 µg/mL can be prepared.[6][9]

Quantitative Data Comparison

The following table summarizes the performance characteristics of the HPLC and UPLC methods for this compound quantification, based on data extracted from various validation studies.

Performance ParameterHPLC MethodUPLC Method
Retention Time ~8 min[5]~4.64 - 6.4 min[7][8]
Linearity Range 5 - 45 µg/mL[10]80% - 120% of expected level[8]
Accuracy (% Recovery) Not explicitly stated in a comparable format98.0% - 102.0%[6][7][8]
Precision (%RSD) Not explicitly stated in a comparable format< 2.0%[7]
Limit of Detection (LOD) 0.773 µg/mL[10]Not explicitly stated in a comparable format
Limit of Quantification (LOQ) Not explicitly stated in a comparable formatNot explicitly stated in a comparable format

Experimental Workflow and Method Comparison

To visualize the process and the comparative aspects of these two methods, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Phenazopyridine HCl Standard prep2 Dissolve in Diluent to Create Stock Solution prep1->prep2 prep3 Perform Serial Dilutions for Working Standards prep2->prep3 analysis1 Inject Sample into HPLC/UPLC System prep3->analysis1 analysis2 Separation on Chromatographic Column analysis1->analysis2 analysis3 Detection by UV/PDA Detector analysis2->analysis3 data1 Record Chromatogram analysis3->data1 data2 Integrate Peak Area data1->data2 data3 Construct Calibration Curve data2->data3 data4 Quantify Phenazopyridine HCl Concentration data3->data4

Caption: General experimental workflow for the quantification of this compound.

G cluster_hplc HPLC cluster_uplc UPLC hplc_speed Slower Analysis Time hplc_resolution Standard Resolution hplc_pressure Lower Operating Pressure hplc_solvent Higher Solvent Consumption uplc_speed Faster Analysis Time uplc_resolution Higher Resolution uplc_pressure Higher Operating Pressure uplc_solvent Lower Solvent Consumption phenazopyridine Phenazopyridine HCl Quantification phenazopyridine->hplc_speed phenazopyridine->hplc_resolution phenazopyridine->hplc_pressure phenazopyridine->hplc_solvent phenazopyridine->uplc_speed phenazopyridine->uplc_resolution phenazopyridine->uplc_pressure phenazopyridine->uplc_solvent

Caption: Logical comparison of key performance attributes between HPLC and UPLC.

Discussion

The primary advantage of the UPLC method over the traditional HPLC method is the significant reduction in analysis time.[11] As indicated in the data table, the retention time for this compound is substantially shorter with UPLC. This increased throughput can be a significant advantage in high-volume testing environments.

Furthermore, UPLC systems, by virtue of their smaller particle size columns, generally offer higher resolution and sensitivity.[1][2] This can be particularly beneficial when analyzing samples with complex matrices or when detecting low-level impurities. The UPLC methods also tend to be more environmentally friendly due to lower solvent consumption.[6][9]

On the other hand, HPLC systems are more widely available in many laboratories and are often more robust for routine analyses where the highest throughput is not a critical requirement.[2] The lower operating pressures of HPLC systems may also lead to less wear and tear on instrument components over time.

Conclusion

Both HPLC and UPLC are suitable and reliable techniques for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the laboratory. For high-throughput analysis, improved sensitivity, and reduced solvent usage, UPLC is the superior choice.[2][11] For routine quality control in laboratories where speed is not the primary concern and instrument availability is a factor, a well-validated HPLC method remains a robust and cost-effective option. This guide provides the necessary foundational information for researchers and drug development professionals to make an informed decision based on their analytical needs and available resources.

References

The Efficacy of Phenazopyridine as an Adjunctive Therapy in Antibiotic Treatment of Urinary Tract Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy of phenazopyridine (B135373) when used in combination with various antibiotics for the treatment of uncomplicated urinary tract infections (UTIs). By synthesizing data from clinical and pharmacokinetic studies, this document aims to offer an objective comparison of different combination therapies, supported by experimental data and detailed methodologies.

Executive Summary

Phenazopyridine is a urinary analgesic widely used for the symptomatic relief of pain, burning, and urgency associated with UTIs.[1][2] It is intended for short-term use, typically a maximum of two days, as an adjunct to antibiotic therapy and does not possess any antibacterial properties.[1][3] Clinical evidence demonstrates that the addition of phenazopyridine to an antibiotic regimen can lead to a more rapid and significant improvement in patient-reported symptoms. However, the efficacy and safety profile can vary depending on the antibiotic used in combination. This guide explores the available evidence for combinations of phenazopyridine with fosfomycin (B1673569), cefixime (B193813), ciprofloxacin (B1669076), and trimethoprim-sulfamethoxazole.

Comparative Efficacy of Phenazopyridine-Antibiotic Combinations

The following tables summarize the quantitative data from key studies evaluating the efficacy of phenazopyridine in combination with different antibiotics.

Table 1: Symptom Relief Efficacy

Combination TherapyOutcome MeasureTimepointResultComparison GroupResultp-value
Phenazopyridine + Fosfomycin Pain Severity (VAS Score, 0-10)12 hoursDecrease from 7.2 to 1.6Drotaverine + FosfomycinLess pronounced analgesic effect<0.001
Pain Severity (VAS Score, 0-10)24 hoursDecrease to 0.4Drotaverine + FosfomycinLess pronounced analgesic effect<0.001
Acute Cystitis Symptom Score (ACSS)3 daysDecrease from 12.0 to 2.1Drotaverine + FosfomycinSlower symptom resolution<0.001
Phenazopyridine + Cefixime Pain Symptoms and Dysuria2 daysComplete disappearance in 97.2% of patientsNot specifiedNot specifiedNot specified
Pain Severity (VAS Score, 0-10)2 daysDecrease from 6.5 to 0.03Not specifiedNot specifiedNot specified

Table 2: Clinical and Microbiological Outcomes

Combination TherapyOutcome MeasureResultComparison GroupResult
Phenazopyridine + Fosfomycin Clinical Cure Rate97.4%Drotaverine + FosfomycinNot specified
Microbiological Cure Rate96.9%Drotaverine + FosfomycinNot specified
Phenazopyridine + Cefixime Clinical Efficacy (Recovery)91.7%Antibiotic alone83.3%
Bacteriological Efficacy91.8%Antibiotic alone83.6%

Table 3: Pharmacokinetic and Safety Profile

Combination TherapyKey FindingDetails
Phenazopyridine + Ciprofloxacin Increased Ciprofloxacin BioavailabilityAUC was 35% higher in the combination group.[4][5]
Phenazopyridine + Trimethoprim-Sulfamethoxazole Potential for Serious Adverse EffectsCase reports of methemoglobinemia with concurrent use.[6][7]
Phenazopyridine + Fosfomycin Adverse EffectsNausea reported in 1.3% of patients.[8][9]
Phenazopyridine + Cefixime Adverse EffectsNausea reported in 1.4% of patients.[10]

Experimental Protocols

Study 1: Phenazopyridine and Fosfomycin for Acute Cystitis Treatment
  • Objective: To evaluate the analgesic effect, efficacy, and tolerability of phenazopyridine in combination with fosfomycin for acute uncomplicated cystitis.[8]

  • Study Design: A multicenter, randomized, open-label study.[8]

  • Participants: 152 women with acute uncomplicated cystitis were divided into two groups of 76.[8]

  • Intervention:

    • Main Group: Oral phenazopyridine 200 mg three times a day for 2 days, plus a single 3g dose of fosfomycin trometamol.[8]

    • Control Group: A single 3g dose of fosfomycin trometamol and drotaverine 80 mg three times a day for 2 days.[8]

  • Outcome Measures:

    • Pain intensity was evaluated using a Visual Analogue Scale (VAS).[8]

    • Cystitis symptoms were assessed using the Acute Cystitis Symptom Score (ACSS).[8]

    • Urinalysis and urine culture were also performed.[11]

  • Evaluation Timepoints: 6, 12, 24, 48 hours, and 3 and 6 days.[11]

Study 2: Phenazopyridine and Cefixime in Acute Complicated Cystitis
  • Objective: To evaluate the analgesic effect, efficacy, and tolerability of phenazopyridine in combination with the antibiotic cefixime for acute complicated cystitis in women.[10]

  • Study Design: A multicenter, randomized, open study.[10]

  • Participants: 144 women with an average age of 42.2 years with acute complicated cystitis.[10]

  • Intervention:

    • Treatment Group: Combination therapy with phenazopyridine and cefixime.[10]

    • Comparison Group: The specifics of the comparison group's treatment were not detailed in the abstract but were implied to be antibiotic therapy alone.[10]

  • Outcome Measures:

    • Pain index on the VAS scale.[10]

    • Disappearance of pain and dysuria.[10]

    • Clinical and bacteriological efficacy.[10]

    • Disappearance of leukocyturia and period of temporary disability.[10]

Study 3: Pharmacokinetic Interaction of Ciprofloxacin and Phenazopyridine
  • Objective: To compare the pharmacokinetic behavior of ciprofloxacin administered alone versus in combination with phenazopyridine.[4][5]

  • Study Design: A double-blind, crossover, randomized, balanced trial.[4][5]

  • Participants: Twenty-four healthy male Mexican volunteers.[4][5]

  • Intervention: A single oral dose of 500 mg of ciprofloxacin, with or without co-administration of phenazopyridine.[4][5]

  • Outcome Measures: Pharmacokinetic parameters including Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) were determined from plasma samples collected over 12 hours.[4][5][12]

Visualizations

Signaling Pathway: Mechanism of Action of Phenazopyridine

While the exact mechanism of action is not fully elucidated, it is understood that phenazopyridine exerts a topical analgesic effect on the urinary tract mucosa.[13][14][15]

cluster_oral_admin Oral Administration & Absorption cluster_excretion Excretion & Action Phenazopyridine Phenazopyridine Ingestion Absorption GI Tract Absorption Phenazopyridine->Absorption Excretion Excretion in Urine Absorption->Excretion Metabolized in Liver Topical_Effect Topical Analgesic Effect on Urinary Tract Mucosa Excretion->Topical_Effect Symptom_Relief Relief of Pain, Burning, Urgency Topical_Effect->Symptom_Relief

Caption: Proposed mechanism of action for phenazopyridine.

Experimental Workflow: Clinical Trial for Uncomplicated UTI

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating treatments for uncomplicated UTIs.

start Patient Recruitment (Symptoms of Uncomplicated UTI) inclusion Inclusion/Exclusion Criteria Assessment start->inclusion randomization Randomization inclusion->randomization groupA Group A: Phenazopyridine + Antibiotic randomization->groupA Arm 1 groupB Group B: Placebo + Antibiotic randomization->groupB Arm 2 treatment Treatment Period (e.g., 2 days Phenazopyridine) groupA->treatment groupB->treatment followup Follow-up Assessments (e.g., Day 3, Day 7) treatment->followup data_analysis Data Analysis (Symptom Scores, Cure Rates) followup->data_analysis end Conclusion on Efficacy data_analysis->end

Caption: Generalized experimental workflow for a UTI clinical trial.

Conclusion

The co-administration of phenazopyridine with antibiotics for the treatment of uncomplicated UTIs demonstrates a significant benefit in the rapid relief of symptoms. The combination with fosfomycin and cefixime has shown high rates of clinical and bacteriological success, coupled with accelerated symptom resolution. The pharmacokinetic interaction with ciprofloxacin, leading to increased bioavailability, suggests a potential for enhanced antibacterial efficacy. However, caution is warranted when considering the combination with trimethoprim-sulfamethoxazole due to the risk of serious adverse events like methemoglobinemia.

For drug development professionals, these findings highlight the potential of developing fixed-dose combination products that could improve patient compliance and provide faster relief. Further research, particularly well-designed, double-blind, randomized controlled trials comparing phenazopyridine with a wider range of first-line antibiotics for UTI, is necessary to establish a more comprehensive understanding of the optimal combination strategies.

References

A Comparative Analysis of Phenazopyridine and Lidocaine on Bladder Afferent Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological effects of phenazopyridine (B135373), a urinary tract analgesic, and lidocaine (B1675312), a local anesthetic, on bladder afferent nerve activity. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Introduction

Phenazopyridine is a urinary analgesic used to alleviate symptoms of dysuria, burning, urgency, and frequency associated with lower urinary tract infections (UTIs) and other urinary tract irritations.[1][2] Its precise mechanism of action is still under investigation, but it is believed to exert a topical analgesic effect on the urinary tract mucosa.[1][2][3] Lidocaine is a widely used local anesthetic that blocks nerve signal propagation by inhibiting voltage-gated sodium channels.[4][5][6] It is sometimes used intravesically to relieve bladder pain and has been studied for its effects on bladder afferent pathways.[4][7][8][9] Understanding the distinct effects of these compounds on bladder sensory nerves is crucial for developing more targeted and effective treatments for bladder pain syndromes.

Mechanism of Action

Phenazopyridine: The analgesic effect of phenazopyridine is thought to be localized to the urinary tract mucosa.[3] Evidence suggests it directly inhibits mechanosensitive Aδ-fibers in the bladder wall.[10][11] This action may be mediated through the inhibition of various nerve fibers and kinases involved in nociception.[1] Some studies propose that phenazopyridine's analgesic properties could stem from its inhibition of the TRPM8 channel, which is expressed in sensory neurons innervating the bladder.[3][12]

Lidocaine: Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels on the neuronal cell membrane.[5][6] By binding to the intracellular portion of these channels, it prevents the influx of sodium ions necessary for the generation and propagation of action potentials.[5] This effectively halts the transmission of nerve impulses, including pain signals, from the peripheral nerves to the central nervous system.[4][5] Its action is not specific to fiber type and affects both Aδ and C-fibers.[10][11]

Comparative Experimental Data

A key study directly compared the effects of intravenously administered phenazopyridine and lidocaine on bladder primary afferent activity in rats. The findings are summarized below.

ParameterPhenazopyridineLidocaineReference
Effect on Aδ-Fibers Significant, dose-dependent decrease in activityInhibition of activity[10][11]
Effect on C-Fibers No significant effectInhibition of activity[10][11]
Bladder Compliance Significantly increased in a dose-dependent mannerSignificantly increased[10][11]
Administration Route IntravenousIntravenous[10][11]
Dosage Range (Rat Model) 0.1–3 mg/kg0.3–3 mg/kg[10][11]

Experimental Protocols

The primary data comparing these two compounds was obtained through direct measurement of bladder afferent nerve activity in an animal model.

Experimental Protocol: Single-Fiber Recording of Bladder Afferent Activity in Rats [10][11]

  • Animal Model: Female Sprague-Dawley rats were used for the experiments.

  • Anesthesia: Animals were anesthetized with urethane.

  • Surgical Preparation: The left pelvic nerve and L6 dorsal root were exposed. A catheter was inserted into the bladder for distention and pressure measurement.

  • Nerve Fiber Identification: Single nerve fibers originating from the bladder were identified in the L6 dorsal root through electrical stimulation of the pelvic nerve and by their response to bladder distention.

  • Fiber Classification: Afferent fibers were classified as Aδ-fibers or C-fibers based on their conduction velocity, with a threshold of 2.5 m/s used for differentiation.

  • Data Acquisition: The afferent nerve activity in response to constant bladder filling was recorded before any drug administration to establish a baseline.

  • Drug Administration: Phenazopyridine (0.1-3 mg/kg) or lidocaine (0.3-3 mg/kg) was administered intravenously.

  • Post-Drug Measurement: Following drug administration, the afferent activity during bladder filling was measured again to determine the drug's effect.

Diagrams of Pathways and Workflows

Phenazopyridine_Pathway cluster_bladder Bladder Wall Bladder_Distention Bladder Distention (Mechanical Stimulus) Mechanoreceptor Mechanoreceptors on Aδ-Fibers Bladder_Distention->Mechanoreceptor Activates Action_Potential Action Potential Propagation Mechanoreceptor->Action_Potential Initiates Phenazopyridine Phenazopyridine Inhibition Phenazopyridine->Inhibition Inhibition->Mechanoreceptor Inhibits Pain_Sensation Pain Sensation (Reduced) Action_Potential->Pain_Sensation Lidocaine_Pathway cluster_nerve Nerve Fiber Axon Na_Channel Voltage-Gated Na+ Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Lidocaine Lidocaine Block Lidocaine->Block Block->Na_Channel Blocks Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel Opens Action_Potential Action Potential (Blocked) Na_Influx->Action_Potential Experimental_Workflow Animal_Prep 1. Animal Preparation (Sprague-Dawley Rat, Urethane Anesthesia) Surgical_Exposure 2. Surgical Exposure (Pelvic Nerve, L6 Dorsal Root) Animal_Prep->Surgical_Exposure Fiber_ID 3. Afferent Fiber Identification (Electrical Stimulation, Bladder Distention) Surgical_Exposure->Fiber_ID Baseline_Record 4. Baseline Recording (Afferent Activity during Bladder Filling) Fiber_ID->Baseline_Record Drug_Admin 5. IV Drug Administration (Phenazopyridine or Lidocaine) Baseline_Record->Drug_Admin Post_Drug_Record 6. Post-Drug Recording (Measure Afferent Activity Again) Drug_Admin->Post_Drug_Record Data_Analysis 7. Data Analysis (Compare Pre- vs. Post-Drug Activity) Post_Drug_Record->Data_Analysis

References

Navigating Intestinal Permeability: An In Vitro Comparison of Phenazopyridine Hydrochloride Using the Caco-2 Cell Model

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Permeability Data

The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross a membrane barrier. The following table presents the reported Papp value for phenazopyridine (B135373) from a filter-immobilized artificial membrane assay, alongside the range of typically observed Papp values for the high-permeability control compound, propranolol, in Caco-2 cell assays. This comparison allows for an indirect classification of phenazopyridine's permeability.

CompoundAssay ModelApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
Phenazopyridine Filter-Immobilized Artificial Membrane30[1]High
Propranolol Caco-2 Cell Monolayer11.2 - 43.0[1]High

Permeability Classification based on Caco-2 Papp values:

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: 1.0 x 10⁻⁶ cm/s ≤ Papp ≤ 10.0 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s

Based on the available data, phenazopyridine exhibits high permeability in an artificial membrane model, comparable to the high-permeability control, propranolol, in the Caco-2 system. This suggests that phenazopyridine hydrochloride is likely to be well-absorbed across the intestinal epithelium.

Alternatives to this compound

Several other drugs are used for urinary pain relief, although their Caco-2 permeability data is not as readily available. These include:

  • Pentosan polysulfate sodium: This drug is thought to work by adhering to the bladder's mucous membrane to protect it from irritants in the urine.[2]

  • Flavoxate: An antispasmodic that helps to relax the bladder muscles.

  • Oxybutynin: An anticholinergic medication that reduces muscle spasms of the bladder.

Further research is required to determine the in vitro permeability of these alternative compounds to provide a direct comparison with this compound.

Experimental Protocol: Caco-2 Permeability Assay

The following is a detailed methodology for a standard Caco-2 cell permeability assay, synthesized from established protocols.[3][4][5]

1. Caco-2 Cell Culture and Monolayer Formation:

  • Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • For permeability studies, the cells are seeded onto permeable filter supports (e.g., Transwell® inserts) at a specific density.

  • The cells are maintained in a humidified incubator at 37°C with 5% CO₂ for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with well-developed tight junctions.[4]

2. Monolayer Integrity Assessment:

  • Before the transport experiment, the integrity of the Caco-2 cell monolayer is verified.

  • Transepithelial electrical resistance (TEER) is measured using a voltmeter. TEER values should be within an acceptable range for the specific cell line and culture conditions.

  • The permeability of a low-permeability marker, such as Lucifer yellow or mannitol, is also assessed to confirm the tightness of the cell junctions.

3. Transport Experiment (Apical to Basolateral):

  • The culture medium is removed from both the apical (upper) and basolateral (lower) compartments of the Transwell® plate.

  • The cell monolayer is washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES buffer).

  • The test compound (this compound) is dissolved in the transport buffer at a non-toxic concentration and added to the apical compartment.

  • Fresh transport buffer without the test compound is added to the basolateral compartment.

  • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At specific time points, samples are collected from the basolateral compartment, and the volume is replaced with fresh transport buffer.

4. Sample Analysis:

  • The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

5. Calculation of Apparent Permeability (Papp):

  • The Papp value is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug transport across the monolayer (e.g., µmol/s).

      • A is the surface area of the filter membrane (cm²).

      • C₀ is the initial concentration of the drug in the apical compartment (e.g., µmol/cm³).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Caco-2 permeability assay.

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis & Results Culture Caco-2 Cell Culture Seed Seed Cells on Transwell Inserts Culture->Seed Differentiate Differentiate for 21-25 Days Seed->Differentiate Integrity Verify Monolayer Integrity (TEER) Differentiate->Integrity AddCompound Add Phenazopyridine HCl to Apical Side Integrity->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Sample from Basolateral Side Incubate->Sample Quantify Quantify Compound Concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp Value Quantify->Calculate Classify Classify Permeability Calculate->Classify

Caco-2 Permeability Assay Workflow

This comprehensive guide provides a framework for assessing the in vitro permeability of this compound. The available data suggests high permeability, which is a favorable characteristic for an orally administered drug. Further direct studies using the Caco-2 cell model are warranted to confirm these findings and to enable a direct comparison with alternative urinary analgesics.

References

Phenazopyridine Hydrochloride: A Comparative Guide to its TRPM8 Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phenazopyridine (B135373) hydrochloride's (PAP) inhibitory effects on the Transient Receptor Potential Melastatin 8 (TRPM8) channel against other known inhibitors. The information presented is supported by experimental data to aid in research and drug development decisions.

Quantitative Comparison of TRPM8 Inhibitors

The following table summarizes the inhibitory potency of phenazopyridine hydrochloride and two other well-characterized TRPM8 antagonists, AMTB and BCTC. Lower IC50 values indicate higher potency.

CompoundIC50 (µM)Cell LineActivatorAssay TypeReference
Phenazopyridine HCl 2 - 10HEK293Menthol (B31143), ColdFura-2 Calcium Imaging, Whole-Cell Patch Clamp[1][2]
Phenazopyridine HCl 9.6HEK293Menthol (50 µM)Not Specified[3]
AMTB ~0.59 (from pIC50 = 6.23)Rat ModelIcilinIn vivo bladder contraction[4][5]
BCTC 0.8Not SpecifiedNot SpecifiedNot Specified[6]

Mechanism of Action

This compound has been shown to be a rapid and reversible inhibitor of the TRPM8 channel.[1][2] Its mechanism of action is believed to be a direct, membrane-delimited effect on the channel, which shifts the voltage dependence of channel activation toward more positive potentials.[1][2] This is in contrast to the effect of the TRPM8 agonist, menthol.[1] Notably, at a concentration of 10 µM, phenazopyridine did not show significant effects on other related TRP channels such as TRPA1, TRPV1, or TRPM3, suggesting a degree of selectivity for TRPM8.[1][2]

Experimental Protocols

The validation of this compound's inhibitory effect on TRPM8 channels typically involves two key experimental techniques: Fura-2-based calcium imaging and whole-cell patch-clamp recordings.

Fura-2 Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPM8 channel activation and its subsequent inhibition.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPM8 channel are cultured on glass coverslips.

  • Dye Loading: The cells are loaded with the ratiometric calcium indicator Fura-2 acetoxymethyl ester (Fura-2 AM). This is typically done by incubating the cells in a solution containing Fura-2 AM (e.g., 1 µg/ml) for a specific duration (e.g., 30 minutes) at room temperature.

  • Washing: After loading, the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye and allow for the de-esterification of Fura-2 AM within the cells.

  • Imaging: The coverslip is mounted on an imaging chamber on an inverted microscope equipped for ratiometric fluorescence imaging. Cells are alternately excited at 340 nm and 380 nm, and the emission is recorded at ~510 nm.

  • Activation and Inhibition: A baseline [Ca²⁺]i is established before applying a TRPM8 agonist, such as menthol (e.g., 50 µM) or a cold stimulus (e.g., reducing the bath temperature to 10°C). Once a stable increase in [Ca²⁺]i is observed, this compound is added at various concentrations to determine its inhibitory effect.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated, which is proportional to the intracellular calcium concentration. The inhibitory effect of phenazopyridine is quantified by measuring the reduction in the agonist-induced calcium response.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPM8 channels in the cell membrane, providing a detailed assessment of channel inhibition.

  • Cell Preparation: HEK293 or CHO cells expressing TRPM8 are grown on coverslips.

  • Recording Solutions:

    • External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): e.g., 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES; pH adjusted to 7.2 with KOH.

  • Recording: A glass micropipette with a fine tip (resistance of 3-5 MΩ) filled with the internal solution is brought into contact with a cell. A gigaohm seal is formed, and the cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Activation and Inhibition: TRPM8 channels are activated by applying an agonist (e.g., 100 µM menthol) or a cold stimulus. Once a stable inward current is recorded, this compound is co-applied with the agonist at different concentrations.

  • Data Acquisition and Analysis: The current flowing across the cell membrane is recorded using an amplifier and data acquisition software. The peak inward current in the presence of the inhibitor is compared to the control current (agonist alone) to determine the percentage of inhibition. Concentration-response curves are then generated to calculate the IC50 value.

Visualizing the Process and Pathway

To further clarify the experimental process and the mechanism of inhibition, the following diagrams are provided.

G cluster_workflow Experimental Workflow for TRPM8 Inhibition Assay cluster_calcium Calcium Imaging cluster_epatch Patch Clamp prep Cell Preparation (HEK293-TRPM8) assay_choice Assay Type prep->assay_choice fura_loading Fura-2 AM Loading assay_choice->fura_loading Fura-2 seal Gigaohm Seal Formation assay_choice->seal Electrophysiology wash Wash & De-esterification fura_loading->wash imaging Baseline Imaging wash->imaging agonist_ca Agonist Application (e.g., Menthol) imaging->agonist_ca inhibitor_ca Inhibitor Application (Phenazopyridine) agonist_ca->inhibitor_ca analysis Data Analysis (IC50 Calculation) inhibitor_ca->analysis whole_cell Whole-Cell Configuration seal->whole_cell baseline_current Baseline Current Recording whole_cell->baseline_current agonist_ephys Agonist Application baseline_current->agonist_ephys inhibitor_ephys Inhibitor Application agonist_ephys->inhibitor_ephys inhibitor_ephys->analysis

Caption: Workflow for validating TRPM8 channel inhibition.

G cluster_membrane Cell Membrane TRPM8 TRPM8 Channel activation Channel Activation (Open State) TRPM8->activation inhibition Inhibition (Closed State) TRPM8->inhibition stimulus Stimulus (Cold, Menthol) stimulus->TRPM8 Binds to/Activates influx Ca²⁺/Na⁺ Influx activation->influx response Cellular Response (e.g., Sensation of Cold) influx->response PAP Phenazopyridine Hydrochloride PAP->TRPM8 Directly Binds & Inhibits

Caption: TRPM8 signaling and inhibition by Phenazopyridine.

References

A Comparative Analysis of Phenazopyridine Hydrochloride and its Cocrystals for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of phenazopyridine (B135373) hydrochloride and its cocrystal formulations, focusing on improvements in bioavailability. The data presented is compiled from published research, offering a comprehensive overview of the enhanced physicochemical properties and pharmacokinetic profiles of phenazopyridine cocrystals.

Phenazopyridine hydrochloride, a drug used for urinary tract pain relief, is known to have challenges related to poor oral absorption and hygroscopicity.[1] Cocrystallization has emerged as a promising strategy to address these limitations by modifying the drug's solid-state properties without altering its intrinsic pharmacological activity. This guide will delve into the experimental data that underscores the advantages of phenazopyridine cocrystals.

Executive Summary of Comparative Data

The following tables summarize the key quantitative data from comparative studies on this compound and its cocrystal and salt forms.

Table 1: Solubility and Dissolution Data

CompoundCoformerSolubilityDissolution MediumImprovement vs. Phenazopyridine HCl
Phenazopyridine HCl-8.5 mg/mL--
Phenazopyridine-0.02 mg/mLWater-
Phenazopyridine-Phthalimide (PAP-PI) CocrystalPhthalimide--Unfavorable dissolution
Phenazopyridine-Phthalimide (PAP-PI) Nano-cocrystalPhthalimide--Significant release rate enhancement
Phenazopyridine Salt (4)4-hydroxyphenylacetic acid~10x higher0.1 M HCl~10-fold
Phenazopyridine Salt (5)Saccharin (B28170)~9x higherWater~9-fold (vs. Phenazopyridine base)

Data compiled from multiple sources.[1][2][3]

Table 2: In Vivo Bioavailability in Rats (Phenazopyridine-Phthalimide Nano-cocrystal vs. Phenazopyridine HCl)

Pharmacokinetic ParameterPhenazopyridine HClPAP-PI Nano-cocrystalFold Improvement
Cmax (Maximum Plasma Concentration)--1.39
AUC0-∞ (Area Under the Curve)--2.44

This data highlights a significant improvement in oral bioavailability for the nano-cocrystal formulation.[2][4]

Table 3: Hygroscopicity Data

CompoundWeight Gain at 98% RH (28 days)
Phenazopyridine HCl~27%
Phenazopyridine-Phthalimide Cocrystal~5%

The cocrystal form demonstrates significantly lower hygroscopicity, indicating improved stability.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cocrystal and Nano-cocrystal Synthesis

Phenazopyridine-Phthalimide (PAP-PI) Nano-cocrystal Synthesis (Sonochemical Approach)

A sonochemical method was employed for the preparation of PAP-PI nano-cocrystals.[2][4] This technique utilizes ultrasound to induce crystallization.

  • Materials: Phenazopyridine, Phthalimide.

  • Procedure:

    • Prepare a solution of phenazopyridine and phthalimide.

    • Subject the solution to high-intensity ultrasound.

    • The acoustic cavitation and mechanical effects of ultrasound lead to the rapid nucleation and precipitation of nano-sized cocrystals.

    • The resulting nano-cocrystal suspension is then collected.

General Cocrystal and Salt Synthesis

One phenazopyridine monohydrate, one cocrystal of phenazopyridine with phthalimide, and three salts of phenazopyridine with benzoic acid, 4-hydroxyphenylacetic acid, and saccharin were synthesized.[1][3] The structures were determined by single-crystal X-ray diffraction.

Physicochemical Characterization

The prepared cocrystals were characterized using a suite of analytical techniques to confirm their solid-state properties.[2][4]

  • Powder X-ray Diffraction (PXRD): To confirm the formation of a new crystalline phase and to determine the crystal structure.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the cocrystals.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the cocrystals.

  • Dynamic Light Scattering (DLS): To measure the particle size distribution of the nano-cocrystals in suspension.

In Vitro Dissolution Studies

Dissolution studies are crucial to predict the in vivo performance of the different formulations.

  • Apparatus: A standard dissolution apparatus (e.g., USP Apparatus II) is used.

  • Media: Dissolution is typically tested in various media, such as 0.1 M HCl and water, to simulate the physiological pH range of the gastrointestinal tract.[1][3]

  • Procedure:

    • A known amount of the compound (phenazopyridine HCl or cocrystal) is added to the dissolution vessel containing the pre-warmed medium.

    • The apparatus is operated at a specified stirring speed.

    • Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

    • The concentration of dissolved phenazopyridine is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

In Vivo Bioavailability Studies in Rats

Pharmacokinetic studies in animal models are essential to evaluate the in vivo performance of the cocrystal formulations.[2][4]

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: The animals are typically fasted overnight before oral administration of the test compounds (phenazopyridine HCl or cocrystals) as a suspension.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points post-dosing.

  • Plasma Analysis: The concentration of phenazopyridine in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Visualizing the Path to Improved Bioavailability

The following diagrams illustrate the key concepts and workflows in the development and evaluation of phenazopyridine cocrystals.

Cocrystal_Development_Workflow cluster_Screening Cocrystal Screening cluster_Characterization Characterization cluster_Evaluation Performance Evaluation API Phenazopyridine HCl Screening Screening for Cocrystal Formation API->Screening Input Coformers Phthalimide Benzoic Acid 4-hydroxyphenylacetic acid Saccharin Coformers->Screening Input Methods Solvent Evaporation Slurry Method Mechanochemistry Methods->Screening Process Characterization Solid-State Characterization Screening->Characterization Successful Hits PXRD PXRD DSC DSC SEM SEM DLS DLS Evaluation Comparative Evaluation Characterization->Evaluation Confirmed Cocrystals Solubility Solubility Studies Dissolution Dissolution Testing Bioavailability In Vivo Bioavailability Improved_Bioavailability Improved Bioavailability & Stability Evaluation->Improved_Bioavailability Positive Outcome

Workflow for Cocrystal Development and Evaluation.

Bioavailability_Enhancement_Pathway Phenazopyridine_HCl Phenazopyridine HCl Increased_Absorption Increased GI Tract Absorption Phenazopyridine_HCl->Increased_Absorption Limited by Low Solubility Cocrystal Phenazopyridine Cocrystal Increased_Solubility Increased Aqueous Solubility Cocrystal->Increased_Solubility Faster_Dissolution Faster Dissolution Rate Increased_Solubility->Faster_Dissolution Supersaturation Generation of Supersaturated State Faster_Dissolution->Supersaturation Supersaturation->Increased_Absorption Improved_Bioavailability Improved Oral Bioavailability Increased_Absorption->Improved_Bioavailability

Mechanism of Bioavailability Enhancement by Cocrystallization.

References

A Comparative Review of Urinary Analgesics: Phenazopyridine Hydrochloride vs. the Data-Deficient Ethoxazene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of urinary tract analgesics, phenazopyridine (B135373) hydrochloride stands as a well-documented compound with a long history of clinical use. In stark contrast, ethoxazene (B1216092) remains a compound with a significant lack of publicly available scientific data, making a direct, evidence-based comparison challenging. This guide synthesizes the available information on phenazopyridine and highlights the critical data deficiency concerning ethoxazene.

Phenazopyridine Hydrochloride: An Established Profile

Phenazopyridine is a urinary analgesic used to alleviate symptoms of urinary tract infections (UTIs) and other urinary tract irritations.[1] It is available both over-the-counter and by prescription.[1]

Efficacy of this compound

Phenazopyridine provides symptomatic relief from pain, burning, urgency, and frequency associated with lower urinary tract infections.[1] It acts as a local anesthetic on the mucosa of the urinary tract.[2][3][4][5] While it does not treat the underlying infection, it is often used adjunctively with antibiotics to provide immediate comfort.[1]

A multicenter, double-blind, randomized, placebo-controlled study involving 60 women with acute uncomplicated cystitis demonstrated the efficacy of phenazopyridine.[6] Patients receiving a single 200 mg dose of phenazopyridine experienced a significant reduction in symptoms six hours after administration compared to the placebo group.[6] Specifically, the average assessment of general discomfort decreased by 53.4% in the phenazopyridine group versus 28.8% in the placebo group.[6] The severity of pain during urination decreased by 57.4% compared to 35.9% in the placebo group, and urination frequency decreased by 39.6% versus 27.6%, respectively.[6]

Another clinical trial was designed to evaluate the safety and efficacy of this compound 200 mg tablets as a short-term analgesic for moderate-to-severe pain and burning associated with uncomplicated UTIs.[7] The study planned to use a numeric rating scale (NRS) to assess pain intensity differences at various time points over 24 hours.[7]

Efficacy EndpointPhenazopyridine GroupPlacebo GroupStudy Details
Reduction in General Discomfort 53.4%28.8%Multicenter, double-blind, randomized, placebo-controlled study in 60 women with acute uncomplicated cystitis.[6]
Reduction in Pain During Urination 57.4%35.9%Multicenter, double-blind, randomized, placebo-controlled study in 60 women with acute uncomplicated cystitis.[6]
Reduction in Urination Frequency 39.6%27.6%Multicenter, double-blind, randomized, placebo-controlled study in 60 women with acute uncomplicated cystitis.[6]
Safety and Tolerability of this compound

Phenazopyridine is generally considered to have a good safety profile, with severe adverse events being infrequent.[1] Common side effects are often mild and can include headache, dizziness, and stomach upset.[8][9] A notable and harmless side effect is the reddish-orange discoloration of urine, which can stain fabrics.[3][5][10]

Less common but more serious side effects can occur, particularly with overdose or in patients with pre-existing renal insufficiency.[1] These can include methemoglobinemia, hemolytic anemia, and renal and hepatic toxicity.[1][10] A yellowish tinge of the skin or sclera may indicate drug accumulation and requires discontinuation of therapy.[9]

Adverse Effect CategoryCommon Side EffectsLess Common/Rare Side Effects
Neurological Headache, Dizziness, Vertigo[8][10]Confusion, Mood changes[10]
Gastrointestinal Stomach or abdominal pain or upset, Nausea[8][10]Loss of appetite, Vomiting[10]
Dermatological Rash, Skin itching[8][10]Yellowing of skin or eyes (jaundice), Blue or purple skin discoloration[9][10]
Renal/Genitourinary Reddish-orange discoloration of urine[3][5][10]Urinating less than usual or not at all, Transient acute renal failure, Kidney stones[10]
Hematological Methemoglobinemia, Hemolytic anemia[1][10]
Other Staining of contact lenses[10]Fever, Weakness, Shortness of breath[10]

Ethoxazene: A Significant Data Gap

In stark contrast to phenazopyridine, there is a profound lack of publicly available scientific data on ethoxazene. While it is identified as an azo dye with analgesic properties for urinary tract discomfort, comprehensive information on its efficacy, safety, and mechanism of action is not available in peer-reviewed literature or clinical trial registries.[11][12]

Chemical databases provide basic information about its structure and synthesis, which involves a diazo coupling reaction.[11] However, this is not accompanied by pharmacological or clinical data.[12] This absence of evidence makes it impossible to conduct a scientifically rigorous comparison of ethoxazene with phenazopyridine. For drug development professionals, this data deficiency signifies that the safety and efficacy of ethoxazene as a urinary analgesic have not been established in the public domain.[12]

Mechanism of Action and Experimental Protocols

Proposed Mechanism of Action of Phenazopyridine

The exact mechanism of action of phenazopyridine has not been definitively established.[1] It is hypothesized to exert a topical analgesic effect on the urinary tract mucosa.[1][2][5] Evidence suggests it may inhibit voltage-gated sodium channels and nerve fibers in the bladder that respond to mechanical stimuli.[1][2]

phenazopyridine_mechanism cluster_bladder Bladder Mucosa Nerve_Fibers Nociceptive Nerve Fibers Pain_Signal Pain Signal Transmission Nerve_Fibers->Pain_Signal Na_Channels Voltage-gated Sodium Channels Na_Channels->Pain_Signal Phenazopyridine Phenazopyridine Phenazopyridine->Nerve_Fibers Inhibits Phenazopyridine->Na_Channels Blocks Symptom_Relief Symptomatic Relief Pain_Signal->Symptom_Relief Reduction

Caption: Proposed Mechanism of Phenazopyridine Action.

General Experimental Workflow for a Clinical Trial Evaluating a Urinary Analgesic

The following diagram illustrates a typical workflow for a clinical trial designed to assess the efficacy and safety of a urinary analgesic like phenazopyridine.

clinical_trial_workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Treatment Group (e.g., Phenazopyridine) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Data_Collection Data Collection (Symptom Scores, AEs) Treatment_Arm->Data_Collection Placebo_Arm->Data_Collection Follow_Up Follow-Up Period Data_Collection->Follow_Up Data_Analysis Statistical Analysis Follow_Up->Data_Analysis Results Efficacy and Safety Results Data_Analysis->Results

Caption: General Clinical Trial Workflow.

Conclusion

This compound is a well-characterized urinary analgesic with demonstrated efficacy in providing symptomatic relief for lower urinary tract irritations. Its safety profile is also well-documented. In contrast, ethoxazene remains an enigmatic compound within the scientific literature. The absence of robust efficacy and safety data for ethoxazene precludes any meaningful comparison with phenazopyridine. For researchers and clinicians, phenazopyridine remains the evidence-based choice for a urinary analgesic, while the clinical utility of ethoxazene is currently unsubstantiated by public data. Further research and clinical trials are imperative to establish the therapeutic profile of ethoxazene.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenazopyridine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Phenazopyridine (B135373) hydrochloride, a compound noted for its analgesic effects, requires careful handling and disposal due to its potential health hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of phenazopyridine hydrochloride, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile of this compound

This compound is classified with several health hazards that necessitate cautious handling. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2][3] Personal protective equipment, including gloves, and eye and face protection, should be worn when handling this substance.[2][4]

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]
Skin Irritation Causes skin irritation.[1][2][3]
Eye Irritation Causes serious eye irritation.[1][2][3]
Carcinogenicity Suspected of causing cancer.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[4] Improper disposal, such as flushing it down the drain, can lead to environmental contamination.[5][6]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling, ensure all safety precautions have been read and understood.[1][4]

  • Wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.[4][7]

  • Handle the compound in a well-ventilated area or under a fume hood to avoid breathing dust or fumes.[1][4][7]

2. Waste Collection and Storage:

  • Place residual this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) into a designated and clearly labeled hazardous waste container.[7][8][9]

  • The container should be kept tightly closed and stored in a secure, well-ventilated area, away from incompatible materials.[1][4]

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[8]

  • Wearing appropriate PPE, collect the spilled material using a method that minimizes dust generation, such as with a damp cloth or a filtered vacuum.[9]

  • Place the collected material into a sealed container for disposal as hazardous waste.[8][9]

  • Thoroughly clean the spill area.[8][9]

4. Final Disposal:

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

  • It is crucial to follow all institutional, local, state, and federal regulations for pharmaceutical waste disposal.[5][10] The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][10]

G start Start: Phenazopyridine Hydrochloride Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Accident waste_gen Generate Waste (Expired chemical, contaminated labware) ppe->waste_gen collect_waste Collect Waste in a Designated Hazardous Waste Container waste_gen->collect_waste contain_spill Contain and Clean Spill Following SDS Guidelines spill->contain_spill contain_spill->collect_waste label_container Label Container Clearly 'Hazardous Waste - Phenazopyridine HCl' collect_waste->label_container store_waste Store in a Secure, Well-Ventilated Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end Disposal by Licensed Waste Contractor contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Phenazopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Phenazopyridine hydrochloride, including operational and disposal plans, to foster a secure laboratory environment.

Chemical and Physical Properties:

This compound is a reddish-brown, odorless, slightly bitter, crystalline powder.[1] It is recognized for its local analgesic effect in the urinary tract.[2]

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form where dust may be generated, a comprehensive PPE strategy is crucial.[3][4] The following table summarizes the recommended protective equipment.

PPE CategoryStandard HandlingLarge Spill or High Exposure Potential
Eye/Face Protection Safety glasses with side-shields or goggles.[4]Splash goggles and a face shield.[3][5]
Skin Protection Chemical-resistant gloves and a lab coat.[3][6] Long-sleeved clothing is also recommended.[6]Full suit, boots, and chemical-resistant gloves.[3]
Respiratory Protection Use in a well-ventilated area.[4][7] If ventilation is inadequate or dust is generated, an approved/certified dust respirator is necessary.[3]A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the product.[3]
Health Hazard Information

This compound presents several health hazards that necessitate careful handling:

  • Acute Effects: It is harmful if swallowed.[7][8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] Ingestion may lead to nausea, vomiting, and diarrhea.[4]

  • Chronic Effects: It is suspected of causing cancer (classified as a Group 2B carcinogen by IARC, meaning it is possibly carcinogenic to humans).[3] There may be no safe level of exposure to a carcinogen, so all contact should be minimized.[5] Prolonged or repeated exposure may affect the blood, liver, and kidneys.[4]

  • Other Effects: This compound can cause a reddish-orange discoloration of urine and feces and may stain clothing and contact lenses.[1][2] A yellowish discoloration of the skin or sclera may indicate impaired renal function and requires immediate cessation of use.[1][2]

Handling and Storage Procedures

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Avoid breathing dust, fumes, or mists.[6][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[5][6]

  • Wash hands thoroughly after handling and before breaks.[6]

  • All equipment used when handling the product must be grounded.[4]

Storage:

  • Store in a cool, well-ventilated, and dry place in tightly closed containers.[3][5]

  • Store locked up.[4][7]

  • As a potential carcinogen, it should be stored in a separate, locked safety storage cabinet or room.[3]

Spill and Disposal Plan

Small Spills:

  • Evacuate personnel not wearing appropriate PPE from the spill area.[5]

  • Use appropriate tools to carefully collect the spilled solid material.[3]

  • Place the collected material into a convenient and sealed waste disposal container.[3][5]

  • Clean the contaminated surface by spreading water on it.[3]

  • Dispose of the waste according to local and regional authority requirements.[3]

Large Spills:

  • Evacuate the area and report the emergency immediately.[9]

  • Use a shovel to place the material into a suitable waste disposal container.[3]

  • Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations.[3]

  • It may be necessary to contain and dispose of this compound as hazardous waste.[5] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.[5]

Disposal:

  • Dispose of contents and containers to an approved waste disposal plant.[4][6][10]

First Aid Measures
Exposure RouteFirst Aid Protocol
Ingestion Do not induce vomiting.[3] Rinse mouth with water.[10][11] Seek immediate medical attention and show the container or label.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[4][10] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water.[5][7] If skin irritation persists, seek medical attention.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[10] If eye irritation persists, get medical advice/attention.[10]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the procedural steps for managing a spill of this compound in a laboratory setting.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major don_ppe_small Don Standard PPE: - Safety Glasses - Lab Coat - Gloves - Dust Respirator small_spill->don_ppe_small don_ppe_large Don Enhanced PPE: - Splash Goggles - Full Suit - Boots - Gloves - SCBA large_spill->don_ppe_large seek_guidance Contact EHS/DEP/EPA for Large Spill Guidance large_spill->seek_guidance contain_small Collect Spilled Solid with Appropriate Tools don_ppe_small->contain_small contain_large Evacuate Area & Use Shovel to Collect Material don_ppe_large->contain_large package_waste Place in Labeled, Sealed Waste Container contain_small->package_waste contain_large->package_waste decontaminate Clean Contaminated Surface with Water package_waste->decontaminate disposal Dispose of Waste According to Local/Regional Regulations decontaminate->disposal

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenazopyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
Phenazopyridine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。